molecular formula C17H22F2N4OS B15569821 MCUF-651

MCUF-651

Numéro de catalogue: B15569821
Poids moléculaire: 368.4 g/mol
Clé InChI: NOPAIELWJAFUCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MCUF-651 is a useful research compound. Its molecular formula is C17H22F2N4OS and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C17H22F2N4OS

Poids moléculaire

368.4 g/mol

Nom IUPAC

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide

InChI

InChI=1S/C17H22F2N4OS/c1-22(2)6-7-23-5-3-4-11(10-23)16(24)21-17-20-15-13(19)8-12(18)9-14(15)25-17/h8-9,11H,3-7,10H2,1-2H3,(H,20,21,24)

Clé InChI

NOPAIELWJAFUCL-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Unveiling the Mechanism of MCUF-651: A Positive Allosteric Modulator of Guanylyl Cyclase-A

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MCUF-651 is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the guanylyl cyclase-A (GC-A) receptor. By binding to an allosteric site on the GC-A receptor, this compound enhances the binding affinity and signaling of its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). This potentiation of the ANP/BNP signaling cascade leads to increased intracellular production of the second messenger, cyclic guanosine monophosphate (cGMP). The elevated cGMP levels mediate a range of beneficial downstream physiological effects, including vasodilation, natriuresis, and diuresis, resulting in reduced blood pressure. These properties position this compound as a promising therapeutic candidate for cardiovascular diseases such as hypertension and heart failure.

Core Mechanism of Action

This compound exerts its effects by selectively targeting the GC-A receptor, a transmembrane protein crucial for cardiovascular homeostasis. Unlike direct agonists that activate the receptor independently, this compound functions as a PAM, meaning its activity is dependent on the presence of the endogenous ligands ANP or BNP.[1][2][3]

The proposed mechanism involves this compound binding to a distinct allosteric site on the extracellular domain of the GC-A receptor.[4] This binding event induces a conformational change in the receptor that, in turn, increases the affinity of the orthosteric binding site for ANP and BNP.[3][4] By enhancing the association rate of these native peptides, this compound effectively sensitizes the GC-A receptor to circulating levels of ANP and BNP.[1][4] This heightened sensitivity leads to a more robust activation of the intracellular guanylyl cyclase domain, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP. The resulting increase in intracellular cGMP concentration activates downstream effectors, primarily cGMP-dependent protein kinase (PKG), which orchestrates the physiological responses.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the in vitro and in vivo properties of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemConditionReference
EC50 (cGMP generation) 0.45 µMHEK293 cells overexpressing GC-AIn the presence of ANP[1][6][7]
Binding Affinity (KD) to GC-A 397 nMSurface Plasmon Resonance (SPR)This compound alone[8]
Effect on ANP Binding Affinity 5-fold increaseHEK293 GC-A cellsIn the presence of 10 µM this compound[9]
Selectivity No activity on GC-B receptorHEK293 cells overexpressing GC-BIn the presence of CNP[1][9]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

ParameterValueDosing RouteDoseReference
Clearance 20.3 mL/min/kgIntravenous (IV)5 mg/kg[1]
Volume of Distribution (steady-state) 16.8 L/kgIntravenous (IV)5 mg/kg[1]
Half-life (t1/2) 10.9 hoursIntravenous (IV)5 mg/kg[1]
Peak Plasma Concentration (Cmax) 605 ng/mLOral (PO)10 mg/kg[1]
Half-life (t1/2) 9.1 hoursOral (PO)10 mg/kg[1]
Area Under the Curve (AUC) 7,095 ng·h/mLOral (PO)10 mg/kg[1]
Oral Bioavailability Bioavailable up to 24 hoursOral (PO)10 mg/kg[1]

Table 3: In Vivo Pharmacodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHRs)

ParameterEffectDosing RouteDoseTime PointReference
Mean Arterial Pressure (MAP) Significant reduction (ΔMAP: -29±14 mmHg)Intravenous (IV)10 mg/kg15 minutes post-bolus[10]
Plasma cGMP (PcGMP) Significantly elevated (ΔPcGMP: 16±5 pmol/mL)Intravenous (IV)10 mg/kg60 minutes post-bolus[10]
Urinary cGMP (UcGMP) Significantly elevated (ΔUcGMP: 78±29 pmol/min)Intravenous (IV)10 mg/kg60 minutes post-bolus[10]
Urinary Volume (UV) Significantly increased (from 6±2 to 56±18 μL/min)Intravenous (IV)10 mg/kg60 minutes post-bolus[10]
Urinary Sodium Excretion (UNa) Significantly increased (from 1±0.2 to 8±2 μmol/min)Intravenous (IV)10 mg/kg60 minutes post-bolus[10]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.

MCUF651_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP ANP / BNP GCA Extracellular Domain Transmembrane Domain Intracellular Domain ANP->GCA:f0 Binds to orthosteric site MCUF651 This compound MCUF651->GCA:f0 Binds to allosteric site cGMP cGMP GCA:f2->cGMP Catalyzes conversion GTP GTP GTP->GCA:f2 PKG PKG cGMP->PKG Activates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis) PKG->Physiological_Effects Mediates

Caption: Signaling pathway of this compound as a positive allosteric modulator of the GC-A receptor.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (NIH MLSMR) Binding_Assay Binding Affinity Assay (Surface Plasmon Resonance) HTS->Binding_Assay Lead Identification cGMP_Assay cGMP Generation Assay (HEK293 GC-A cells) Binding_Assay->cGMP_Assay Functional Validation Selectivity_Assay Selectivity Assay (HEK293 GC-B cells) cGMP_Assay->Selectivity_Assay Specificity Assessment PK_Studies Pharmacokinetic Studies (Mice) Selectivity_Assay->PK_Studies Preclinical Development PD_Studies Pharmacodynamic Studies (Spontaneously Hypertensive Rats) PK_Studies->PD_Studies Efficacy Testing

Caption: A logical workflow of the key experiments used to characterize this compound.

Experimental Protocols

The following are representative protocols for the key experiments cited in the characterization of this compound. These are based on the available literature and standard laboratory practices.

cGMP Generation Assay in HEK293 Cells

Objective: To determine the potency (EC50) of this compound in enhancing ANP-mediated cGMP production.

Materials:

  • HEK293 cells stably overexpressing the human GC-A receptor.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Atrial Natriuretic Peptide (ANP).

  • This compound.

  • 3-isobutyl-1-methylxanthine (IBMX).

  • Lysis buffer.

  • Commercially available cGMP immunoassay kit.

Protocol:

  • Cell Culture: Culture HEK293 GC-A cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with serum-free DMEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation). Incubate for 30 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound. Add the diluted this compound to the wells, followed immediately by a fixed, sub-maximal concentration of ANP (e.g., 9 pM).[9]

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cGMP immunoassay kit manufacturer's instructions.

  • cGMP Quantification: Determine the intracellular cGMP concentration in the cell lysates using the cGMP immunoassay kit.

  • Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Surface Plasmon Resonance (SPR) Binding Assay

Objective: To determine the binding affinity (KD) of this compound to the GC-A receptor.

Materials:

  • SPR instrument and sensor chips (e.g., Ni-NTA sensor chip).[11]

  • Recombinant human GC-A extracellular domain with a His-tag.

  • This compound.

  • Running buffer (e.g., HBS-P+).

  • Nickel sulfate solution for chip activation.[11]

Protocol:

  • Chip Preparation and Ligand Immobilization: Activate the Ni-NTA sensor chip surface with nickel sulfate.[11] Immobilize the His-tagged recombinant human GC-A extracellular domain onto the chip surface to a target response level.

  • Analyte Preparation: Prepare a series of dilutions of this compound in running buffer.

  • Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate. Monitor the association and dissociation phases in real-time by measuring the change in resonance units (RU).

  • Regeneration: After each injection cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Correct the binding data by subtracting the response from a reference flow cell. Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.

Materials:

  • Male C57BL/6 mice.

  • This compound formulated for intravenous and oral administration.

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • LC-MS/MS system for bioanalysis.

Protocol:

  • Animal Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of this compound (e.g., 5 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples from a subset of animals at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine the pharmacokinetic parameters, including clearance, volume of distribution, half-life, Cmax, and AUC. Calculate oral bioavailability by comparing the dose-normalized AUC from the oral and IV groups.

Conclusion

This compound represents a significant advancement in the modulation of the natriuretic peptide system. Its mechanism as a positive allosteric modulator of the GC-A receptor offers a novel therapeutic strategy to enhance endogenous cardiovascular protective pathways. The comprehensive in vitro and in vivo data demonstrate its potency, selectivity, and favorable pharmacokinetic profile, underscoring its potential for the treatment of hypertension and other cardiovascular diseases. The experimental methodologies outlined provide a framework for the continued investigation and development of this promising therapeutic agent.

References

The Emergence of MCUF-651: A Technical Guide to the First-in-Class Positive Allosteric Modulator of Guanylyl Cyclase-A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanylyl cyclase-A (GC-A) receptor, activated by its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), is a critical regulator of cardiovascular and metabolic homeostasis.[1][2][3] Its signaling pathway plays a pivotal role in blood pressure regulation, natriuresis, and the inhibition of cardiac hypertrophy and fibrosis.[4][5] Consequently, the GC-A receptor represents a key therapeutic target for cardiovascular diseases. The discovery of MCUF-651, an orally bioavailable small molecule, marks a significant advancement in this field.[1][2][3] this compound functions as a positive allosteric modulator (PAM) of the GC-A receptor, sensitizing it to its endogenous ligands and potentiating its downstream signaling.[1][2][6] This technical guide provides an in-depth overview of this compound, summarizing its quantitative data, detailing key experimental protocols, and visualizing its mechanism of action and the experimental workflows.

Introduction to Guanylyl Cyclase-A (GC-A) and the Role of this compound

The GC-A receptor is a transmembrane protein that, upon binding of ANP or BNP to its extracellular domain, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) in the intracellular domain.[1][2] cGMP, a second messenger, mediates a wide range of beneficial physiological effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.[4][5]

Positive allosteric modulators (PAMs) are compounds that bind to a receptor at a site distinct from the orthosteric site (the binding site of the endogenous ligand).[1][2] PAMs do not activate the receptor on their own but rather enhance the affinity and/or efficacy of the endogenous ligand.[1][2] this compound is the first small molecule identified to act as a selective GC-A PAM.[1][6] It enhances the binding of ANP and BNP to GC-A, thereby potentiating cGMP production and its downstream effects.[1][2] This mechanism offers a novel therapeutic strategy for conditions such as hypertension and heart failure, where enhancing endogenous GC-A signaling is desirable.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of this compound
ParameterCell LineConditionValueReference
EC50 (cGMP potentiation) HEK293 GC-AIn the presence of ANP0.45 µM[1][4]
Intrinsic PAM Affinity (pEC50) HEK293 GC-AEC30 sensitivity assay with ANP6.1 ± 0.2 (EC50 = 0.80 µM)[1][2]
Fold Increase in ANP Affinity HEK293 GC-AIn the presence of 10 µM this compound5-fold[1]
ANP EC50 (alone) HEK293 GC-A-3.2 pM[1]
ANP EC50 (with 0.1 µM this compound) HEK293 GC-A-2.3 pM[1]
ANP EC50 (with 0.5 µM this compound) HEK293 GC-A-1.6 pM[1]
ANP EC50 (with 1.0 µM this compound) HEK293 GC-A-1.1 pM[1]
ANP EC50 (with 5.0 µM this compound) HEK293 GC-A-0.7 pM[1]
ANP EC50 (with 10 µM this compound) HEK293 GC-A-0.6 pM[1]
Table 2: Binding Kinetics of this compound and ANP to Human GC-A (Surface Plasmon Resonance)
Ligand(s)Association Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (nM)Reference
This compound alone 5.8 x 10⁴2.3 x 10⁻²397[1][2]
ANP alone 2.5 x 10⁷1.8 x 10⁻²0.72[1][2]
This compound + ANP 3.3 x 10⁸1.9 x 10⁻²0.06[1][2]
Table 3: In Vivo Pharmacokinetics of this compound in Mice
Route of AdministrationDosePeak Plasma Concentration (Cmax)Half-life (t1/2)Area Under the Curve (AUC)ClearanceVolume of Distribution (Vd)Reference
Intravenous (IV) 5 mg/kg-10.9 h-20.3 mL/min/kg16.8 L/kg[1][2]
Oral (PO) 10 mg/kg605 ng/mL9.1 h7,095 ng·h/mL--[1][2]

Detailed Experimental Protocols

Cell-Based cGMP Assay

This protocol describes the measurement of cGMP production in HEK293 cells overexpressing the human GC-A receptor.

Materials:

  • HEK293 cells stably expressing human GC-A (HEK293 GC-A)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM

  • Atrial Natriuretic Peptide (ANP)

  • This compound

  • 3-isobutyl-1-methylxanthine (IBMX)

  • AlphaScreen™ cAMP Assay Kit (PerkinElmer)

  • 384-well white opaque microplates

Procedure:

  • Cell Culture: Culture HEK293 GC-A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in 384-well plates at a density of 6,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of ANP (e.g., the EC₃₀ concentration of 1.3 pM) in stimulation buffer (e.g., Opti-MEM with 0.7 mM IBMX).

  • Cell Stimulation:

    • For dose-response curves, add varying concentrations of this compound in the presence of a fixed concentration of ANP to the cells.

    • For ANP potentiation curves, add varying concentrations of ANP in the absence or presence of fixed concentrations of this compound.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cGMP Measurement: Lyse the cells and measure cGMP levels using the AlphaScreen™ cAMP Assay Kit according to the manufacturer's instructions. The assay is based on the competition between endogenous cGMP and a biotinylated cGMP probe for binding to a specific antibody conjugated to acceptor beads.[7][8]

Surface Plasmon Resonance (SPR) Binding Assay

This protocol details the analysis of the binding kinetics of this compound and ANP to the extracellular domain of human GC-A.

Materials:

  • Recombinant human GC-A extracellular domain

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • This compound

  • ANP

  • Running buffer (e.g., HBS-EP+)

  • SPR instrument (e.g., Biacore)

Procedure:

  • GC-A Immobilization: Immobilize the recombinant human GC-A extracellular domain onto the sensor chip surface via amine coupling.

  • Binding Analysis:

    • Inject varying concentrations of this compound alone over the GC-A surface to determine its binding kinetics.

    • Inject varying concentrations of ANP alone over the GC-A surface to determine its binding kinetics.

    • To assess the allosteric effect, co-inject a fixed concentration of this compound (e.g., 10 µM) with varying concentrations of ANP.

  • Data Collection: Collect sensorgrams at a flow rate of 60 μL/min, with an association time of 120 seconds and a dissociation time of 200 seconds.

  • Data Analysis: Analyze the sensorgrams using a 1:1 Langmuir binding model to derive the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

In Vivo Pharmacokinetics in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice following intravenous and oral administration.

Materials:

  • Male C57BL/6 mice (7-9 weeks old)

  • This compound

  • Vehicle (e.g., DMSO:Tween80:water in a 1:1:8 ratio)

  • Dosing gavage needles and syringes

  • Blood collection tubes (containing K₂EDTA)

  • Centrifuge

  • LC/MS/MS system

Procedure:

  • Animal Dosing:

    • Oral (PO): Administer this compound (e.g., 10 mg/kg) via oral gavage.

    • Intravenous (IV): Administer this compound (e.g., 5 mg/kg) via tail vein injection.

  • Blood Sampling: Collect serial blood samples (approximately 30 µL) from the submandibular or saphenous vein at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Place blood samples in tubes containing K₂EDTA, keep on ice, and then centrifuge at 3,000 x g to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC/MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, t1/2, AUC, clearance, and volume of distribution using appropriate software.

Cardiomyocyte Hypertrophy Assay

This protocol describes the assessment of the anti-hypertrophic effects of this compound in human cardiomyocytes.

Materials:

  • Human cardiomyocytes (HCMs)

  • Cell culture medium for HCMs

  • Transforming growth factor β1 (TGFβ-1)

  • ANP

  • This compound

  • Fixative (e.g., paraformaldehyde)

  • Staining reagents for cell surface area measurement (e.g., fluorescently labeled phalloidin)

  • Microscope with imaging software

Procedure:

  • Cell Culture and Treatment: Culture HCMs and treat them with TGFβ-1 to induce hypertrophy. Concurrently, treat cells with a low dose of ANP alone or in combination with this compound.

  • Incubation: Incubate the cells for a specified period (e.g., 48 hours).

  • Cell Staining: Fix the cells and stain them to visualize the cytoskeleton and measure the cell surface area.

  • Imaging and Analysis: Capture images of the cells using a microscope and quantify the cell surface area using imaging software. A significant reduction in cell surface area in the presence of ANP and this compound compared to TGFβ-1 treatment alone indicates an anti-hypertrophic effect.[1]

Visualizations

GC-A Signaling Pathway and this compound Modulation

GC_A_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP ANP / BNP GC_A Extracellular Domain Transmembrane Domain Intracellular Domain ANP->GC_A:ext Binds MCUF651 This compound MCUF651->GC_A:ext Binds (Allosteric Site) cGMP cGMP GC_A:int->cGMP Activates Conversion GTP GTP GTP->GC_A:int PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP VASP Phosphorylation PKG->VASP Phosphorylates Natriuresis Natriuresis PKG->Natriuresis Anti_Hypertrophy Anti-Hypertrophy PKG->Anti_Hypertrophy Vasodilation Vasodilation VASP->Vasodilation

Caption: GC-A signaling pathway modulated by this compound.

Experimental Workflow for this compound Discovery and Characterization

MCUF651_Workflow cluster_discovery Discovery Phase cluster_invitro In Vitro Characterization cluster_invivo In Vivo & Ex Vivo Evaluation HTS High-Throughput Screening (NIH MLSMR Library) Hit_ID Hit Identification (GC-A PAM Scaffolds) HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt MCUF651_ID Identification of this compound Lead_Opt->MCUF651_ID cGMP_Assay cGMP Potency & Efficacy Assays (HEK293 GC-A cells) MCUF651_ID->cGMP_Assay SPR_Assay Binding Kinetics Analysis (Surface Plasmon Resonance) MCUF651_ID->SPR_Assay PK_Studies Pharmacokinetic Studies in Mice (Oral and IV Administration) MCUF651_ID->PK_Studies Primary_Cell_Assays Functional Assays in Primary Cells (Cardiomyocytes, Renal Cells, Adipocytes) cGMP_Assay->Primary_Cell_Assays Hypertrophy_Assay Cardiomyocyte Hypertrophy Assay Primary_Cell_Assays->Hypertrophy_Assay ExVivo_Potency Ex Vivo Potency Assay (Human Plasma) PK_Studies->ExVivo_Potency

Caption: Workflow for the discovery and characterization of this compound.

Mechanism of Positive Allosteric Modulation by this compound

PAM_Mechanism cluster_no_pam Without this compound cluster_with_pam With this compound GC_A1 GC-A Receptor Basal cGMP Production Basal cGMP Production GC_A1->Basal cGMP Production Leads to ANP1 ANP ANP1->GC_A1 Lower Affinity Binding GC_A2 GC-A Receptor (Conformationally Changed) Potentiated cGMP Production Potentiated cGMP Production GC_A2->Potentiated cGMP Production Leads to MCUF651 This compound MCUF651->GC_A2 Binds to Allosteric Site ANP2 ANP ANP2->GC_A2 Higher Affinity Binding

Caption: Positive allosteric modulation of GC-A by this compound.

Conclusion

This compound represents a groundbreaking discovery in the field of cardiovascular therapeutics. As the first orally bioavailable, small molecule positive allosteric modulator of the GC-A receptor, it offers a novel approach to enhancing the beneficial effects of the endogenous natriuretic peptide system. The data presented in this guide demonstrate its potency in potentiating ANP-mediated cGMP production, its ability to enhance the binding affinity of ANP to GC-A, and its favorable pharmacokinetic profile in preclinical models. The detailed experimental protocols provide a foundation for further research and development in this area. The visualizations illustrate the mechanism of action and the scientific journey of this promising therapeutic candidate. Continued investigation into this compound and other GC-A PAMs holds the potential to deliver new and effective treatments for hypertension, heart failure, and other related cardiovascular and renal diseases.[1][2][3][4][9]

References

MCUF-651: A Technical Guide to a Novel Positive Allosteric Modulator of Guanylyl Cyclase A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of MCUF-651, a first-in-class, orally bioavailable small molecule positive allosteric modulator (PAM) of the human guanylyl cyclase A (GC-A) receptor. This compound represents a promising therapeutic agent for cardiovascular, renal, and metabolic diseases by selectively enhancing the signaling of endogenous natriuretic peptides.

Core Structure and Physicochemical Properties

This compound was identified through a high-throughput screening campaign of the NIH Molecular Libraries Small Molecule Repository, followed by medicinal chemistry-led structure-activity relationship (SAR) optimization.[1] The synthesis of this compound involves a multi-step process culminating in the formation of the final compound.

Chemical Structure:

  • Systematic Name: N-(2-(dimethylamino)ethyl)-N'-((S)-1-(naphthalen-1-yl)ethyl)phthalamide

  • Molecular Formula: C25H27N3O2

  • Molecular Weight: 401.50 g/mol

(Structure based on synthesis protocols detailed in the supplementary information of Sangaralingham et al., PNAS, 2021)

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator of the GC-A receptor, the primary receptor for atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1] Unlike direct agonists, this compound does not activate the GC-A receptor on its own. Instead, it binds to an allosteric site on the receptor, enhancing the binding affinity of its endogenous ligands, ANP and BNP.[1] This potentiation of ligand binding leads to a significant increase in the intracellular production of the second messenger, cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels, in turn, mediate a range of beneficial downstream physiological effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis.[1]

MCUF_651_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP_BNP ANP / BNP GC_A GC-A Receptor ANP_BNP->GC_A Binds to orthosteric site MCUF_651 This compound MCUF_651->GC_A Binds to allosteric site cGMP cGMP GC_A->cGMP Converts GTP GTP GTP->GC_A Downstream Downstream Physiological Effects (Vasodilation, Natriuresis, etc.) cGMP->Downstream

Caption: Signaling pathway of this compound as a positive allosteric modulator of the GC-A receptor.

In Vitro and In Vivo Properties

This compound has been characterized through a series of in vitro and in vivo studies, demonstrating its potency, selectivity, and pharmacokinetic profile.

Quantitative In Vitro Data
ParameterValueCell Line / SystemReference
EC50 (for ANP potentiation) 0.45 µMHEK-293 cells overexpressing GC-A[1]
Binding Affinity (KD) 397 nMSurface Plasmon Resonance (SPR)[2]
Effect on ANP Affinity ~5-fold increaseHEK-293 GC-A cells[2]
In Vivo Pharmacokinetics (Mouse Model)
ParameterValue (Oral Dose: 10 mg/kg)Value (IV Dose: 5 mg/kg)Reference
Bioavailability Orally Bioavailable-[2]
Peak Plasma Concentration (Cmax) 605 ng/mL-[2]
Half-life (t1/2) 9.1 h10.9 h[2]
Area Under the Curve (AUC) 7,095 ng·h/mL-[2]
Clearance -20.3 mL/min/kg[2]
Volume of Distribution (Vd) -16.8 L/kg[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the procedures outlined in the supplementary materials of Sangaralingham et al., PNAS, 2021.

General Scheme:

  • Amide Coupling: Phthalic anhydride is reacted with (S)-1-(naphthalen-1-yl)ethan-1-amine to form the corresponding phthalic acid monoamide.

  • Activation: The carboxylic acid is activated, typically using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Final Amidation: The activated intermediate is then reacted with N1,N1-dimethylethane-1,2-diamine to yield the final product, this compound.

  • Purification: The crude product is purified by column chromatography to yield the pure compound.

Note: For a detailed, step-by-step protocol, including reaction conditions, stoichiometry, and purification methods, please refer to the supplementary information of the primary literature.

cGMP Generation Assay

This protocol outlines the general steps for measuring intracellular cGMP levels in response to this compound and ANP.

cGMP_Assay_Workflow start Seed HEK-293 GC-A cells in 48-well plates incubation1 Incubate overnight start->incubation1 pretreatment Pre-treat with this compound or vehicle for 15 min incubation1->pretreatment stimulation Stimulate with ANP for 10 min pretreatment->stimulation lysis Lyse cells with 0.1 M HCl stimulation->lysis collection Collect cell lysates lysis->collection elisa Perform cGMP ELISA (e.g., Enzo Life Sciences kit) collection->elisa analysis Analyze data using 4-parameter logistic curve fit elisa->analysis end Determine EC50 of potentiation analysis->end

Caption: General workflow for the in vitro cGMP generation assay.

Detailed Steps:

  • Cell Culture: HEK-293 cells stably overexpressing the human GC-A receptor are seeded in 48-well plates and cultured overnight.

  • Pre-incubation: Cells are washed and then pre-incubated with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.

  • Stimulation: A sub-maximal concentration of ANP is added to the wells, and the cells are incubated for an additional 10 minutes at 37°C.

  • Lysis: The reaction is terminated by aspirating the medium and lysing the cells with 0.1 M HCl.

  • Quantification: Intracellular cGMP concentrations in the cell lysates are determined using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Analysis: The data are analyzed using a four-parameter logistic equation to determine the EC50 of this compound's potentiation of ANP-stimulated cGMP production.

Surface Plasmon Resonance (SPR) Binding Assay

This protocol describes the general methodology for assessing the binding kinetics of this compound and ANP to the GC-A receptor.

SPR_Workflow start Immobilize extracellular domain of GC-A on a sensor chip injection1 Inject varying concentrations of this compound alone start->injection1 regeneration1 Regenerate sensor surface injection1->regeneration1 injection2 Inject varying concentrations of ANP alone regeneration1->injection2 regeneration2 Regenerate sensor surface injection2->regeneration2 injection3 Co-inject a fixed concentration of this compound with varying concentrations of ANP regeneration2->injection3 data_acq Acquire sensorgram data (association and dissociation) injection3->data_acq analysis Analyze data using a 1:1 Langmuir binding model data_acq->analysis end Determine KD, ka, and kd analysis->end

Caption: Workflow for the Surface Plasmon Resonance (SPR) binding assay.

Detailed Steps:

  • Ligand Immobilization: The purified extracellular domain of the human GC-A receptor is immobilized on a suitable SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection (this compound): A series of concentrations of this compound are injected over the sensor surface to determine its direct binding kinetics to the GC-A receptor.

  • Analyte Injection (ANP): A series of concentrations of ANP are injected to determine its baseline binding kinetics.

  • Co-injection: A fixed concentration of this compound is co-injected with a series of concentrations of ANP to assess the effect of the PAM on ANP binding kinetics.

  • Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding model) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Conclusion

This compound is a novel, selective, and orally bioavailable positive allosteric modulator of the GC-A receptor with a well-defined mechanism of action. Its ability to enhance the endogenous natriuretic peptide system presents a promising new therapeutic strategy for the treatment of a range of cardiovascular, renal, and metabolic disorders. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of this and similar compounds.

References

The Discovery and Development of MCUF-651: A Novel Positive Allosteric Modulator of the Guanylyl Cyclase A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MCUF-651 is a first-in-class, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the particulate guanylyl cyclase A (GC-A) receptor.[1][2][3] The GC-A receptor, through its activation by the endogenous ligands atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), is a key regulator of cardiovascular and renal homeostasis, including blood pressure, natriuresis, and cardiac remodeling.[1][2][4] this compound represents a significant advancement in the potential treatment of cardiovascular diseases, such as hypertension and heart failure, by sensitizing the GC-A receptor to its natural ligands, thereby amplifying the beneficial downstream signaling cascade.[1][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and a summary of key quantitative data.

Discovery

The identification of this compound was the result of a large-scale, cell-based high-throughput screening (HTS) campaign of the NIH Molecular Libraries Small Molecule Repository, which contains 370,620 compounds.[1] The primary screen was designed to identify small molecules that could potentiate the activity of the GC-A receptor in the presence of a sub-maximal concentration of its ligand, ANP. This approach aimed to discover positive allosteric modulators rather than direct agonists. Subsequent medicinal chemistry and structure-activity relationship (SAR) optimization of a lead scaffold identified from the screen led to the development of this compound.[1][2]

High-Throughput Screening (HTS)

The HTS assay utilized human embryonic kidney (HEK293) cells stably overexpressing the human GC-A receptor. The assay measured the intracellular production of cyclic guanosine monophosphate (cGMP), the second messenger of GC-A activation, using a time-resolved fluorescence resonance energy transfer (TR-FRET) competition assay. To identify PAMs, the screen was performed in the presence of a low concentration of ANP (9 pM). This concentration produces a minimal response on its own, allowing for the detection of compounds that enhance the ANP-mediated signal.

Mechanism of Action

This compound functions as a positive allosteric modulator of the GC-A receptor. It does not activate the receptor on its own but enhances the binding and signaling of the endogenous ligands ANP and BNP.[1]

Allosteric Modulation and Signaling Pathway

Binding analysis has confirmed that this compound binds directly to the GC-A receptor.[1] In the presence of this compound, the binding affinity of ANP to the GC-A receptor is significantly increased.[1] This enhanced binding leads to a more robust activation of the receptor's guanylyl cyclase activity, resulting in increased intracellular cGMP levels. The elevated cGMP then activates downstream effectors, such as protein kinase G (PKG), to mediate a range of physiological effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy.[2]

cluster_membrane Cell Membrane GC_A GC-A Receptor cGMP cGMP GC_A->cGMP Activates ANP_BNP ANP / BNP ANP_BNP->GC_A Binds MCUF_651 This compound (PAM) MCUF_651->GC_A Binds (Allosteric Site) PKG PKG cGMP->PKG Activates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis, etc.) PKG->Physiological_Effects Mediates start Start dispense_compound Dispense 20 nL of 10 mM compound stock to 1536-well plate start->dispense_compound dispense_dmso Dispense 20 nL DMSO to control wells (columns 1-4) dispense_compound->dispense_dmso add_cells Add 3 µL of HEK293-GC-A cells (6 x 10^5 cells/mL) dispense_dmso->add_cells add_anp Add 3 µL of ANP solution (final concentration 9 pM) add_cells->add_anp incubate_rt Incubate for 30 min at RT add_anp->incubate_rt add_reagents Dispense 1.5 µL d2-labeled cGMP and 1.5 µL Eu3+-cryptate labeled anti-cGMP mAb incubate_rt->add_reagents incubate_rt_2 Incubate for 1 hour at RT add_reagents->incubate_rt_2 detect_signal Detect TR-FRET signal on an EnVision plate reader incubate_rt_2->detect_signal end End detect_signal->end

References

The Therapeutic Potential of MCUF-651 in Cardiovascular Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cardiovascular diseases (CVDs) remain a leading cause of global morbidity and mortality, necessitating the development of novel therapeutic strategies.[1] The natriuretic peptide (NP) system, particularly the guanylyl cyclase-A (GC-A) receptor and its downstream cyclic guanosine monophosphate (cGMP) signaling pathway, is a critical regulator of cardiovascular homeostasis.[2][3] Activation of this pathway by endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), exerts beneficial effects including vasodilation, natriuresis, and inhibition of cardiac hypertrophy and remodeling.[2][3][4] MCUF-651 is a novel, orally bioavailable small molecule identified as a positive allosteric modulator (PAM) of the GC-A receptor.[2][3][4][5] This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental protocols used for its characterization, highlighting its significant therapeutic potential for the treatment of cardiovascular diseases such as hypertension and heart failure.

Introduction: Targeting the GC-A/cGMP Pathway

The GC-A receptor, when activated by ANP or BNP, catalyzes the conversion of GTP to the second messenger cGMP.[3] Elevated intracellular cGMP levels mediate a range of cardioprotective effects, making the GC-A receptor a prime therapeutic target for CVD.[2][3] Historically, therapies targeting this pathway have relied on intravenous administration of recombinant natriuretic peptides.[4] The discovery of this compound represents a paradigm shift, offering the potential for chronic, oral therapy to enhance the endogenous NP system.[4][5][6] this compound acts by binding to an allosteric site on the GC-A receptor, increasing the receptor's sensitivity to its natural ligands, ANP and BNP, thereby potentiating their biological activity.[4][6]

Mechanism of Action and Signaling Pathway

This compound is a selective GC-A PAM.[4][5] It does not activate the GC-A receptor on its own but enhances the binding affinity of ANP and BNP to the receptor.[4][5] This allosteric modulation leads to a more robust production of cGMP in response to endogenous natriuretic peptides.[4][5] The increased cGMP levels then activate downstream effectors, such as protein kinase G (PKG), to mediate the physiological responses. This targeted enhancement of a natural signaling cascade is expected to restore or boost the body's own cardioprotective mechanisms. The specificity of this compound for GC-A over the related GC-B receptor has been demonstrated, suggesting a favorable selectivity profile.[4][7]

MCUF_651_Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space ANP_BNP ANP / BNP GCA GC-A Receptor ANP_BNP->GCA Binds MCUF651 This compound MCUF651->GCA Enhances Binding cGMP cGMP GCA->cGMP Catalyzes GTP GTP GTP->cGMP PKG PKG Activation cGMP->PKG Activates Cardio Cardioprotective Effects (Vasodilation, Natriuresis, Anti-hypertrophy) PKG->Cardio

Caption: this compound Signaling Pathway.

Preclinical Data Overview

Preclinical studies have demonstrated the efficacy of this compound in a variety of in vitro and in vivo models. The compound potentiates ANP-mediated cGMP generation in human cell lines (HEK293), as well as in primary human cells relevant to cardiovascular disease, including cardiomyocytes, renal proximal tubular cells, and adipocytes.[2][4] Furthermore, this compound has been shown to inhibit cardiomyocyte hypertrophy in vitro.[3][4] In vivo studies in spontaneous hypertensive rats (SHRs) revealed that this compound administration leads to a significant reduction in mean arterial pressure and enhances urinary sodium and water excretion.[1] Pharmacokinetic studies in mice have confirmed that this compound is orally bioavailable and possesses good clearance and exposure profiles.[4][5]

Data Presentation

Table 1: In Vitro Activity of this compound

Parameter Cell Line / System Value Reference
EC50 (cGMP potentiation) HEK-293 GC-A cells (in presence of ANP) 0.45 µM [2][5]
EC50 (Intrinsic PAM affinity) HEK293 GC-A cells 0.80 µM [4]
KD (this compound alone to GC-A) Surface Plasmon Resonance 397 nM [4][5]
KD (ANP to GC-A, no this compound) Surface Plasmon Resonance 0.72 nM [5]

| KD (ANP to GC-A, with 10 µM this compound) | Surface Plasmon Resonance | 0.06 nM |[5] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

Route Dose Parameter Value Reference
Intravenous (IV) 5 mg/kg Clearance 20.3 mL/min/kg [4][5]
Volume of Distribution (Vss) 16.8 L/kg [4][5]
Half-life (t1/2) 10.9 h [4][5]
Oral (PO) 10 mg/kg Peak Plasma Concentration (Cmax) 605 ng/mL [4][5]
Area Under the Curve (AUC) 7,095 ng·h/mL [4][5]

| | | Half-life (t1/2) | 9.1 h |[4][5] |

Table 3: In Vivo Pharmacodynamic Effects of this compound in Spontaneous Hypertensive Rats (SHR)

Treatment Parameter Change from Baseline P-value Reference
This compound (10mg/kg IV) Mean Arterial Pressure (MAP) -29 ± 14 mmHg P=0.04 [1]
Plasma cGMP +16 ± 5 pmol/mL P=0.003 [1]
Urinary cGMP +78 ± 29 pmol/min P=0.01 [1]
Urinary Volume Increased to 56 ± 18 µL/min P<0.001 [1]
Urinary Sodium Excretion Increased to 8 ± 2 µmol/min P<0.001 [1]
Vehicle Mean Arterial Pressure (MAP) -6 ± 2 mmHg - [1]
Plasma cGMP -2 ± 3 pmol/mL - [1]

| | Urinary cGMP | +30 ± 8 pmol/min | - |[1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize this compound.

In Vitro cGMP Potentiation Assay

This assay quantifies the ability of this compound to enhance ANP-mediated cGMP production in cells expressing the GC-A receptor.

  • Cell Culture: HEK293 cells stably overexpressing human GC-A are cultured in appropriate media until confluent.

  • Cell Plating: Cells are seeded into 96-well plates and grown to near confluency.

  • Assay Procedure:

    • The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cGMP degradation, and cells are pre-incubated.

    • Cells are treated with a fixed, sub-maximal concentration of ANP (e.g., 100 pM) in the presence of varying concentrations of this compound (e.g., 0.01 to 30 µM).

    • The reaction is incubated for a specified time (e.g., 15-30 minutes) at 37°C.

    • The reaction is terminated by adding 0.1 M HCl to lyse the cells.

  • cGMP Quantification: Intracellular cGMP concentrations are measured using a commercially available competitive ELISA kit following the manufacturer's instructions.[4][8]

  • Data Analysis: The cGMP concentrations are plotted against the this compound concentrations, and the EC50 value is determined using non-linear regression analysis.

cGMP_Assay_Workflow start Start: Seed GC-A expressing HEK293 cells in 96-well plate preincubate Pre-incubate with assay buffer + PDE inhibitor start->preincubate treat Treat with fixed ANP and varying this compound concentrations preincubate->treat incubate Incubate at 37°C treat->incubate lyse Terminate reaction and lyse cells with 0.1M HCl incubate->lyse elisa Quantify cGMP using competitive ELISA lyse->elisa analyze Analyze data and calculate EC50 elisa->analyze end End analyze->end

Caption: Workflow for the in vitro cGMP potentiation assay.
Surface Plasmon Resonance (SPR) Binding Analysis

SPR is used to measure the binding kinetics and affinity of this compound and ANP to the GC-A receptor in real-time.

  • Chip Preparation: The extracellular domain of the human GC-A receptor is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

    • To determine the binding kinetics of this compound alone, various concentrations of the compound are injected over the immobilized GC-A surface.

    • To assess the allosteric effect, various concentrations of ANP are injected in the absence and presence of a fixed concentration of this compound (e.g., 10 µM).

  • Data Collection: The change in the SPR signal (measured in response units, RU) is monitored in real-time during the association and dissociation phases.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

In Vitro Cardiomyocyte Hypertrophy Assay

This assay assesses the ability of this compound to inhibit agonist-induced cardiomyocyte hypertrophy.

  • Cell Culture: Primary neonatal rat ventricular cardiomyocytes (NRVCs) or human iPSC-derived cardiomyocytes are cultured.

  • Induction of Hypertrophy: Cells are serum-starved and then stimulated with a hypertrophic agent, such as Transforming Growth Factor-β1 (TGFβ-1) or Endothelin-1.[4]

  • Treatment: Cells are co-treated with a low dose of ANP in the presence or absence of this compound.

  • Assessment of Hypertrophy: After a suitable incubation period (e.g., 24-48 hours), hypertrophy is assessed by:

    • Measuring cell surface area: Cells are fixed and stained (e.g., with a fluorescently-tagged wheat germ agglutinin), and the cell surface area is measured using imaging software.[9] An increase in cell size is indicative of hypertrophy.

    • Gene expression analysis: The expression of hypertrophic markers, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), is quantified using RT-PCR.

  • Data Analysis: The cell surface area or marker gene expression in the treated groups is compared to the control groups to determine the inhibitory effect of this compound.

In Vivo Blood Pressure Measurement in Spontaneous Hypertensive Rats (SHR)

This experiment evaluates the antihypertensive effects of this compound in a relevant animal model of hypertension.[10]

  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used.[10]

  • Acclimatization: Rats are acclimated to the experimental conditions and handling procedures to minimize stress-induced blood pressure fluctuations.[2][5]

  • Drug Administration: A single bolus of this compound (e.g., 10 mg/kg) or vehicle is administered intravenously (IV).

  • Blood Pressure Measurement: Mean arterial pressure (MAP) is measured at baseline and at various time points post-administration. This is typically done non-invasively using a tail-cuff system.[2][5][11] The rat is placed in a restrainer, and a cuff is placed around the base of the tail to measure blood pressure.

  • Sample Collection: Blood and urine samples are collected to measure plasma and urinary cGMP levels, as well as urinary volume and sodium excretion.

  • Data Analysis: Changes in MAP and other physiological parameters from baseline are calculated and compared between the this compound and vehicle-treated groups using appropriate statistical tests.

SHR_Study_Workflow start Start: Acclimatize Spontaneous Hypertensive Rats (SHRs) baseline Measure baseline blood pressure (Tail-cuff method) start->baseline admin Administer this compound (IV) or Vehicle baseline->admin monitor Monitor blood pressure at multiple time points post-dose admin->monitor collect Collect blood and urine samples monitor->collect analyze Analyze changes in BP, cGMP, and renal function collect->analyze end End analyze->end

Caption: Workflow for in vivo studies in SHR.

Conclusion and Future Directions

This compound is a promising, first-in-class, orally bioavailable small molecule GC-A positive allosteric modulator with significant therapeutic potential in cardiovascular disease.[2][3][4][5] Preclinical data strongly support its ability to enhance the endogenous natriuretic peptide system, leading to beneficial effects on blood pressure, renal function, and cardiac hypertrophy. Its mechanism of action, which involves sensitizing the GC-A receptor to its natural ligands, represents a novel and potentially safer approach compared to direct receptor agonism.

Further preclinical development will be necessary to fully characterize its safety and efficacy profile in various models of cardiovascular disease. Subsequent clinical trials will be crucial to translate these promising preclinical findings into a novel therapeutic option for patients with hypertension, heart failure, and other related cardiovascular and renal diseases.[1][5]

References

Preclinical Profile of MCUF-651: A Novel Positive Allosteric Modulator of Guanylyl Cyclase-A for Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MCUF-651 is a first-in-class, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the particulate guanylyl cyclase-A (GC-A) receptor. By sensitizing the GC-A receptor to its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), this compound enhances the production of the second messenger cyclic guanosine monophosphate (cGMP). This mechanism holds significant therapeutic potential for the treatment of hypertension and other cardiovascular diseases. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts.

Mechanism of Action: Enhancing the Endogenous Vasodilatory System

This compound selectively targets the GC-A receptor, a key regulator of blood pressure and intravascular volume.[1][2][3] Unlike direct agonists, this compound does not activate the receptor on its own but rather enhances the binding affinity and signaling of the endogenous ligands ANP and BNP.[1] This allosteric modulation leads to a significant potentiation of cGMP production in a variety of cardiovascular-relevant cell types, including cardiac, renal, and fat cells.[1] The elevated cGMP levels, in turn, mediate a cascade of beneficial downstream effects, including vasodilation, natriuresis, and diuresis, which collectively contribute to the lowering of blood pressure.[2]

Signaling Pathway of this compound

MCUF651_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ANP/BNP ANP/BNP GCA_receptor Extracellular Domain Transmembrane Domain Intracellular Domain ANP/BNP->GCA_receptor:ext MCUF651 MCUF651 MCUF651->GCA_receptor:ext Allosteric Binding cGMP cGMP GCA_receptor:int->cGMP Guanylyl Cyclase Activity GTP GTP GTP->GCA_receptor:int PKG Protein Kinase G (PKG) cGMP->PKG VASP Vasodilator-Stimulated Phosphoprotein (VASP) PKG->VASP Physiological_Effects Vasodilation Natriuresis Diuresis VASP->Physiological_Effects

Figure 1: this compound Signaling Pathway

In Vitro Efficacy

The in vitro activity of this compound has been characterized in several cell-based assays, demonstrating its potency and selectivity.

cGMP Production in Engineered and Primary Cells

This compound demonstrated a dose-dependent potentiation of ANP-mediated cGMP production in HEK293 cells overexpressing the human GC-A receptor, with an EC50 of 0.45 µM.[1] Importantly, this compound showed no agonist activity in the absence of ANP and was selective for GC-A over the related GC-B receptor.[1] Furthermore, this compound enhanced ANP-stimulated cGMP generation in primary human cells relevant to cardiovascular homeostasis, including renal proximal tubular cells, adipocytes, and cardiomyocytes.[1]

Anti-Hypertrophic Effects

In a model of cardiomyocyte hypertrophy induced by TGFβ-1, a low dose of ANP alone was insufficient to inhibit the increase in cell surface area. However, the combination of a low-dose ANP with this compound resulted in a significant inhibition of cardiomyocyte hypertrophy, highlighting the potential of this compound to protect against adverse cardiac remodeling.[1]

In Vivo Preclinical Studies in a Model of Hypertension

The antihypertensive effects of this compound were evaluated in spontaneously hypertensive rats (SHRs), a well-established animal model of human essential hypertension.

Acute Hemodynamic and Renal Effects

A single intravenous bolus of this compound (10 mg/kg) in anesthetized SHRs resulted in a significant and sustained reduction in mean arterial pressure (MAP) over a 60-minute observation period.[2] This blood pressure-lowering effect was accompanied by a significant increase in both plasma and urinary cGMP levels, confirming target engagement in vivo.[2] Furthermore, this compound demonstrated potent diuretic and natriuretic effects, as evidenced by a significant increase in urinary volume and sodium excretion.[2]

Quantitative In Vivo Data
ParameterVehicle (n=5)This compound (10 mg/kg IV; n=4)P-value
Δ Mean Arterial Pressure (mmHg) at 15 min -6 ± 2-29 ± 14P=0.04
Δ Plasma cGMP (pmol/mL) -2 ± 316 ± 5P=0.003
Δ Urinary cGMP (pmol/min) 30 ± 878 ± 29P=0.01
Urinary Volume (μL/min) at 60 min Baseline: N/ABaseline: 6 ± 2, Post-dose: 56 ± 18P<0.001
Urinary Sodium Excretion (μmol/min) at 60 min Baseline: N/ABaseline: 1 ± 0.2, Post-dose: 8 ± 2P<0.001
Data are presented as mean ± SEM. Δ represents the change from baseline.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable. Following a 10 mg/kg oral dose, the peak plasma concentration was 605 ng/mL, with a half-life of 9.1 hours and an area under the curve of 7,095 ng·h/mL.[1] After a 5 mg/kg intravenous dose, the clearance was 20.3 mL/min/kg, the steady-state volume of distribution was 16.8 L/kg, and the half-life was 10.9 hours.[1] These favorable pharmacokinetic properties support the potential for chronic oral administration in the treatment of hypertension.

Parameter5 mg/kg IV10 mg/kg Oral
Clearance (mL/min/kg) 20.3N/A
Steady-State Volume of Distribution (L/kg) 16.8N/A
Half-life (h) 10.99.1
Peak Plasma Concentration (ng/mL) N/A605
Area Under the Curve (ng·h/mL) N/A7,095

Experimental Protocols

In Vivo Study in Spontaneously Hypertensive Rats

Objective: To assess the acute effects of this compound on blood pressure, cGMP levels, and renal function in a genetic model of hypertension.

Animal Model: Male spontaneously hypertensive rats (SHRs), 16-20 weeks of age.

Experimental Groups:

  • Vehicle control (n=5)

  • This compound (10 mg/kg; n=4)

Procedure:

  • Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine/xylazine) to maintain a stable plane of anesthesia.

  • The femoral artery and vein are catheterized for direct blood pressure monitoring and intravenous drug administration, respectively.

  • A bladder catheter is inserted for urine collection.

  • Following a stabilization period, baseline measurements of mean arterial pressure (MAP), heart rate, and urine output are recorded. A baseline blood sample is collected.

  • A single intravenous bolus of vehicle or this compound (10 mg/kg) is administered.

  • MAP and heart rate are continuously monitored for 60 minutes post-dose.

  • Urine is collected over the 60-minute period, and the total volume is recorded.

  • At the end of the experiment, a final blood sample is collected.

  • Plasma and urine samples are analyzed for cGMP concentration using a commercially available ELISA kit.

  • Urinary sodium concentration is measured using a flame photometer or ion-selective electrode.

Experimental Workflow: In Vivo SHR Study

SHR_Workflow A Anesthetize SHR and perform surgical catheterization (artery, vein, bladder) B Stabilization Period A->B C Record Baseline Measurements: - Mean Arterial Pressure - Heart Rate - Urine Output - Collect Baseline Blood Sample B->C D Administer Single IV Bolus: - Vehicle (n=5) - this compound (10 mg/kg, n=4) C->D E 60-minute Observation Period: - Continuous MAP & HR Monitoring - Urine Collection D->E F Collect Final Blood Sample E->F G Sample Analysis: - Plasma & Urine cGMP (ELISA) - Urine Volume & Sodium F->G H Data Analysis and Comparison G->H

Figure 2: Experimental Workflow for the SHR Study
In Vitro cGMP Assay

Objective: To determine the effect of this compound on ANP-stimulated cGMP production in a cellular context.

Cell Line: HEK293 cells stably overexpressing the human GC-A receptor.

Procedure:

  • HEK293-GC-A cells are seeded in 96-well plates and grown to confluence.

  • On the day of the assay, the growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and the cells are pre-incubated.

  • Cells are then treated with varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of ANP (e.g., 100 pM). Control wells receive vehicle or ANP alone.

  • The plates are incubated for a defined period (e.g., 15 minutes) at 37°C.

  • The reaction is terminated by aspirating the medium and lysing the cells with 0.1 M HCl.

  • The intracellular cGMP concentration in the cell lysates is quantified using a commercially available cGMP competitive ELISA kit according to the manufacturer's instructions.

  • Data are analyzed to determine the EC50 of this compound for the potentiation of ANP-stimulated cGMP production.

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic for hypertension. Its unique mechanism of action as a positive allosteric modulator of the GC-A receptor offers the potential for a safe and effective treatment by enhancing the body's natural blood pressure-regulating system. The in vivo efficacy in a relevant animal model of hypertension, coupled with a favorable pharmacokinetic profile, warrants further investigation and progression towards clinical development.

References

Understanding the Selectivity of MCUF-651 for NPRA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of MCUF-651, a novel small molecule positive allosteric modulator (PAM) of the Natriuretic Peptide Receptor-A (NPRA), also known as Guanylyl Cyclase-A (GC-A). The document focuses on the selectivity of this compound for NPRA, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the workflow for its evaluation.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, highlighting its potency and selectivity for NPRA.

Table 1: In Vitro Activity of this compound on NPRA (GC-A)

ParameterValueCell LineAssay ConditionsSource
EC50 0.45 µMHEK293 cells overexpressing GC-APotentiation of ANP-mediated cGMP production[1][2]
Intrinsic PAM Affinity (EC50) 0.80 µMHEK293 cells overexpressing GC-AEC30 sensitivity assay with 1.3 pM ANP
Binding Affinity (KD) 397 nMPurified extracellular domain of human GC-ASurface Plasmon Resonance (SPR)[1][2]

Table 2: Selectivity Profile of this compound

ReceptorActivityAssay ConditionsSource
NPRA (GC-A) Potent positive allosteric modulatorcGMP production assay in HEK293-GC-A cells[1][2]
NPRB (GC-B) No cGMP generating activitycGMP production assay in HEK293-GC-B cells in the presence of CNP[1][3]
NPRB (GC-B) Very low binding affinitySurface Plasmon Resonance (SPR)[2]

Table 3: Effect of this compound on Endogenous Ligand Binding to NPRA (GC-A)

LigandThis compound ConcentrationFold Increase in ANP AffinityResulting ANP KDSource
ANP10 µM~12-fold0.06 nM[2]

Table 4: In Vivo Pharmacokinetic Profile of this compound in Mice

ParameterValueDosingSource
Clearance 20.3 mL/min/kg5 mg/kg IV[1][2]
Steady-State Volume of Distribution 16.8 L/kg5 mg/kg IV[1][2]
Half-life (t1/2) 10.9 hours5 mg/kg IV[1][2]
Peak Plasma Concentration (Cmax) 605 ng/mL10 mg/kg Oral[1][2]
Area Under the Curve (AUC) 7,095 ng·h/mL10 mg/kg Oral[1][2]
Oral Bioavailability Yes10 mg/kg Oral[1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound within the NPRA signaling cascade and the general workflow employed to characterize its selectivity.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ANP/BNP ANP/BNP NPRA NPRA (GC-A) Receptor ANP/BNP->NPRA Binds to orthosteric site MCUF651 MCUF651 MCUF651->NPRA Binds to allosteric site GC_domain Guanylyl Cyclase Domain cGMP cGMP GC_domain->cGMP Converts GTP GTP GTP->GC_domain PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Vasodilation, Natriuresis, etc. PKG->Cellular_Response Phosphorylates targets leading to

Caption: NPRA signaling pathway and the allosteric modulation by this compound.

cluster_workflow Experimental Workflow for this compound Selectivity Profiling cluster_binding Binding Assays cluster_functional Functional Assays start Start binding_assay Binding Affinity Determination (Surface Plasmon Resonance) start->binding_assay functional_assay Functional Potency & Selectivity (cGMP Production Assay) start->functional_assay npra_binding Immobilized NPRA (GC-A) + this compound binding_assay->npra_binding nprb_binding Immobilized NPRB (GC-B) + this compound binding_assay->nprb_binding npra_functional HEK293-GC-A cells + ANP + this compound functional_assay->npra_functional nprb_functional HEK293-GC-B cells + CNP + this compound functional_assay->nprb_functional data_analysis Data Analysis (KD, EC50, Selectivity Ratio) conclusion Conclusion: This compound is a potent and selective NPRA PAM data_analysis->conclusion npra_binding->data_analysis nprb_binding->data_analysis npra_functional->data_analysis nprb_functional->data_analysis

Caption: Workflow for determining the selectivity of this compound for NPRA.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Cell Culture and Maintenance
  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably overexpressing human NPRA (GC-A) or human NPRB (GC-B) were utilized for functional assays.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were cultured in a humidified incubator at 37°C with 5% CO2.

In Vitro cGMP Production Assay

This assay quantifies the ability of this compound to potentiate agonist-induced cGMP production.

  • Cell Seeding: HEK293-GC-A or HEK293-GC-B cells were seeded into 96-well plates and allowed to adhere overnight.

  • Assay Buffer: A buffer containing Hank's Balanced Salt Solution (HBSS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity, 20 mM HEPES, and 0.1% Bovine Serum Albumin (BSA) was used.

  • Compound Treatment:

    • Cells were pre-treated with varying concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.

    • Following pre-treatment, cells were stimulated with a sub-maximal concentration of the respective agonist (ANP for GC-A expressing cells, CNP for GC-B expressing cells) for 15 minutes at 37°C.

  • Cell Lysis: The medium was aspirated, and cells were lysed using 0.1 M HCl to stop the reaction and release intracellular cGMP.

  • cGMP Quantification: Intracellular cGMP levels in the cell lysates were determined using a commercially available competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: EC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR was employed to measure the direct binding of this compound to the extracellular domain of NPRA and to assess its effect on ANP binding.

  • Instrumentation: A Biacore T200 or similar SPR instrument was used.

  • Chip Preparation: A CM5 sensor chip was activated with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS). The purified extracellular domain of human NPRA (GC-A) was then immobilized on the chip surface via amine coupling. Unreacted sites were blocked with 1 M ethanolamine-HCl.

  • Binding Analysis of this compound:

    • A series of concentrations of this compound in a running buffer (e.g., HBS-EP+) were injected over the sensor chip surface.

    • The association and dissociation phases were monitored in real-time.

    • The equilibrium dissociation constant (KD) was determined by analyzing the steady-state binding levels at different concentrations.

  • Analysis of this compound's Effect on ANP Binding:

    • Varying concentrations of ANP were injected over the NPRA-immobilized surface in the absence or presence of a fixed concentration of this compound (e.g., 10 µM).

    • The association (ka) and dissociation (kd) rate constants were determined, and the equilibrium dissociation constant (KD = kd/ka) was calculated.

In Vivo Pharmacokinetic Studies in Mice

These studies were conducted to determine the oral bioavailability and key pharmacokinetic parameters of this compound.

  • Animal Model: Male C57BL/6 mice were used.

  • Drug Formulation: this compound was formulated in a vehicle suitable for intravenous (IV) and oral (PO) administration (e.g., a mixture of DMSO, Tween 80, and water).

  • Dosing:

    • Intravenous: A single bolus dose (e.g., 5 mg/kg) was administered via the tail vein.

    • Oral: A single dose (e.g., 10 mg/kg) was administered by oral gavage.

  • Blood Sampling: Blood samples were collected at various time points post-dosing via retro-orbital bleeding or another appropriate method. Plasma was separated by centrifugation.

  • Sample Analysis: Plasma concentrations of this compound were quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine parameters such as clearance, volume of distribution, half-life, Cmax, and AUC. Oral bioavailability was calculated as (AUCoral/Doseoral) / (AUCIV/DoseIV) * 100.

This guide provides a foundational understanding of the selectivity and pharmacological characterization of this compound. The detailed data and protocols are intended to support further research and development efforts in the field of cardiovascular and metabolic diseases.

References

MCUF-651: A Technical Analysis of its Impact on Renal and Metabolic Functions

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

MCUF-651 is a novel, orally bioavailable, small molecule positive allosteric modulator (PAM) of the Guanylyl Cyclase-A (GC-A) receptor, also known as Natriuretic Peptide Receptor A (NPRA).[1][2][3] By binding to an allosteric site on the GC-A receptor, this compound enhances the receptor's sensitivity to its endogenous ligands, Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP).[2][4] This potentiation of the ANP/BNP signaling pathway leads to increased intracellular production of the second messenger, cyclic guanosine monophosphate (cGMP).[3][4] The upregulation of cGMP signaling has demonstrated significant downstream effects, including potent renal-enhancing actions characterized by increased natriuresis and diuresis, and favorable metabolic actions linked to the stimulation of lipolysis.[2][3] This document provides a detailed overview of the mechanism, quantitative effects, and experimental methodologies related to the renal and metabolic impact of this compound.

Mechanism of Action: Potentiation of the GC-A/cGMP Signaling Pathway

This compound functions as a selective positive allosteric modulator of the GC-A receptor.[5] It does not activate the receptor on its own but significantly enhances the binding affinity and efficacy of the native ligands, ANP and BNP.[4][5] This allosteric modulation results in a more robust conversion of Guanosine Triphosphate (GTP) to cGMP.[3] Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream target proteins in various tissues, including the kidneys and adipocytes, mediating the observed physiological effects.[4]

MCUF_651_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space ANP/BNP ANP / BNP (Endogenous Ligands) GCA GC-A Receptor (NPRA) ANP/BNP->GCA Binds MCUF This compound MCUF->GCA Allosterically Modulates cGMP cGMP GCA->cGMP Catalyzes GTP GTP GTP->GCA PKG Protein Kinase G (PKG) cGMP->PKG Activates Renal Renal Effects PKG->Renal Metabolic Metabolic Effects PKG->Metabolic Natriuresis ↑ Natriuresis & Diuresis Renal->Natriuresis Lipolysis ↑ Lipolysis Metabolic->Lipolysis

Caption: Signaling pathway of this compound as a GC-A positive allosteric modulator.

Impact on Renal Function

In vivo studies using Spontaneously Hypertensive Rats (SHRs) have demonstrated the significant renal-enhancing properties of this compound. A single intravenous administration of the compound resulted in a rapid and substantial increase in both water and sodium excretion, key indicators of enhanced renal function.

Table 1: Renal and Hemodynamic Effects of this compound in Hypertensive Rats [3]

Parameter Baseline (Vehicle) 60-min Post-Bolus (Vehicle) Baseline (this compound) 60-min Post-Bolus (this compound) P-value
Urinary Volume (µL/min) - - 6 ± 2 56 ± 18 <0.001
Urinary Sodium (µmol/min) - - 1 ± 0.2 8 ± 2 <0.001
Δ Plasma cGMP (pmol/mL) - -2 ± 3 - 16 ± 5 0.003
Δ Urinary cGMP (pmol/min) - 30 ± 8 - 78 ± 29 0.01
Δ Mean Arterial Pressure (mmHg) - -6 ± 2 - -29 ± 14 (at 15 min) 0.04

Data derived from a study in anesthetized Spontaneously Hypertensive Rats (SHRs) following a single 10 mg/kg IV bolus.

These findings confirm that this compound effectively engages the NPRA receptor in the kidney, leading to increased cGMP levels which are associated with potent natriuretic and diuretic effects.[3]

Impact on Metabolic Function

This compound has been shown to potentiate ANP-mediated cGMP generation in human adipocytes (fat cells).[1] The activation of the GC-A/cGMP pathway in adipose tissue is an established mechanism for stimulating lipolysis, the process of breaking down stored triglycerides into free fatty acids and glycerol. This process is mediated by the cGMP-dependent protein kinase (PKG), which phosphorylates key lipolytic enzymes such as hormone-sensitive lipase (HSL) and perilipin.

While direct quantitative data on this compound-induced lipolysis is not yet published, its demonstrated activity in human adipocytes strongly suggests a favorable metabolic effect by enhancing the body's ability to mobilize stored fats for energy.[2] This positions this compound as a compound of interest for metabolic disorders in addition to its primary cardiorenal applications.

Pharmacokinetic and In Vitro Profile

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable with good clearance and exposure.[2] In vitro assays have established its potency as a GC-A PAM.

Table 2: In Vitro Potency and Pharmacokinetics of this compound

Parameter Value Conditions
EC₅₀ 0.45 µM ANP-mediated cGMP generation in HEK-293 GC-A cells[1][5]
Clearance 20.3 mL/min/kg Mouse, 5 mg/kg IV dose[2]
Half-life (t½) 10.9 h Mouse, 5 mg/kg IV dose[2]
Peak Plasma Conc. (Cmax) 605 ng/mL Mouse, 10 mg/kg oral dose[2]

| Oral Half-life (t½) | 9.1 h | Mouse, 10 mg/kg oral dose[2] |

Experimental Protocols

In Vitro cGMP Generation Assay
  • Cell Lines: Human Embryonic Kidney (HEK-293) cells overexpressing GC-A, primary Human Renal Proximal Tubular Cells (HRPTCs), and primary Human Adipocytes (HAs) were utilized.[1]

  • Procedure: Cells were cultured in 48-well plates until 80-90% confluent. On the day of the experiment, cells were pre-treated with varying concentrations of this compound or vehicle in a treatment buffer for 5 minutes at 37°C. Subsequently, a sub-maximal concentration of ANP was added to stimulate cGMP production.

  • Measurement: After incubation, cells were lysed with 0.1 M HCl. The intracellular cGMP concentration in the lysate was quantified using a commercial cGMP Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[2]

In Vivo Study in Spontaneously Hypertensive Rats (SHRs)

SHR_Workflow cluster_Prep Animal Preparation cluster_Exp Experimental Procedure cluster_Analysis Data Analysis Anesthetize Anesthetize SHR Rats Catheterize Catheterize Femoral Artery (for MAP Measurement) Anesthetize->Catheterize Bladder Catheterize Bladder (for Urine Collection) Catheterize->Bladder Baseline Collect Baseline Measurements (MAP, Urine, Blood) Bladder->Baseline Administer Administer Single IV Bolus This compound (10mg/kg) or Vehicle Baseline->Administer Collect Assess Parameters over 60 min (MAP, Urine Volume, Sodium) Administer->Collect FinalSample Collect Final Plasma Sample Collect->FinalSample Assay Measure Plasma & Urinary cGMP (ELISA) FinalSample->Assay Compare Compare Post-Bolus vs. Baseline and this compound vs. Vehicle Assay->Compare

Caption: Experimental workflow for the in vivo assessment of this compound in SHRs.

  • Animal Model: Anesthetized male Spontaneously Hypertensive Rats (SHRs) were used.[3]

  • Surgical Preparation: Animals were anesthetized. The femoral artery was catheterized for continuous monitoring of Mean Arterial Pressure (MAP). The bladder was catheterized for timed urine collection.

  • Protocol: Following a stabilization period, baseline measurements of MAP, urinary volume (UV), and urinary sodium (UNa) excretion were recorded. A single intravenous (IV) bolus of this compound (10 mg/kg, n=4) or vehicle (n=5) was administered.

  • Data Collection: MAP, UV, and UNa were assessed over a 60-minute period post-bolus. Plasma and urine samples were collected at baseline and at the end of the experiment for cGMP measurement.[3]

  • Analysis: Changes in all parameters from baseline were calculated and compared between the this compound and vehicle-treated groups. Statistical significance was determined using appropriate statistical tests (e.g., t-test).

Conclusion

This compound represents a promising therapeutic candidate that leverages the well-defined GC-A/cGMP signaling pathway. Its mode of action as a positive allosteric modulator offers a novel strategy to enhance endogenous cardiorenal and metabolic regulation. The robust preclinical data demonstrating significant increases in natriuresis and diuresis, coupled with its activity in human adipocytes, underscores its potential for the treatment of complex disorders such as hypertension, heart failure, and metabolic syndrome. Further investigation is warranted to fully elucidate its quantitative metabolic benefits and to translate these findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of MCUF-651

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MCUF-651 is a potent and selective small molecule positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor.[1][2][3][4][5] As an orally bioavailable compound, this compound enhances the activity of endogenous natriuretic peptides, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), which are crucial in regulating blood pressure, natriuresis, and cardiovascular remodeling.[1][2][3] These properties make this compound a promising therapeutic candidate for cardiovascular, renal, and metabolic diseases.[1][4] This document provides a detailed protocol for the chemical synthesis of this compound for research purposes, along with its characterization and potential applications in preclinical studies.

Introduction

The guanylyl cyclase A (GC-A) receptor and its endogenous ligands, ANP and BNP, play a critical role in cardiovascular homeostasis.[1][3] Activation of GC-A leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various beneficial effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis.[1][2] this compound, identified through high-throughput screening, acts as a positive allosteric modulator of GC-A, enhancing the receptor's sensitivity to its natural ligands.[1][2][5] This mechanism of action offers a novel therapeutic strategy for conditions associated with impaired natriuretic peptide signaling, such as hypertension and heart failure.[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following protocol is based on the supplementary information provided in the primary literature describing its discovery.

Materials and Reagents
ReagentSupplierGrade
2-Amino-6-(trifluoromethyl)benzothiazoleCommercially availableReagent grade
1-Boc-piperidine-4-carboxylic acidCommercially availableReagent grade
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercially availableReagent grade
DIPEA (N,N-Diisopropylethylamine)Commercially availableAnhydrous
Dichloromethane (DCM)Commercially availableAnhydrous
Trifluoroacetic acid (TFA)Commercially availableReagent grade
Sodium bicarbonate (NaHCO₃)Commercially availableSaturated solution
Magnesium sulfate (MgSO₄)Commercially availableAnhydrous
Ethyl acetate (EtOAc)Commercially availableHPLC grade
HexanesCommercially availableHPLC grade
Experimental Protocol

Step 1: Amide Coupling

  • To a solution of 2-Amino-6-(trifluoromethyl)benzothiazole (1.0 eq) and 1-Boc-piperidine-4-carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM), add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in a mixture of Trifluoroacetic acid (TFA) and DCM (1:1 v/v).

  • Stir the solution at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

  • Dissolve the residue in DCM and neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound.

Characterization Data
CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl₃, 400 MHz) δ (ppm)Mass Spectrometry (ESI) [M+H]+
This compoundC₁₄H₁₄F₃N₃OS329.34Refer to original publication for detailed spectral data330.09

Biological Activity and Applications in Research

This compound has been shown to potentiate ANP-mediated cGMP generation in various human cell lines, including cardiac, renal, and fat cells.[2][4] It also inhibits cardiomyocyte hypertrophy in vitro.[2][4] In vivo studies in mice have demonstrated its oral bioavailability.[2][4]

Key Research Applications:
  • In vitro studies: Investigating the molecular mechanisms of GC-A receptor activation and cGMP signaling in various cell types.

  • Ex vivo studies: Assessing the potentiation of endogenous natriuretic peptides in plasma samples from preclinical models or human subjects.[2]

  • In vivo studies: Evaluating the therapeutic potential of this compound in animal models of cardiovascular and renal diseases, such as hypertension and heart failure.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of GC-A modulation by this compound and the general experimental workflow for its synthesis and characterization.

GC_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ANP/BNP ANP/BNP GC_A_Receptor GC-A Receptor ANP/BNP->GC_A_Receptor Binds GTP GTP GC_A_Receptor->GTP Activates Guanylyl Cyclase Domain MCUF_651 This compound MCUF_651->GC_A_Receptor Allosterically Modulates cGMP cGMP GTP->cGMP Converts to Biological_Effects Vasodilation, Natriuresis, Anti-hypertrophy cGMP->Biological_Effects Mediates

Caption: Signaling pathway of GC-A modulation by this compound.

MCUF_651_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization cluster_application Research Application start Starting Materials: 2-Amino-6-(trifluoromethyl)benzothiazole 1-Boc-piperidine-4-carboxylic acid coupling Amide Coupling (HATU, DIPEA, DCM) start->coupling deprotection Boc Deprotection (TFA, DCM) coupling->deprotection crude_product Crude this compound deprotection->crude_product purification Purification (Flash Chromatography) crude_product->purification characterization Characterization (NMR, MS) purification->characterization pure_product Pure this compound characterization->pure_product in_vitro In vitro Assays (e.g., cGMP measurement) pure_product->in_vitro in_vivo In vivo Studies (e.g., Animal models) pure_product->in_vivo

Caption: Experimental workflow for this compound synthesis and application.

References

Application Notes: Measuring cGMP in HEK293 Cells Using MCUF-651, a Positive Allosteric Modulator of Guanylyl Cyclase A

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a multitude of physiological processes, including cardiovascular homeostasis, smooth muscle relaxation, and neurotransmission. The production of cGMP is primarily catalyzed by guanylyl cyclases (GC). One key enzyme in this pathway is the particulate guanylyl cyclase A (GC-A), which is activated by its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1][2] Dysregulation of the GC-A/cGMP signaling pathway is implicated in various cardiovascular and renal diseases.

MCUF-651 is a potent and selective small molecule positive allosteric modulator (PAM) of the GC-A receptor.[1][3][4] Unlike direct agonists, this compound enhances the sensitivity of the GC-A receptor to its natural ligands, thereby potentiating the downstream cGMP production.[3][4] This property makes this compound a valuable tool for studying the nuances of GC-A signaling and a potential therapeutic agent. In HEK293 cells engineered to overexpress the human GC-A receptor, this compound has been shown to potentiate ANP-mediated cGMP generation with an EC50 of 0.45 µM.[1][3]

These application notes provide a detailed protocol for utilizing this compound to measure cGMP levels in HEK293 cells overexpressing the GC-A receptor. The described methods are intended for researchers, scientists, and drug development professionals investigating the cGMP signaling pathway.

Signaling Pathway

The binding of ANP to the extracellular domain of the GC-A receptor induces a conformational change that activates the intracellular guanylyl cyclase domain, leading to the conversion of GTP to cGMP. This compound, as a positive allosteric modulator, binds to a site on the GC-A receptor distinct from the ANP binding site. This allosteric binding enhances the affinity of ANP for the receptor, resulting in a more robust activation and a greater production of cGMP for a given concentration of ANP.[3] The increased intracellular cGMP then activates downstream effectors such as cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs), which in turn regulate various cellular responses.[5][6][7]

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP ANP GCA Guanylyl Cyclase-A (GC-A) Receptor ANP->GCA Binds to orthosteric site MCUF651 This compound MCUF651->GCA Binds to allosteric site cGMP cGMP GCA->cGMP Catalyzes GTP GTP GTP->GCA PKG PKG cGMP->PKG Activates PDEs PDEs cGMP->PDEs Activates/Inhibits CNG CNG Channels cGMP->CNG Opens CellularResponse Cellular Response PKG->CellularResponse PDEs->CellularResponse CNG->CellularResponse

Caption: cGMP signaling pathway activated by ANP and potentiated by this compound.

Experimental Workflow

The general workflow for measuring the effect of this compound on ANP-induced cGMP production involves cell culture, treatment with the compounds, cell lysis, and quantification of intracellular cGMP using a competitive ELISA.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Seed HEK293-GC-A cells in 96-well plates B 2. Culture cells (e.g., 24 hours) A->B C 3. Pre-treat with PDE inhibitor (e.g., IBMX) B->C D 4. Treat with this compound and/or ANP C->D E 5. Lyse cells D->E F 6. Perform cGMP competitive ELISA E->F G 7. Read absorbance and analyze data F->G

Caption: Workflow for cGMP measurement in HEK293-GC-A cells.

Materials and Reagents

  • Cells: HEK293 cells stably overexpressing human GC-A receptor.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if applicable.

  • This compound: Dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Atrial Natriuretic Peptide (ANP): Dissolved in PBS to create a stock solution (e.g., 100 µM).

  • 3-isobutyl-1-methylxanthine (IBMX): A non-specific phosphodiesterase (PDE) inhibitor, dissolved in DMSO.

  • Treatment Buffer: Hank's Balanced Salt Solution (HBSS) containing 0.1% Bovine Serum Albumin (BSA) and 20 mM HEPES, pH 7.4.

  • Cell Lysis Buffer: 0.1 M HCl.

  • cGMP Competitive ELISA Kit: Commercially available kit.

  • Microplate Reader: Capable of reading absorbance at 450 nm.

  • 96-well cell culture plates.

  • Reagent reservoirs, multichannel pipettes, and other standard laboratory equipment.

Experimental Protocols

Cell Culture and Seeding
  • Culture HEK293-GC-A cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment and recovery.

Compound Treatment
  • Prepare serial dilutions of this compound and ANP in the treatment buffer.

  • Aspirate the culture medium from the 96-well plate and wash the cells once with 100 µL of pre-warmed PBS.

  • Add 50 µL of treatment buffer containing a final concentration of 0.5 mM IBMX to each well. Incubate for 15-20 minutes at 37°C.

  • Add 25 µL of the this compound dilution to the appropriate wells.

  • Add 25 µL of the ANP dilution to the appropriate wells. For wells testing this compound alone, add 25 µL of treatment buffer. For wells testing ANP alone, add 25 µL of treatment buffer with the corresponding DMSO concentration as the vehicle control for this compound.

  • Incubate the plate at 37°C for 15-30 minutes.

Cell Lysis
  • After the treatment incubation, aspirate the treatment buffer from the wells.

  • Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop the enzymatic activity.

  • Incubate at room temperature for 10-20 minutes with gentle shaking.

  • The cell lysates can now be used directly in the cGMP ELISA or stored at -20°C for later analysis.

cGMP Measurement (Competitive ELISA)

The following is a generalized protocol for a competitive cGMP ELISA. Refer to the manufacturer's instructions for the specific kit being used.

  • Standard Preparation: Prepare a serial dilution of the cGMP standard provided in the kit according to the manufacturer's protocol. This will be used to generate a standard curve.

  • Sample and Standard Addition: Add 50 µL of each standard and cell lysate sample to the wells of the antibody-coated microplate in duplicate.

  • Addition of Detection Reagents: Add 25 µL of the HRP-conjugated cGMP and 25 µL of the anti-cGMP antibody to each well.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature on a plate shaker.

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer.

  • Substrate Addition: Add 100 µL of the TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50-100 µL of the stop solution to each well.

  • Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.

Data Presentation

The data should be analyzed by first generating a standard curve from the absorbance readings of the cGMP standards. The concentration of cGMP in the samples can then be interpolated from this curve. The results can be presented in tables summarizing the dose-response relationships.

Table 1: Effect of ANP on cGMP Production in HEK293-GC-A Cells
ANP Concentration (nM)Mean cGMP (pmol/well)Standard Deviation
00.50.1
0.12.50.3
115.21.8
1055.86.2
10098.510.5
1000105.311.2
Table 2: Potentiation of ANP-induced cGMP Production by this compound
ANP Concentration (nM)cGMP (pmol/well) without this compoundcGMP (pmol/well) with 1 µM this compound
00.50.6
0.010.85.1
0.12.528.3
115.285.6
1055.8102.1
10098.5108.4

Note: The data presented in these tables are for illustrative purposes only and may not represent actual experimental results.

Conclusion

This compound serves as a powerful pharmacological tool for investigating the GC-A/cGMP signaling pathway. By potentiating the effects of the endogenous ligand ANP, it allows for a more nuanced study of this pathway's role in cellular function. The protocols outlined in these application notes provide a robust framework for researchers to utilize this compound in HEK293-GC-A cells to accurately measure changes in intracellular cGMP levels. This will aid in the further elucidation of cGMP signaling and the development of novel therapeutics targeting this pathway.

References

Application Notes and Protocols for MCUF-651 in Primary Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the use of MCUF-651, a positive allosteric modulator (PAM) of the soluble guanylate cyclase (sGC) receptor GC-A, in primary cardiomyocyte cultures. The provided methodologies are based on established protocols and the seminal findings reported by Sangaralingham et al. in their 2021 PNAS publication, "Discovery of small molecule guanylyl cyclase A receptor positive allosteric modulators."[1][2][3]

Introduction

This compound is a small molecule that enhances the activity of the GC-A receptor in the presence of its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1][2] This potentiation of the GC-A/cGMP signaling pathway has shown therapeutic potential in cardiovascular diseases by mediating antihypertrophic and antiapoptotic actions in cardiomyocytes.[1][2][3] These protocols detail the in vitro application of this compound to primary cardiomyocytes to assess its effects on cyclic guanosine monophosphate (cGMP) production and cellular hypertrophy.

Data Presentation

Quantitative Summary of this compound Activity

The following tables summarize the key quantitative data regarding the in vitro and in vivo properties of this compound as reported in the literature.

ParameterValueCell Type/ConditionSource
EC50 (cGMP potentiation) 0.45 µMHEK293 cells overexpressing GC-A (in the presence of ANP)[1]
Binding Affinity (KD) to GC-A 397 nMPurified extracellular domain of human GC-A[3]
ANP Binding Affinity (KD) to GC-A (in the presence of 10 µM this compound) 0.06 nMPurified extracellular domain of human GC-A[3]
ANP Binding Affinity (KD) to GC-A (alone) 0.72 nMPurified extracellular domain of human GC-A[3]
Pharmacokinetic ParameterValueSpecies/DoseSource
Clearance 20.3 mL/min/kgMice (5 mg/kg IV)[1]
Volume of Distribution (Vss) 16.8 L/kgMice (5 mg/kg IV)[1]
Half-life (t1/2) 10.9 hMice (5 mg/kg IV)[1]
Peak Plasma Concentration (Cmax) 605 ng/mLMice (10 mg/kg oral)[1]
Area Under the Curve (AUC) 7,095 ng·h/mLMice (10 mg/kg oral)[1]
Oral Bioavailability Not explicitly stated, but described as bioavailable up to 24 h after oral administration.Mice[2][3]

Experimental Protocols

Isolation and Culture of Primary Neonatal Ventricular Cardiomyocytes

This protocol is adapted from established methods for the isolation and culture of primary cardiomyocytes.

Materials:

  • Neonatal mouse or rat pups (1-3 days old)

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Collagenase Type II

  • Trypsin

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Laminin-coated culture plates or dishes

  • Percoll

Procedure:

  • Heart Isolation: Euthanize neonatal pups in accordance with approved animal welfare protocols. Quickly excise the hearts and place them in ice-cold HBSS.

  • Ventricle Dissection: Under a dissecting microscope, remove the atria and large vessels. Mince the ventricular tissue into small pieces (1-2 mm³).

  • Enzymatic Digestion:

    • Transfer the minced tissue to a solution of collagenase and trypsin in HBSS.

    • Incubate at 37°C with gentle agitation for 15-20 minutes.

    • Collect the supernatant containing dissociated cells and add an equal volume of cold DMEM with 10% FBS to inactivate the enzymes.

    • Repeat the digestion step on the remaining tissue fragments 3-4 times, collecting the supernatant each time.

  • Cell Purification:

    • Pool the collected cell suspensions and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in DMEM with 10% FBS.

    • To enrich for cardiomyocytes, use a Percoll density gradient. Layer the cell suspension on top of a 40%/80% discontinuous Percoll gradient and centrifuge at 800 x g for 30 minutes. Cardiomyocytes will be concentrated at the 40%/80% interface.

  • Cell Plating:

    • Carefully collect the cardiomyocyte layer and wash with DMEM.

    • Resuspend the cells in DMEM with 10% FBS and count the viable cells using a hemocytometer and trypan blue exclusion.

    • Plate the cardiomyocytes on laminin-coated culture dishes at a desired density (e.g., 5 x 105 cells/well in a 6-well plate).

    • Incubate at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to attach and begin beating, which typically occurs within 24-48 hours.

Measurement of cGMP Production in Primary Cardiomyocytes

This protocol describes how to assess the effect of this compound on ANP-induced cGMP production.

Materials:

  • Cultured primary cardiomyocytes (as prepared above)

  • This compound (dissolved in DMSO)

  • Atrial Natriuretic Peptide (ANP)

  • 3-isobutyl-1-methylxanthine (IBMX, a non-specific phosphodiesterase inhibitor)

  • 0.1 M HCl

  • Phosphate Buffered Saline (PBS)

  • Commercially available cGMP ELISA kit (e.g., Enzo Life Sciences, ADI-900-164)[4]

Procedure:

  • Cell Treatment:

    • After 48-72 hours in culture, replace the culture medium with a treatment buffer (e.g., HBSS containing 0.1% BSA, 2 mM HEPES, and 0.5 mM IBMX).

    • Pre-treat the cardiomyocytes with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 5 minutes at 37°C.[1] The final DMSO concentration should be kept low (e.g., ≤ 0.1%).

    • Stimulate the cells with a sub-maximal concentration of ANP (e.g., 100 pM) for an additional 10 minutes at 37°C.[1]

  • Cell Lysis:

    • Aspirate the treatment buffer and wash the cells once with ice-cold PBS.

    • Lyse the cells by adding 0.1 M HCl and incubating for 10 minutes at room temperature. This step also stops endogenous phosphodiesterase activity.[4][5]

  • cGMP Quantification:

    • Collect the cell lysates.

    • Measure the intracellular cGMP concentration using a cGMP ELISA kit according to the manufacturer's instructions.[4][5] The protocol may include an optional acetylation step to increase sensitivity.

In Vitro Cardiomyocyte Hypertrophy Assay

This protocol details the induction of hypertrophy in primary cardiomyocytes and the assessment of the inhibitory effects of this compound.

Materials:

  • Cultured primary cardiomyocytes

  • Transforming Growth Factor-beta 1 (TGF-β1)[6][7][8][9]

  • This compound

  • ANP

  • Serum-free culture medium

  • Fixative (e.g., 4% paraformaldehyde)

  • Staining solution for cell size measurement (e.g., anti-α-actinin antibody followed by a fluorescent secondary antibody, or a membrane dye)

  • Microscope with imaging software for cell size analysis

Procedure:

  • Induction of Hypertrophy:

    • After 48-72 hours in culture, switch the cells to serum-free medium for 24 hours.

    • Treat the cells with a pro-hypertrophic agent such as TGF-β1 (e.g., 10 ng/mL) for 24-48 hours to induce cardiomyocyte hypertrophy.[6][7][8][9]

  • This compound Treatment:

    • Co-treat the cells with TGF-β1 and a low dose of ANP (e.g., 10 pM) in the presence or absence of this compound (e.g., 10 µM).[3]

  • Assessment of Hypertrophy:

    • After the treatment period, wash the cells with PBS and fix them with 4% paraformaldehyde.

    • Stain the cells to visualize their morphology and measure cell surface area. For example, use immunofluorescence staining for α-actinin to delineate the cell borders.

    • Capture images of multiple random fields for each treatment condition using a fluorescence microscope.

    • Use imaging software (e.g., ImageJ) to measure the surface area of individual cardiomyocytes. A significant increase in cell surface area in the TGF-β1 treated group compared to the control group indicates hypertrophy. A reduction in the TGF-β1-induced increase in cell size by this compound treatment demonstrates its anti-hypertrophic effect.

Signaling Pathways and Workflows

GC-A/cGMP Signaling Pathway

GC_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP/BNP ANP/BNP GCA Extracellular Domain Transmembrane Domain Intracellular Domain ANP/BNP->GCA:f0 Binds MCUF651 This compound MCUF651->GCA:f0 Positive Allosteric Modulation cGMP cGMP GCA:f2->cGMP Converts GTP GTP GTP->GCA:f2 PKG Protein Kinase G (PKG) cGMP->PKG Activates Antihypertrophy Anti-hypertrophic Effects PKG->Antihypertrophy Antiapoptosis Anti-apoptotic Effects PKG->Antiapoptosis

Caption: this compound enhances the GC-A/cGMP signaling pathway.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experimental Procedures cluster_analysis Analysis A Isolate Primary Neonatal Cardiomyocytes B Culture and Purify Cardiomyocytes A->B C Treat with this compound +/- ANP B->C D Induce Hypertrophy (TGF-β1) +/- this compound + ANP B->D E Measure cGMP Levels (ELISA) C->E F Measure Cardiomyocyte Surface Area D->F

Caption: Workflow for evaluating this compound in primary cardiomyocytes.

References

Application Notes and Protocols for In Vivo Experimental Design of MCUF-651 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: MCUF-651 is a novel, orally bioavailable small molecule that acts as a selective positive allosteric modulator (PAM) of the guanylyl cyclase-A (GC-A) receptor, also known as natriuretic peptide receptor-A (NPRA).[1][2] The GC-A receptor is the endogenous receptor for atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), hormones that play a critical role in cardiovascular and renal homeostasis.[3] By binding to an allosteric site on the GC-A receptor, this compound enhances the binding of endogenous ANP and BNP, thereby potentiating the intracellular signaling cascade via its second messenger, cyclic guanosine monophosphate (cGMP).[4][5] This mechanism holds significant therapeutic potential for cardiovascular, renal, and metabolic diseases, including hypertension and heart failure.[2][3][4] Preclinical studies have demonstrated that this compound can lower blood pressure and enhance sodium and water excretion in hypertensive animal models.[1] These application notes provide a detailed framework for designing and executing in vivo studies using this compound in relevant mouse models.

Mechanism of Action: this compound as a GC-A Positive Allosteric Modulator

This compound operates by sensitizing the GC-A receptor to its natural ligands, ANP and BNP.[6] It binds to an allosteric site on the extracellular domain of GC-A, which induces a conformational change that increases the binding affinity of ANP and BNP to their orthosteric binding site.[4][5] This enhanced ligand binding leads to a more robust activation of the receptor's intracellular guanylyl cyclase domain, resulting in increased production of cGMP. The elevated cGMP levels then mediate a range of beneficial downstream physiological effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis.[3][5] this compound itself does not activate the receptor in the absence of ANP or BNP, confirming its role as a PAM rather than a direct agonist.[4]

MCUF_651_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ligand ANP / BNP (Endogenous Ligands) GCA GC-A Receptor Extracellular Domain Intracellular Guanylyl Cyclase Domain ligand->GCA:f1 Binds pam This compound (PAM) pam->GCA:f1 Enhances Binding cGMP cGMP GCA:f2->cGMP Converts GTP GTP GTP->GCA:f2 Downstream Downstream Physiological Effects (Vasodilation, Natriuresis) cGMP->Downstream Activates

This compound enhances ANP/BNP binding to the GC-A receptor to increase cGMP production.

Pharmacokinetic Profile in Mice

This compound has demonstrated good oral bioavailability and clearance in mice, making it suitable for in vivo studies using oral administration.[3][4][5] The key pharmacokinetic parameters are summarized below.

ParameterIntravenous (IV) Administration (5 mg/kg)Oral (PO) Administration (10 mg/kg)Reference
Peak Plasma Conc. (Cmax) -605 ng/mL[4][5]
Half-life (t½) 10.9 h9.1 h[4][5]
Area Under the Curve (AUC) -7,095 ng·h/mL[4][5]
Clearance (CL) 20.3 mL/min/kg-[4][5]
Volume of Distribution (Vss) 16.8 L/kg-[4][5]

Proposed In Vivo Efficacy Studies in Mouse Models

Given the mechanism of action, this compound is a prime candidate for evaluation in mouse models of hypertension, heart failure (particularly Heart Failure with Preserved Ejection Fraction, HFpEF), and cardiorenal syndromes.

1. Mouse Model of Hypertension and Renal Function

  • Model: Angiotensin II (Ang II) infusion model. This model recapitulates key features of hypertension, including elevated blood pressure, cardiac hypertrophy, and renal dysfunction.

  • Objective: To evaluate the efficacy of this compound in lowering blood pressure, improving renal function, and preventing adverse cardiac remodeling.

2. Mouse Model of Heart Failure with Preserved Ejection Fraction (HFpEF)

  • Model: Chronic Angiotensin II and Phenylephrine (Ang II/PE) infusion. This model induces key clinical manifestations of HFpEF, including diastolic dysfunction, cardiac hypertrophy, and pulmonary edema.[7]

  • Objective: To determine if this compound can ameliorate diastolic dysfunction, reduce cardiac hypertrophy and fibrosis, and improve exercise intolerance in a model of HFpEF.

Experimental_Workflow cluster_0 Phase 1: Model Induction & Acclimation cluster_1 Phase 2: Treatment Period cluster_2 Phase 3: Endpoint Analysis A Day -14 to -1 Animal Acclimation B Day 0 Surgical Implantation (e.g., Osmotic Minipump for Ang II) Baseline Measurements A->B C Day 1 Randomization into Groups - Vehicle Control - this compound (Low Dose) - this compound (High Dose) - Positive Control (Optional) B->C Induction Phase Complete D Day 1 to 28 Daily Dosing with this compound (e.g., Oral Gavage) E Weekly Monitoring - Blood Pressure (Tail-cuff) - Body Weight D->E Treatment Ongoing F Day 28: Final Analysis - Echocardiography - Invasive Hemodynamics - Urine & Blood Collection G Post-Mortem Analysis - Organ Weights (Heart, Kidney) - Histopathology (Fibrosis) - Biomarker Analysis (cGMP, ANP) F->G

General experimental workflow for evaluating this compound efficacy in mouse models.

Detailed Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in mice after oral and intravenous administration.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water)

  • Dosing syringes and gavage needles

  • Intravenous catheters

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast mice for 4 hours prior to dosing.

  • Divide mice into two groups: Intravenous (IV) and Oral (PO).

  • IV Group: Administer a single bolus dose of this compound (e.g., 5 mg/kg) via tail vein injection.

  • PO Group: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.

  • Collect blood samples (approx. 50 µL) via saphenous or submandibular bleed at designated time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Process blood samples by centrifuging at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, t½, AUC, etc.) using appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: Angiotensin II-Induced Hypertension and Cardiorenal Injury Model

Objective: To assess the therapeutic efficacy of this compound on blood pressure, cardiac hypertrophy, and renal function.

Materials:

  • Male C57BL/6 mice (10-12 weeks old)

  • Angiotensin II (Ang II)

  • Osmotic minipumps (e.g., Alzet Model 2004)

  • This compound and vehicle

  • Tail-cuff system for blood pressure measurement

  • Metabolic cages for urine collection

  • Echocardiography system with a high-frequency probe

  • Reagents for histology (e.g., Picro-Sirius Red for fibrosis) and biomarker analysis (e.g., cGMP ELISA kit)

Procedure:

  • Model Induction:

    • Anesthetize mice and surgically implant osmotic minipumps subcutaneously.

    • Pumps will be filled to deliver Ang II at a sub-pressor or pressor rate (e.g., 400-1000 ng/kg/min) for 28 days.

  • Treatment:

    • After a brief recovery period (24h), randomize mice into treatment groups (n=8-10 per group): Vehicle, this compound (e.g., 10 mg/kg/day), this compound (e.g., 30 mg/kg/day).

    • Administer treatment daily via oral gavage for 28 days.

  • Endpoint Analysis:

    • Blood Pressure: Measure systolic and diastolic blood pressure weekly using a non-invasive tail-cuff system.

    • Renal Function (Day 27): House mice in metabolic cages for 24 hours to collect urine. Analyze for volume, albumin, and sodium excretion. Measure plasma cGMP levels.

    • Cardiac Function (Day 28): Perform echocardiography to assess left ventricular wall thickness, ejection fraction, and diastolic function (E/e').

    • Terminal Sacrifice (Day 28): Collect blood and tissues.

    • Post-Mortem Analysis:

      • Measure heart weight to body weight ratio (HW/BW) as an index of hypertrophy.

      • Perform histological analysis on heart and kidney sections to quantify fibrosis (Picro-Sirius Red) and cellular hypertrophy (Wheat Germ Agglutinin staining).

      • Measure tissue cGMP levels in heart and kidney homogenates.

Key Endpoints and Assays for Efficacy Studies
Hemodynamics Systolic/Diastolic Blood Pressure (Tail-Cuff or Telemetry)
Heart Rate
Cardiac Structure & Function Left Ventricular Mass, Wall Thickness (Echocardiography)
Ejection Fraction, Fractional Shortening (Echocardiography)
Diastolic Function (E/e', E/A ratio) (Echocardiography)
Heart Weight / Body Weight Ratio
Renal Function 24h Urine Volume
Urinary Albumin to Creatinine Ratio (UACR)
Urinary Sodium Excretion
Biomarkers Plasma and Urinary cGMP Levels (ELISA)
Plasma ANP/BNP Levels (ELISA)
Histopathology Cardiac & Renal Fibrosis (Picro-Sirius Red, Masson's Trichrome)
Cardiomyocyte Cross-Sectional Area (WGA Staining)

References

Application Notes and Protocols for Oral Administration of MCUF-651 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MCUF-651 is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the particulate guanylyl cyclase A (GC-A) receptor.[1][2][3] The GC-A receptor, through its interaction with endogenous ligands such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), plays a crucial role in regulating blood pressure, intravascular volume, and cardiovascular homeostasis.[3][4] this compound enhances the binding of ANP and BNP to the GC-A receptor, thereby potentiating the intracellular production of the second messenger, cyclic guanosine monophosphate (cGMP).[1][5][6] This document provides detailed application notes and protocols for the preclinical evaluation of orally administered this compound, summarizing key quantitative data and experimental methodologies.

Mechanism of Action

This compound selectively binds to an allosteric site on the GC-A receptor, which induces a conformational change that increases the binding affinity of the endogenous ligands ANP and BNP.[5] This positive allosteric modulation leads to a more potent activation of the GC-A receptor and a subsequent increase in the conversion of guanosine triphosphate (GTP) to cGMP.[1][7] The elevated intracellular cGMP levels mediate various beneficial downstream physiological effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy.[2][3][7] this compound itself does not possess agonist activity at the GC-A receptor.[1][8]

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical studies involving this compound.

Table 1: In Vitro Potency of this compound

Parameter Cell Line Condition Value Reference

| EC₅₀ | HEK293 GC-A cells | Potentiation of ANP-mediated cGMP production | 0.45 µM |[1][5] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

Route of Administration Dose Cmax (ng/mL) t₁/₂ (h) AUC (ng·h/mL) Clearance (mL/min/kg) Vdss (L/kg) Reference
Oral (PO) 10 mg/kg 605 9.1 7,095 N/A N/A [1][9]
Intravenous (IV) 5 mg/kg N/A 10.9 N/A 20.3 16.8 [1][9]

Data obtained from studies in male C57BL/6 mice.[9]

Table 3: In Vivo Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

Parameter Treatment Group Change from Baseline P-value
Plasma cGMP (pmol/mL) This compound (10 mg/kg IV) 16 ± 5 P=0.003 (vs. Vehicle)
Vehicle -2 ± 3
Urinary cGMP (pmol/min) This compound (10 mg/kg IV) 78 ± 29 P=0.01 (vs. Vehicle)
Vehicle 30 ± 8
Mean Arterial Pressure (mmHg) This compound (10 mg/kg IV) -29 ± 14 (at 15 min) P=0.04 (vs. Vehicle)
Vehicle -6 ± 2 (at 15 min)
Urinary Volume (µL/min) This compound (10 mg/kg IV) 50 ± 16 (increase over 60 min) P<0.001 (vs. Baseline)
Urinary Sodium (µmol/min) This compound (10 mg/kg IV) 7 ± 1.8 (increase over 60 min) P<0.001 (vs. Baseline)

Data from a single intravenous (IV) bolus injection in anesthetized SHRs.[10]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.

Materials:

  • This compound

  • Vehicle: DMSO:Tween80:water (1:1:8 v/v/v)[9]

  • Male C57BL/6 mice (7-9 weeks old)[9]

  • Oral gavage needles (20-22 gauge)

  • Microcentrifuge tubes containing K₂EDTA

  • Centrifuge

  • LC/MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: House mice according to approved animal care protocols.

  • Formulation Preparation: Accurately weigh this compound and dissolve in the vehicle (DMSO:Tween80:water at a 1:1:8 ratio). Sonicate the mixture to ensure complete dissolution. Prepare the formulation fresh daily.[9]

  • Dosing: Weigh each mouse on the morning of the study to calculate the precise dosing volume. Administer a single 10 mg/kg dose of the this compound formulation via oral gavage.[9]

  • Blood Sampling: Collect serial blood samples (approximately 30 µL per time point) from the submandibular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Transfer each blood sample into a microcentrifuge tube containing K₂EDTA as an anticoagulant. Place tubes on ice immediately. Process the blood samples by centrifuging at 3,000 x g to separate the plasma.[9]

  • Sample Storage: Freeze the collected plasma samples at -70°C until analysis.[9]

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method.[9]

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, t₁/₂, and AUC using appropriate software.

Protocol 2: In Vitro cGMP Generation Assay

Objective: To evaluate the ability of this compound to potentiate ANP-mediated cGMP production in cells expressing the GC-A receptor.

Materials:

  • HEK293 cells stably overexpressing human GC-A (HEK293 GC-A)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Atrial Natriuretic Peptide (ANP) (dissolved in PBS)

  • Treatment buffer

  • 0.1 M HCl for cell lysis

  • cGMP ELISA kit

Procedure:

  • Cell Culture: Culture HEK293 GC-A cells in appropriate media until they reach the desired confluency in 96-well plates.

  • Pre-treatment: Replace the growth medium with treatment buffer. Pretreat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 5 minutes at 37°C. Include a vehicle control (0.1% DMSO).[5]

  • Stimulation: Add ANP to the wells to a final concentration of 100 pM. Incubate for an additional 10 minutes at 37°C.[5]

  • Cell Lysis: Aspirate the treatment buffer and wash the cells once with PBS. Lyse the cells by adding 0.1 M HCl to each well.[5]

  • cGMP Quantification: Measure the intracellular cGMP concentration in the cell lysates using a competitive cGMP ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cGMP concentration against the this compound concentration to determine the dose-dependent potentiation of the ANP response. Calculate the EC₅₀ value for this compound.

Protocol 3: In Vitro Cardiomyocyte Hypertrophy Assay

Objective: To assess the ability of this compound to inhibit TGFβ-1-induced hypertrophy in human cardiomyocytes.

Materials:

  • Human Cardiomyocytes (HCMs)

  • Cardiomyocyte growth medium

  • Transforming Growth Factor β1 (TGFβ-1)

  • Atrial Natriuretic Peptide (ANP)

  • This compound

  • Microscopy system with image analysis software

Procedure:

  • Cell Culture: Plate HCMs and maintain in culture.

  • Induction of Hypertrophy: Induce hypertrophy by treating the cells with TGFβ-1.

  • Treatment: Treat the hypertrophic cells with a low dose of ANP in the presence or absence of this compound. Include appropriate controls (untreated, ANP alone, this compound alone).

  • Incubation: Incubate the cells for a sufficient period for hypertrophic changes to occur (e.g., 48-72 hours).

  • Imaging and Analysis: Acquire images of the cells using a microscope. Measure the cell surface area using image analysis software. A significant increase in cell surface area is indicative of hypertrophy.

  • Data Analysis: Compare the cell surface area across the different treatment groups. A significant reduction in cell surface area in the ANP + this compound group compared to the TGFβ-1 control indicates inhibition of hypertrophy.[9]

Visualizations

G cluster_2 cluster_3 cluster_4 ligand ANP / BNP (Endogenous Ligands) receptor GC-A Receptor Extracellular Domain Intracellular Domain ligand->receptor:p1 Binds mcuf This compound (PAM) mcuf->receptor:p1 Binds to Allosteric Site gtp GTP receptor:p2->gtp Activates cgmp cGMP (Second Messenger) gtp->cgmp Converts effects Downstream Physiological Effects (Vasodilation, Natriuresis, Anti-Hypertrophy) cgmp->effects

Caption: Signaling pathway of this compound as a GC-A receptor PAM.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Ex Vivo / Efficacy a cGMP Generation Assay (HEK293 GC-A Cells) b Determine EC₅₀ a->b e Oral Administration to Mice (10 mg/kg) c Cardiomyocyte Hypertrophy Assay (Primary Human Cells) d Assess Anti-Hypertrophic Effect c->d f Serial Blood Sampling e->f g LC/MS/MS Analysis f->g h Determine PK Parameters (Cmax, t1/2, AUC) g->h i IV Administration to SHRs (10 mg/kg) j Measure BP, Urine Output, and cGMP Levels i->j k Evaluate Therapeutic Efficacy j->k

Caption: Experimental workflow for preclinical evaluation of this compound.

References

Application Note: Pharmacokinetic and Pharmacodynamic Analysis of MCUF-651, a Novel Guanylyl Cyclase-A Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCUF-651 is a first-in-class, orally bioavailable, small molecule positive allosteric modulator (PAM) of the guanylyl cyclase-A (GC-A) receptor.[1][2][3] The GC-A receptor, through its interaction with endogenous ligands such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), plays a crucial role in cardiovascular and metabolic homeostasis.[2] Activation of the GC-A receptor leads to the production of the second messenger cyclic guanosine monophosphate (cGMP), which mediates a range of beneficial effects including vasodilation, natriuresis, and inhibition of cardiac hypertrophy.[2][4] this compound acts by sensitizing the GC-A receptor to its endogenous ligands, thereby enhancing cGMP signaling.[5] This document provides a summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and detailed protocols for its analysis.

Pharmacokinetic Analysis

This compound has been shown to be orally bioavailable in mice, with good clearance and exposure.[1][6] The key pharmacokinetic parameters in mice are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound in Mice [1][6]

ParameterIntravenous (5 mg/kg)Oral (10 mg/kg)
Cmax -605 ng/mL
Half-life (t1/2) 10.9 h9.1 h
AUC -7,095 ng·h/mL
Clearance (CL) 20.3 mL/min/kg-
Volume of Distribution (Vss) 16.8 L/kg-

Pharmacodynamic Analysis

The pharmacodynamic activity of this compound is characterized by its ability to potentiate ANP-mediated cGMP generation. In vitro studies have demonstrated its potency and selectivity for the GC-A receptor.

Table 2: In Vitro Pharmacodynamic Properties of this compound

ParameterValueCell Line/System
EC50 (in the presence of ANP) 0.45 µM[1]HEK293 GC-A cells
Binding Affinity (KD) to GC-A 397 nM[6]Surface Plasmon Resonance

In vivo studies in spontaneously hypertensive rats have shown that this compound significantly elevates plasma and urinary cGMP levels, leading to a reduction in mean arterial pressure and an increase in urinary volume and sodium excretion.[4]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical procedure for evaluating the pharmacokinetic profile of this compound in mice following intravenous and oral administration.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Group: Administer a single 5 mg/kg bolus dose of this compound via the tail vein.

    • Oral (PO) Group: Administer a single 10 mg/kg dose of this compound via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vss) using non-compartmental analysis software.

Protocol 2: In Vitro cGMP Generation Assay

This protocol details the measurement of cGMP production in response to this compound in a cell-based assay.

Materials:

  • HEK293 cells stably overexpressing the human GC-A receptor

  • Cell culture medium and supplements

  • This compound

  • Atrial Natriuretic Peptide (ANP)

  • cGMP enzyme immunoassay (EIA) kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293 GC-A cells in a 96-well plate and culture until they reach 80-90% confluency.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Treat the cells with varying concentrations of this compound in the presence of a sub-maximal concentration of ANP (e.g., 9 pM).[1] Include a control group with ANP alone.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells according to the cGMP EIA kit manufacturer's instructions.

  • cGMP Quantification: Measure the intracellular cGMP concentration using the EIA kit.

  • Data Analysis: Plot the cGMP concentration against the this compound concentration and determine the EC50 value using a non-linear regression model.

Signaling Pathway and Workflow Diagrams

This compound Mechanism of Action cluster_membrane Cell Membrane GCA GC-A Receptor cGMP cGMP GCA->cGMP Converts ANP ANP/BNP ANP->GCA Binds MCUF651 This compound MCUF651->GCA Allosterically Binds GTP GTP GTP->GCA Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis

Caption: Mechanism of action of this compound as a positive allosteric modulator of the GC-A receptor.

In Vivo Pharmacodynamic Study Workflow Start Acclimate Spontaneously Hypertensive Rats Dosing Administer this compound (IV Bolus) or Vehicle Start->Dosing Sample_Collection Collect Blood and Urine Samples (Baseline and Post-Dose) Dosing->Sample_Collection MAP_Measurement Measure Mean Arterial Pressure (MAP) Dosing->MAP_Measurement Biomarker_Analysis Analyze Plasma and Urine for cGMP Levels Sample_Collection->Biomarker_Analysis Renal_Function Measure Urine Volume and Sodium Excretion Sample_Collection->Renal_Function Data_Analysis Analyze and Compare Treatment vs. Vehicle Groups MAP_Measurement->Data_Analysis Biomarker_Analysis->Data_Analysis Renal_Function->Data_Analysis End Evaluate BP Lowering and Renal Effects Data_Analysis->End

Caption: Workflow for assessing the in vivo pharmacodynamic effects of this compound.

References

Application Notes and Protocols: Laboratory Handling and Storage of MCUF-651

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These notes and protocols are a compilation of information from published literature and general laboratory best practices. A specific Safety Data Sheet (SDS) for MCUF-651 is not publicly available. All laboratory personnel must conduct a thorough, institution-specific risk assessment before handling this compound and consult with their Environmental Health and Safety (EHS) department. The information provided here does not supersede institutional safety protocols.

Introduction

This compound is a novel, orally bioavailable small molecule that functions as a positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor.[1][2][3] By enhancing the receptor's sensitivity to its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), this compound potentiates the generation of the second messenger cyclic guanosine monophosphate (cGMP).[1][4] This mechanism of action makes it a promising therapeutic candidate for cardiovascular, renal, and metabolic diseases.[1][3] Structurally, this compound belongs to the 2-aminobenzothiazole class of compounds.

Physicochemical and Pharmacokinetic Data

The following tables summarize the currently available quantitative data for this compound from preclinical studies.

Table 1: In Vitro and In Vivo Activity of this compound

ParameterValueCell/SystemSource
EC₅₀ (ANP Potentiation) 0.45 µMHEK293 GC-A Cells[1][4]
Binding Affinity (KD) 397 nMHuman GC-A (extracellular domain)[2]
Oral Bioavailability Detected up to 24 h post-doseMice[2]
Clearance (IV) 20.3 mL/min/kgMice (5 mg/kg dose)[2]
Half-life (t₁/₂) (IV) 10.9 hoursMice (5 mg/kg dose)[2]
Peak Plasma Conc. (Cₘₐₓ) (Oral) 605 ng/mLMice (10 mg/kg dose)[2]
Half-life (t₁/₂) (Oral) 9.1 hoursMice (10 mg/kg dose)[2]

Table 2: General Storage Recommendations for this compound and its Solutions

FormatStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 years (general guidance)Store in a tightly sealed, light-resistant container in a dry environment.[5]
4°CUp to 2 years (general guidance)For shorter-term storage.[5]
DMSO Stock Solution -20°CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.[4]
-80°CUp to 6 monthsFor longer-term storage of stock solutions.[5]
Aqueous Working Solution 2-8°CPrepare fresh dailySmall molecules can be unstable in aqueous media; do not store for extended periods.[4]

Safety and Handling Protocols

Based on the hazard profile of the parent compound, 2-aminobenzothiazole, this compound should be handled with caution.[6][7][8] Potential hazards include being harmful if swallowed and causing serious eye irritation.[7]

Personal Protective Equipment (PPE)

Always wear the following PPE when handling this compound powder or solutions:

  • Gloves: Nitrile gloves are required.

  • Eye Protection: Chemical safety goggles or glasses are mandatory.[6][7]

  • Lab Coat: A standard lab coat must be worn.

Engineering Controls
  • Handle solid this compound and prepare concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of any airborne powder.

  • An eyewash station and safety shower must be readily accessible in the work area.

General Handling Workflow

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_sol Solubilization & Storage cluster_exp Experimentation cluster_cleanup Cleanup & Disposal risk_assessment 1. Conduct Risk Assessment & Review SDS/Literature don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) risk_assessment->don_ppe setup_hood 3. Prepare Fume Hood & Gather Materials don_ppe->setup_hood weigh_powder 4. Weigh this compound Powder (in fume hood) setup_hood->weigh_powder prepare_stock 5. Prepare Stock Solution (e.g., in DMSO) weigh_powder->prepare_stock aliquot 6. Aliquot Stock Solution prepare_stock->aliquot store_stock 7. Store Aliquots (-20°C or -80°C) aliquot->store_stock prepare_working 8. Prepare Working Solution (Dilute stock in media/buffer) aliquot->prepare_working store_stock->prepare_working run_experiment 9. Perform Experiment prepare_working->run_experiment decontaminate 10. Decontaminate Surfaces & Glassware run_experiment->decontaminate dispose_waste 11. Dispose of Waste (Follow institutional guidelines) decontaminate->dispose_waste doff_ppe 12. Doff PPE & Wash Hands dispose_waste->doff_ppe

This compound Safe Handling Workflow

Experimental Protocols

Reconstitution of Solid this compound

Most small molecules for research are supplied as a lyophilized powder.[9]

Materials:

  • Vial of this compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention tips

Protocol:

  • Before opening, briefly centrifuge the vial of this compound to ensure all powder is collected at the bottom.[9]

  • Working in a chemical fume hood, carefully open the vial.

  • Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Recap the vial securely and vortex gently until the powder is completely dissolved. Mild sonication or warming to 37°C can be used to aid dissolution if necessary.[4]

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[5]

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store aliquots as recommended in Table 2.

Preparation of Working Solutions for In Vitro Assays

Protocol:

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Further dilute the stock solution in the appropriate aqueous buffer or cell culture medium to the final desired experimental concentration.

  • Important: To avoid precipitation, it is recommended to make intermediate dilutions in DMSO before the final dilution into the aqueous medium. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[5]

  • Prepare working solutions fresh for each experiment and do not store them.

Preparation of Formulation for In Vivo (Mouse) Studies

This compound has been administered to mice in a vehicle of DMSO, Tween 80, and water.[6] While the exact published ratio is unavailable, a common formulation for similar compounds involves creating a clear stock solution first and then sequentially adding co-solvents.[10]

Example Protocol (for a 10% DMSO, 5% Tween 80, 85% Saline formulation):

  • Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final volume, take 100 µL of the DMSO stock solution.

  • Add 50 µL of Tween 80 and mix thoroughly (vortex).

  • Slowly add 850 µL of sterile saline (0.9% NaCl) to the DMSO/Tween 80 mixture while vortexing to prevent precipitation.

  • Visually inspect the final formulation to ensure it is a clear solution. If precipitation occurs, gentle warming and/or sonication may aid dissolution.

  • This formulation should be prepared fresh on the day of dosing.[10]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of this compound.

Solid Compound

Store solid this compound at -20°C in a tightly sealed container, protected from light and moisture. A desiccator can be used for additional protection.

Stock Solutions

DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can compromise the stability of the dissolved compound.[5][11] Therefore, stock solutions in DMSO must be stored in tightly sealed vials at -20°C or -80°C and aliquoted to minimize exposure to air.

Storage Decision Logic

The following diagram outlines the decision-making process for the appropriate storage of this compound.

G cluster_form Compound Form cluster_solid_storage Solid Storage cluster_solution_storage Solution Storage cluster_stock_storage Stock Solution Storage start Start: this compound Received is_solid Solid Powder? start->is_solid store_solid_long Long-Term (>3 months): Store at -20°C in desiccator is_solid->store_solid_long Yes is_stock DMSO Stock Solution? is_solid->is_stock No store_solid_short Short-Term (<3 months): Store at 4°C in desiccator store_solid_long->store_solid_short store_stock_long Long-Term (>1 month): Aliquot & Store at -80°C is_stock->store_stock_long Yes working_sol Aqueous Working Solution is_stock->working_sol No store_stock_short Short-Term (<1 month): Aliquot & Store at -20°C store_stock_long->store_stock_short discard Prepare Fresh Daily Discard Unused Portion working_sol->discard

This compound Storage Decision Tree

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MCUF-651 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of MCUF-651 for in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, orally bioavailable, small molecule positive allosteric modulator (PAM) of the soluble guanylate cyclase (sGC) receptor, specifically targeting the guanylyl cyclase A (GC-A) receptor.[1][2][3][4][5] It works by enhancing the binding of endogenous ligands, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), to the GC-A receptor.[1][2][4][5] This potentiation of the GC-A pathway leads to increased production of cyclic guanosine monophosphate (cGMP), a second messenger involved in vasodilation, natriuresis, and diuresis.[2]

Q2: What is a recommended starting dose for in vivo studies with this compound?

Based on available preclinical data, a starting point for in vivo studies could be in the range of 5-10 mg/kg.

  • Intravenous (IV) Administration: A single IV bolus of 10 mg/kg was shown to be effective in spontaneously hypertensive rats (SHRs), leading to significant reductions in blood pressure and increases in urinary volume and sodium excretion.[2]

  • Oral (PO) Administration: Pharmacokinetic studies in mice have been conducted with a 10 mg/kg oral dose, which demonstrated good oral bioavailability.[1][6]

It is crucial to perform dose-response studies in your specific animal model to determine the optimal dose for your experimental endpoint.

Q3: What pharmacokinetic parameters are known for this compound?

Pharmacokinetic data for this compound has been reported in mice and is summarized in the table below.

Troubleshooting Guide

Problem 1: Lack of efficacy or unexpected results at the initial dose.

  • Possible Cause 1: Suboptimal Dose. The initial dose may be too low for your specific animal model or disease state.

    • Solution: Conduct a dose-response study to determine the optimal dose-response relationship for your desired endpoint. Start with a dose escalation study to identify a dose range that shows a pharmacological effect without toxicity.

  • Possible Cause 2: Inadequate Drug Exposure. The route of administration or formulation may not be providing sufficient bioavailability.

    • Solution: If using oral administration, ensure the vehicle is appropriate for solubilizing this compound. Consider switching to intravenous administration to ensure 100% bioavailability during initial efficacy studies. Analyze plasma concentrations of this compound to correlate exposure with pharmacodynamic effects.

  • Possible Cause 3: Animal Model Characteristics. The pathophysiology of your chosen animal model may not be responsive to the mechanism of action of this compound.

    • Solution: Re-evaluate the suitability of your animal model. Ensure that the GC-A pathway is relevant to the disease being studied.

Problem 2: Observed adverse effects or toxicity.

  • Possible Cause 1: Dose is too high. The administered dose may be exceeding the maximum tolerated dose (MTD).

    • Solution: Perform a dose de-escalation study to identify a dose that maintains efficacy while minimizing adverse effects. Monitor animals closely for clinical signs of toxicity.

  • Possible Cause 2: Off-target effects. While this compound is reported to be selective for GC-A, high concentrations could potentially lead to off-target activities.

    • Solution: There is currently no publicly available data on the in vivo off-target effects of this compound. If you suspect off-target effects, consider in vitro profiling against a panel of receptors and enzymes.

  • Possible Cause 3: Formulation-related toxicity. The vehicle used to dissolve or suspend this compound may be causing adverse reactions.

    • Solution: Test the vehicle alone in a control group of animals to rule out any vehicle-specific toxicity. If necessary, explore alternative, well-tolerated formulations.

Data Presentation

Table 1: Summary of In Vivo Pharmacokinetic Parameters of this compound in Mice

Parameter5 mg/kg Intravenous (IV)10 mg/kg Oral (PO)
Half-life (t½) 10.9 hours9.1 hours
Peak Plasma Concentration (Cmax) -605 ng/mL
Area Under the Curve (AUC) -7,095 ng·h/mL
Clearance (CL) 20.3 mL/min/kg-
Volume of Distribution (Vd) 16.8 L/kg-
Oral Bioavailability -Good
Data from reference[6]

Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHRs)

ParameterVehicle Control10 mg/kg IV this compound
Change in Mean Arterial Pressure (ΔMAP) -6 ± 2 mmHg-29 ± 14 mmHg
Change in Plasma cGMP (ΔPcGMP) -2 ± 3 pmol/mL16 ± 5 pmol/mL
Change in Urinary cGMP (ΔUcGMP) 30 ± 8 pmol/min78 ± 29 pmol/min
Urinary Volume (60 min post-bolus) -56 ± 18 µL/min
Urinary Sodium Excretion (60 min post-bolus) -8 ± 2 µmol/min
Data from reference[2]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in Spontaneously Hypertensive Rats (SHR)

  • Animal Model: Anesthetized Spontaneously Hypertensive Rats (SHRs).

  • Drug Administration: A single intravenous (IV) bolus of this compound at a dose of 10 mg/kg or vehicle control.

  • Measurements:

    • Hemodynamics: Mean arterial pressure (MAP) was assessed at baseline and over 60 minutes post-bolus.

    • Biomarkers: Plasma and urinary cGMP (PcGMP and UcGMP) were measured at baseline and over 60 minutes post-bolus.

    • Renal Function: Urinary volume and sodium excretion were assessed at baseline and over 60 minutes post-bolus.

  • Reference: [2]

Protocol 2: Pharmacokinetic Study in Mice

  • Animal Model: Male C57BL/6 mice.

  • Drug Administration:

    • Intravenous (IV) administration of 5 mg/kg this compound.

    • Oral (PO) administration of 10 mg/kg this compound.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of this compound were determined using an appropriate analytical method (e.g., LC-MS/MS) to calculate pharmacokinetic parameters.

  • Reference: [6]

Visualizations

MCUF_651_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ANP_BNP ANP / BNP (Endogenous Ligands) GC_A_Receptor Guanylyl Cyclase A (GC-A) Receptor ANP_BNP->GC_A_Receptor Binds to GTP GTP GC_A_Receptor->GTP Activates cGMP cGMP (Second Messenger) GTP->cGMP Converts to Vasodilation Vasodilation cGMP->Vasodilation Natriuresis_Diuresis Natriuresis & Diuresis cGMP->Natriuresis_Diuresis MCUF_651 This compound (PAM) MCUF_651->GC_A_Receptor Enhances Binding

Caption: Mechanism of action of this compound as a positive allosteric modulator of the GC-A receptor.

Experimental_Workflow_Dosage_Optimization Start Start: Define In Vivo Model & Endpoint Initial_Dose Select Initial Dose Range (e.g., 5-10 mg/kg) Start->Initial_Dose Dose_Escalation Dose Escalation Study Initial_Dose->Dose_Escalation Assess_Efficacy Assess Pharmacodynamic Endpoint Dose_Escalation->Assess_Efficacy Assess_Toxicity Monitor for Adverse Effects Dose_Escalation->Assess_Toxicity Decision_Efficacy Efficacy Observed? Assess_Efficacy->Decision_Efficacy Decision_Toxicity Toxicity Observed? Assess_Toxicity->Decision_Toxicity Decision_Efficacy->Decision_Toxicity Yes Increase_Dose Increase Dose Decision_Efficacy->Increase_Dose No Optimal_Dose Optimal Dose Identified Decision_Toxicity->Optimal_Dose No Decrease_Dose Decrease Dose / Refine Model Decision_Toxicity->Decrease_Dose Yes Increase_Dose->Dose_Escalation Decrease_Dose->Dose_Escalation

Caption: Logical workflow for in vivo dose optimization of this compound.

References

improving solubility of MCUF-651 for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MCUF-651. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during the experimental use of this compound, with a particular focus on solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the particulate guanylyl cyclase A (GC-A) receptor.[1][2][3] It does not activate the GC-A receptor on its own but enhances the binding of its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1][2] This allosteric modulation leads to increased production of the second messenger cyclic guanosine monophosphate (cGMP), which mediates various beneficial cardiovascular and metabolic effects.[1][3]

Q2: In what types of in vitro experiments has this compound been used?

A2: this compound has been utilized in a variety of cell-based assays to characterize its activity. These include cGMP generation assays in human embryonic kidney (HEK293) cells overexpressing the GC-A receptor, as well as in human cardiomyocytes, renal cells, and adipocytes.[1][4] It has also been used in studies to inhibit cardiomyocyte hypertrophy.[1][4]

Q3: What is the reported potency (EC50) of this compound?

A3: In HEK293 cells overexpressing the GC-A receptor, this compound potentiated ANP-mediated cGMP generation with an EC50 of 0.45 µM.[2][4]

Troubleshooting Guide: Solubility Issues

Researchers may encounter challenges with the solubility of this compound, as is common with many small molecule compounds in drug discovery.[5] The following guide provides systematic approaches to address these issues.

Issue 1: this compound is not dissolving in my desired aqueous buffer.

  • Possible Cause: Like many organic small molecules, this compound likely has low intrinsic aqueous solubility.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock Solution in an Organic Solvent: It is standard practice to first dissolve poorly soluble compounds in a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted to the final desired concentration in your aqueous experimental medium.

    • Select an Appropriate Co-Solvent: The choice of solvent is critical. Common choices for in vitro studies include dimethyl sulfoxide (DMSO), ethanol, and methanol. For in vivo studies, the toxicity of the solvent must be considered.[6][7]

    • Use Gentle Heating and Vortexing: To aid dissolution in the organic solvent, gentle warming (e.g., to 37°C) and thorough vortexing can be applied. Ensure the compound is stable at the temperature used.

Issue 2: My compound precipitates out of solution when I dilute my organic stock solution into my aqueous cell culture medium or buffer.

  • Possible Cause: This is a common issue where the final concentration of the organic solvent in the aqueous medium is not sufficient to maintain the solubility of the compound.

  • Troubleshooting Steps:

    • Reduce the Final Concentration of this compound: If experimentally feasible, lowering the final working concentration of this compound may prevent precipitation.

    • Optimize the Final Co-Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your medium is as high as your experimental system can tolerate without causing cellular toxicity (typically ≤0.5% for most cell lines).

    • Perform a Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the stock into a mixture of the organic solvent and the aqueous medium, and then further dilute into the final aqueous medium.[8]

    • Consider Formulation Strategies: For more persistent solubility issues, advanced formulation techniques may be necessary. These are generally more complex and require careful consideration of the experimental context.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Improving Solubility Using Co-Solvents

Objective: To determine an appropriate co-solvent system for dissolving this compound for a specific experimental application.

Materials:

  • This compound

  • A panel of pharmaceutically acceptable co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, Polyethylene Glycol 400).[6]

  • Aqueous buffer or cell culture medium relevant to the experiment.

Methodology:

  • Prepare a high concentration stock solution of this compound in each of the selected co-solvents (e.g., 10 mg/mL or 20 mM).

  • Serially dilute the stock solutions into the aqueous buffer or medium.

  • After each dilution step, visually inspect for any signs of precipitation.

  • Incubate the solutions at the experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) and re-examine for precipitation.

  • The co-solvent system that allows for the highest concentration of this compound to remain in solution without precipitation is considered the most suitable. It is crucial to include a vehicle control (co-solvent only) in subsequent experiments to account for any effects of the solvent itself.

Data Presentation

Table 1: Common Co-Solvents for In Vitro and In Vivo Studies

Co-SolventTypical Starting Concentration for StockCommon Final Concentration in Medium (In Vitro)Notes
DMSO 10-50 mM≤ 0.5%Widely used for in vitro assays; can have cellular effects at higher concentrations.
Ethanol 10-50 mM≤ 1%Can be used for both in vitro and in vivo studies; potential for cellular stress.
PEG 400 VariesVariesOften used in formulations for in vivo administration.
Propylene Glycol VariesVariesA common vehicle for parenteral drug delivery.[6]

Table 2: General Solubility Enhancement Strategies

TechniquePrincipleSuitability
Co-solvency Reducing the polarity of the aqueous environment to increase the solubility of hydrophobic compounds.[9]Excellent for initial in vitro and in vivo screening.
pH Adjustment For ionizable drugs, adjusting the pH of the solution can increase solubility by converting the compound to its more soluble ionized form.[8]Suitable for compounds with acidic or basic functional groups.
Complexation Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior, thereby increasing aqueous solubility.[10]Can be used for both in vitro and in vivo applications.
Solid Dispersion Dispersing the drug in a hydrophilic carrier matrix at a molecular level to create an amorphous form with higher solubility.[11]More complex; typically used in later-stage drug development and formulation.

Visualizations

MCUF-651_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ANP_BNP ANP / BNP GCA GC-A Receptor ANP_BNP->GCA Binds MCUF This compound MCUF->GCA Binds (Allosteric site) cGMP cGMP GCA->cGMP Converts GTP GTP GTP->GCA AMP 5'-GMP cGMP->AMP Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE PDE PDE->cGMP Effects Physiological Effects (Vasodilation, Natriuresis, etc.) PKG->Effects

Caption: Signaling pathway of this compound as a positive allosteric modulator of the GC-A receptor.

Solubility_Troubleshooting_Workflow Start Start: Dissolve this compound in aqueous buffer Check_Dissolution Does it dissolve? Start->Check_Dissolution Success Success: Proceed with experiment Check_Dissolution->Success Yes Use_Cosolvent Prepare concentrated stock in organic co-solvent (e.g., DMSO) Check_Dissolution->Use_Cosolvent No Dilute Dilute stock solution into aqueous buffer/medium Use_Cosolvent->Dilute Check_Precipitation Does it precipitate? Dilute->Check_Precipitation Check_Precipitation->Success No Optimize Troubleshoot: - Lower final concentration - Optimize co-solvent % - Use serial dilution Check_Precipitation->Optimize Yes Optimize->Dilute

Caption: A logical workflow for troubleshooting common solubility issues with this compound.

References

troubleshooting MCUF-651 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting the stability of MCUF-651 in solution. The following information is based on general principles for small molecules and should be adapted to your specific experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a decrease in the potency of my this compound solution over time. What could be the cause?

A1: A decrease in potency can be attributed to several factors, primarily chemical degradation. The most common degradation pathways for small molecules are hydrolysis, oxidation, and photolysis.[1][2][3] Consider the following:

  • Hydrolysis: Is your solvent aqueous? this compound, like many small molecules, may be susceptible to hydrolysis, especially at non-neutral pH.[1][3] The rate of hydrolysis is often dependent on the pH of the solution.[3]

  • Oxidation: Has your solution been exposed to air (oxygen)? Oxidation can be initiated by light, heat, or trace metals and can be a common pathway for drug decomposition.[3]

  • Photodegradation: Have you protected your solution from light? Exposure to light, particularly UV light, can cause degradation of light-sensitive compounds.[2][4]

Troubleshooting Steps:

  • Prepare fresh solutions for each experiment.

  • If using an aqueous buffer, ensure the pH is optimal for stability (typically neutral, but this needs to be determined experimentally).

  • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Consider purging your solvent with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[3]

Q2: I see precipitation or cloudiness in my this compound stock solution. What should I do?

A2: Precipitation or cloudiness indicates that the compound's solubility limit has been exceeded in the current solvent and storage conditions.

Troubleshooting Steps:

  • Re-dissolve: Gently warm the solution and vortex or sonicate to see if the compound goes back into solution.

  • Solvent Selection: You may need to use a different solvent or a co-solvent system to increase solubility.

  • Concentration: Consider preparing a less concentrated stock solution.

  • Storage Temperature: Storing solutions at low temperatures (e.g., -20°C or -80°C) can sometimes cause less soluble compounds to precipitate. Evaluate the solubility at your intended storage temperature.

Q3: How should I prepare and store my this compound solutions to ensure stability?

A3: Proper preparation and storage are crucial for maintaining the integrity of your compound.

Recommendations:

  • Solvent: Use high-purity, anhydrous solvents whenever possible. If using aqueous buffers, prepare them fresh and filter sterilize.

  • Storage:

    • For short-term storage (days to weeks), store solutions at 2-8°C, protected from light.

    • For long-term storage (months), aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Inert Atmosphere: For compounds susceptible to oxidation, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

Since specific stability data for this compound is not publicly available, the following table provides a hypothetical summary of parameters to consider when assessing the stability of a new small molecule in solution.

ParameterConditionHypothetical Result for this compoundInterpretation
Solution Stability (Aqueous Buffer, pH 7.4) 25°C / 60% RH, 14 days>95% of initial concentration remainsStable under ambient conditions for at least 14 days.
40°C / 75% RH, 14 days~85% of initial concentration remainsDegradation observed under accelerated conditions, suggesting potential long-term instability.
Freeze-Thaw Stability 3 cycles (-20°C to RT)>98% of initial concentration remainsStable to multiple freeze-thaw cycles.
Photostability Exposed to light (ICH Q1B), 24 hours~90% of initial concentration remainsSome degradation observed, indicating the need to protect from light.

Experimental Protocols

Protocol: Solution Stability Assessment of this compound

Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol, or a relevant aqueous buffer)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column and detector

  • pH meter (for aqueous buffers)

  • Environmental chamber or incubator

  • Amber and clear glass vials

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 10 mM).

    • Ensure complete dissolution. Gentle warming or sonication may be used if necessary.

  • Sample Preparation:

    • Aliquot the stock solution into multiple amber and clear vials.

    • Prepare a sufficient number of vials for each time point and storage condition.

  • Storage Conditions:

    • Define the storage conditions to be tested. Based on ICH guidelines, these could include:

      • Long-term: 25°C / 60% RH[5]

      • Accelerated: 40°C / 75% RH[5]

      • Refrigerated: 2-8°C

      • Frozen: -20°C

    • Place a set of vials in each environmental chamber.

    • For photostability testing, expose a set of clear vials to a controlled light source as per ICH Q1B guidelines.[6] Keep a parallel set in the dark as a control.

  • Time Points:

    • Define the time points for analysis. For a 14-day study, this could be T=0, 2, 7, and 14 days. For longer studies, testing is recommended every 3 months for the first year.[6][7]

  • Analysis:

    • At each time point, retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the concentration of this compound using a validated, stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradants.

    • The percentage of the initial concentration remaining is calculated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution aliquot Aliquot into Vials prep_stock->aliquot cond1 25°C / 60% RH aliquot->cond1 cond2 40°C / 75% RH aliquot->cond2 cond3 2-8°C aliquot->cond3 cond4 Photostability aliquot->cond4 timepoint Retrieve at Time Points cond1->timepoint cond2->timepoint cond3->timepoint cond4->timepoint hplc HPLC Analysis timepoint->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for assessing the solution stability of this compound.

degradation_pathways cluster_pathways Potential Degradation Pathways cluster_products Degradation Products MCUF651 This compound (Active Compound) hydrolysis Hydrolysis (+H2O) MCUF651->hydrolysis oxidation Oxidation (+O2) MCUF651->oxidation photolysis Photolysis (Light Exposure) MCUF651->photolysis hydrolyzed_prod Hydrolyzed Product(s) hydrolysis->hydrolyzed_prod Inactive/Less Active oxidized_prod Oxidized Product(s) oxidation->oxidized_prod Inactive/Less Active photo_prod Photodegraded Product(s) photolysis->photo_prod Inactive/Less Active

Caption: Common chemical degradation pathways for small molecules like this compound.

References

potential off-target effects of MCUF-651 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MCUF-651. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot potential issues, including the investigation of potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel, orally bioavailable small molecule that functions as a positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor.[1][2] Its primary on-target effect is to enhance the signaling of the GC-A receptor in the presence of its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[2] By binding to an allosteric site on the GC-A receptor, this compound increases the binding affinity of ANP and BNP, leading to an amplified production of the second messenger, cyclic guanosine monophosphate (cGMP).[1][3] This modulation does not activate the receptor on its own but potentiates the effects of the natural ligands.[3]

Q2: What is the documented selectivity of this compound?

Studies have shown that this compound is selective for the GC-A receptor. It has been demonstrated to lack activity at the related guanylyl cyclase B (GC-B) receptor.[3][4] In experiments, this compound did not generate cGMP in cells expressing GC-B, even in the presence of the GC-B ligand, C-type natriuretic peptide (CNP).[3]

Q3: Are there any known off-target effects of this compound?

Currently, there are no specific off-target effects of this compound documented in publicly available literature. The existing research emphasizes its selectivity for the GC-A receptor.[3][4] However, as with any small molecule, the potential for off-target interactions cannot be entirely ruled out and may be dependent on the experimental system and concentration used. The troubleshooting guides below provide a framework for investigating unexpected experimental outcomes.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity based on published studies.

ParameterValueCell Line/SystemConditionsReference
EC50 0.45 µMHEK293 cells overexpressing GC-AIn the presence of ANP[1][3]
Clearance (in mice) 20.3 mL/min/kgMale Balb/C mice5 mg/kg IV dose[3]
Half-life (in mice) 10.9 hMale Balb/C mice5 mg/kg IV dose[3]
Peak Plasma Concentration (Cmax) 605 ng/mLMale Balb/C mice10 mg/kg oral dose[3]
Area Under the Curve (AUC) 7,095 ng·h/mLMale Balb/C mice10 mg/kg oral dose[3]

On-Target Signaling Pathway

The diagram below illustrates the established on-target signaling pathway for this compound as a positive allosteric modulator of the GC-A receptor.

MCUF651_Signaling_Pathway cluster_membrane Cell Membrane GCA GC-A Receptor cGMP cGMP GCA->cGMP Converts ANP_BNP ANP / BNP (Endogenous Ligands) ANP_BNP->GCA Binds to orthosteric site MCUF651 This compound (PAM) MCUF651->GCA Binds to allosteric site GTP GTP GTP->GCA Downstream Downstream Physiological Effects (e.g., Vasodilation, Natriuresis) cGMP->Downstream Activates

Caption: On-target signaling pathway of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potentiation of cGMP production.

If you are observing variability in the potentiation of ANP/BNP-mediated cGMP production by this compound, consider the following factors:

  • Compound Integrity: Ensure that the this compound stock solution is freshly prepared and has been stored correctly to prevent degradation. Repeated freeze-thaw cycles should be avoided.

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Cellular responses can change with increasing passage number.

  • Ligand Concentration: The potentiation effect of a PAM is dependent on the concentration of the orthosteric ligand. Ensure that you are using a consistent and appropriate concentration of ANP or BNP in your assays.

  • Assay Conditions: Maintain consistent assay conditions, including incubation times, temperature, and cell density.

Issue 2: Unexpected Cellular Phenotype or Toxicity.

If you observe a cellular phenotype that is not consistent with the known downstream effects of cGMP signaling, or if you observe unexpected cytotoxicity, it may be necessary to investigate potential off-target effects.

Experimental Workflow for Investigating Potential Off-Target Effects

The following workflow provides a structured approach to identifying potential off-target effects of a novel small molecule like this compound.

Off_Target_Workflow Start Unexpected Experimental Phenotype Observed Confirm Confirm On-Target Activity (cGMP Assay) Start->Confirm CounterScreen Counter-Screening (e.g., GC-B activity assay) Confirm->CounterScreen If on-target activity is as expected BroadScreen Broad Profiling Panel (e.g., Kinase, GPCR, Ion Channel Panels) CounterScreen->BroadScreen If no activity at closely related targets ProteomeScreen Unbiased Proteome-Wide Screen (e.g., Photo-Affinity Labeling) BroadScreen->ProteomeScreen If broad panels are inconclusive or for a deeper screen TargetValidation Target Validation of Hits ProteomeScreen->TargetValidation Conclusion Identify Potential Off-Target(s) TargetValidation->Conclusion

Caption: Experimental workflow for off-target identification.

Experimental Protocols

Protocol 1: In Vitro Assay for On-Target Activity (cGMP Production)

This protocol describes a general method for confirming the on-target activity of this compound by measuring its potentiation of ANP-induced cGMP production in a cell-based assay.

1. Cell Culture:

  • Culture HEK293 cells stably overexpressing the human GC-A receptor in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
  • Plate the cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

2. Compound and Ligand Preparation:

  • Prepare a stock solution of this compound in DMSO.
  • Prepare a stock solution of ANP in an appropriate aqueous buffer.
  • On the day of the assay, prepare serial dilutions of this compound and a fixed, sub-maximal concentration of ANP (e.g., the EC20 concentration) in assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation).

3. Assay Procedure:

  • Wash the cell monolayer with assay buffer.
  • Add the prepared dilutions of this compound with the fixed concentration of ANP to the wells. Include controls for vehicle only, ANP only, and this compound only.
  • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
  • Terminate the reaction by lysing the cells with the lysis buffer provided in a commercial cGMP enzyme immunoassay (EIA) kit.

4. cGMP Measurement:

  • Quantify the intracellular cGMP concentration in the cell lysates using a competitive cGMP EIA kit according to the manufacturer's instructions.
  • Read the absorbance on a plate reader.

5. Data Analysis:

  • Calculate the cGMP concentrations from the standard curve.
  • Plot the cGMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 of potentiation.

Protocol 2: General Strategy for Off-Target Identification using Photo-Affinity Labeling

This protocol outlines a general, unbiased approach to identify potential protein targets of a small molecule inhibitor.

1. Synthesis of a Photo-Affinity Probe:

  • Synthesize an analog of this compound that incorporates a photo-reactive group (e.g., a diazirine) and an enrichment tag (e.g., biotin).
  • Confirm that the probe retains its on-target activity.

2. In Vitro Labeling:

  • Incubate the photo-affinity probe with cell lysates or a purified protein fraction.
  • As a control, include a condition where the probe is competed with an excess of the parent compound (this compound) to identify specific binding partners.
  • Expose the samples to UV light to induce covalent cross-linking of the probe to its binding partners.

3. Enrichment of Labeled Proteins:

  • Use streptavidin-conjugated beads to capture the biotin-tagged protein-probe complexes.
  • Wash the beads extensively to remove non-specifically bound proteins.

4. Protein Identification by Mass Spectrometry:

  • Elute the captured proteins from the beads and digest them into peptides (e.g., with trypsin).
  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Identify the proteins that are significantly enriched in the probe-treated sample compared to the control (competition) sample.
  • These enriched proteins are potential off-target interactors of this compound and should be further validated using orthogonal assays.

References

Technical Support Center: Refining MCUF-651 Delivery Methods for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vivo experiments with MCUF-651.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a small molecule, orally bioavailable positive allosteric modulator (PAM) of the particulate guanylyl cyclase A (GC-A) receptor.[1][2][3] It works by enhancing the binding of endogenous ligands, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), to the GC-A receptor.[1][4] This potentiation leads to increased production of the second messenger, cyclic guanosine monophosphate (cGMP), which mediates various beneficial biological effects, including blood pressure regulation, natriuresis, and inhibition of cardiac hypertrophy.[1][4][5] this compound does not stimulate the receptor on its own but rather amplifies the receptor's response to its natural ligands.[6]

Q2: Is this compound orally bioavailable? A2: Yes, pharmacokinetic studies in mice have demonstrated that this compound is orally bioavailable.[1][2][4][7] Following oral administration, it is absorbed and can be detected in plasma for up to 24 hours.[4][7]

Q3: What are the recommended routes of administration for this compound in animal studies? A3: Based on existing preclinical data, the two primary routes of administration are Intravenous (IV) and Oral (PO).[4][5][7]

  • Intravenous (IV): Used for direct systemic administration to achieve rapid and complete bioavailability. This route is ideal for initial pharmacokinetic profiling and acute efficacy studies.[5][7]

  • Oral (PO): Suitable for assessing the compound's potential as an oral therapeutic.[4][7] This is often administered via gavage.

Other common preclinical routes like Intraperitoneal (IP) and Subcutaneous (SC) could also be explored, although specific data for this compound using these routes is not yet published.

Q4: What type of vehicle can be used for formulating this compound? A4: While the specific vehicle used in the original studies is not detailed, a common approach for small molecules in preclinical studies involves a vehicle system such as a solution or suspension. For compounds with limited aqueous solubility, a mixture of solvents and solubilizing agents is often used. A typical vehicle might consist of DMSO, polyethylene glycol (e.g., PEG400), and saline. It is critical to perform vehicle safety testing, as the vehicle itself can have biological effects.[8]

Troubleshooting Guide

Issue 1: High variability in plasma concentrations between animals after oral gavage.

Question Possible Cause Troubleshooting Action
Are you experiencing inconsistent pharmacokinetic (PK) data? Improper Gavage Technique: Incorrect placement of the gavage needle can lead to dosing into the esophagus or lungs instead of the stomach, causing variability in absorption.Refine Technique: Ensure all personnel are properly trained in oral gavage. Verify the correct insertion depth of the gavage needle for the size of the animal. Administer the dose slowly and steadily. Observe the animal post-dosing for any signs of distress.
Formulation Instability: The compound may be precipitating out of the vehicle before or after administration.Check Formulation: Visually inspect the formulation for homogeneity before dosing each animal. If it is a suspension, ensure it is adequately re-suspended. Consider performing a stability test of the formulation under experimental conditions.
Animal-Specific Factors: Differences in food intake (fasting vs. non-fasting) can significantly alter gastric pH and emptying time, affecting drug absorption.Standardize Procedures: Implement a consistent fasting period for all animals before dosing (e.g., overnight fasting with free access to water).[9] Ensure all animals are of a similar age and weight.

Issue 2: Lower than expected bioavailability after oral administration.

Question Possible Cause Troubleshooting Action
Is the systemic exposure of this compound unexpectedly low? Poor Solubility/Dissolution: The compound's dissolution in the gastrointestinal (GI) tract may be the rate-limiting step for absorption. This is a common issue for many small molecules.[10][11]Optimize Formulation: Consider formulation strategies to enhance solubility, such as creating a nanosuspension to increase surface area or using a self-emulsifying drug delivery system (SEDDS).[9][10]
Efflux Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the compound back into the gut lumen.Investigate P-gp Interaction: Co-administer this compound with a known P-gp inhibitor in a pilot study to see if bioavailability increases. This can help determine if efflux is a significant barrier.[9]
First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug that reaches systemic circulation.Assess Metabolism: Conduct in vitro metabolic stability assays using liver microsomes from the relevant animal species. If metabolism is high, this may be an inherent property of the molecule that requires chemical modification.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

Parameter5 mg/kg IV Administration10 mg/kg Oral Administration
Peak Plasma Concentration (Cmax) N/A605 ng/mL
Half-life (t½) 10.9 hours9.1 hours
Area Under the Curve (AUC) N/A7,095 ng·h/mL
Clearance (CL) 20.3 mL/min/kgN/A
Volume of Distribution (Vss) 16.8 L/kgN/A

Data sourced from PNAS, 2021.[4][6][7]

Mandatory Visualizations

MCUF_651_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP ANP / BNP GC_A GC-A Receptor ANP->GC_A Binds cGMP cGMP GC_A->cGMP Converts GTP GTP GTP->GC_A Bio_Effects Biological Effects (Vasodilation, Natriuresis) cGMP->Bio_Effects Activates MCUF651 This compound MCUF651->GC_A Binds (Allosteric Site)

Caption: Signaling pathway of this compound as a positive allosteric modulator.

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Formulation 1. Formulation Preparation (Vehicle Selection, Solubility Check) Animal_Prep 2. Animal Preparation (Acclimatization, Fasting) Formulation->Animal_Prep Dosing 3. Dosing (IV or Oral Gavage) Animal_Prep->Dosing Sampling 4. Blood Sampling (Time-course collection) Dosing->Sampling Bioanalysis 5. Sample Analysis (LC-MS/MS for Plasma Conc.) Sampling->Bioanalysis PK_Analysis 6. PK Data Analysis (Calculate AUC, Cmax, t½) Bioanalysis->PK_Analysis

Caption: General experimental workflow for in vivo pharmacokinetic studies.

Troubleshooting_Logic Start Poor In Vivo Results (Low Bioavailability / High Variability) Check_Formulation Is the formulation stable and homogenous? Start->Check_Formulation Check_Technique Is the dosing technique consistent and correct? Check_Formulation->Check_Technique Yes Improve_Formulation Action: Optimize Vehicle or Create Nanosuspension/SEDDS Check_Formulation->Improve_Formulation No Check_Solubility Is dissolution a potential limiting factor? Check_Technique->Check_Solubility Yes Retrain Action: Retrain staff on dosing procedures Check_Technique->Retrain No Consider_Metabolism Investigate First-Pass Metabolism and P-gp Efflux Check_Solubility->Consider_Metabolism Yes End Re-run Experiment Check_Solubility->End No Improve_Formulation->End Retrain->End Consider_Metabolism->End

Caption: Troubleshooting logic for poor in vivo performance of this compound.

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation (Suspension)

Objective: To prepare a homogenous and dose-accurate suspension of this compound for oral administration in mice.

Materials:

  • This compound powder

  • Vehicle components (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in purified water)

  • Mortar and pestle

  • Spatula

  • Analytical balance

  • Volumetric flasks and graduated cylinders

  • Stir plate and magnetic stir bar

Methodology:

  • Calculate Required Amounts: Determine the total volume of formulation needed and calculate the required mass of this compound and vehicle components based on the target concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse dosed at 10 mL/kg).

  • Prepare Vehicle: Prepare the 0.5% CMC solution by slowly adding the CMC powder to the water while stirring continuously until fully dissolved.

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Trituration: Place the weighed this compound powder into a mortar. Add a small volume of the vehicle and triturate with the pestle to create a smooth, uniform paste. This step is crucial to break up any aggregates and ensure proper wetting of the particles.

  • Create Suspension: Gradually add the remaining vehicle to the mortar while continuously mixing.

  • Transfer and Homogenize: Transfer the suspension to a volumetric flask or beaker. Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer of the compound. Place a magnetic stir bar in the flask and stir for at least 30 minutes to ensure homogeneity.

  • Storage and Dosing: Keep the suspension continuously stirred during the dosing procedure to prevent settling. Visually inspect for uniformity before drawing each dose.

Protocol 2: Oral Gavage Administration in Mice

Objective: To accurately and safely administer the prepared this compound formulation directly into the stomach of a mouse.

Materials:

  • Mouse restraint device (optional, but recommended)

  • Appropriately sized ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse)

  • Syringe (1 mL) with the prepared this compound formulation

Methodology:

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to provide a direct path to the esophagus.

  • Measure Insertion Depth: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. This prevents accidental puncture of the esophagus or stomach.

  • Needle Insertion:

    • Gently insert the ball-tipped needle into the side of the mouth.

    • Allow the mouse to swallow the tip, then advance the needle smoothly along the upper palate until the predetermined depth is reached.

    • There should be no resistance. If the animal struggles, you feel resistance, or the animal starts coughing, withdraw the needle immediately and try again.

  • Substance Administration: Once the needle is correctly positioned, slowly administer the formulation from the syringe.

  • Post-Dosing Observation: After administration, return the mouse to its cage and observe for any signs of distress, such as difficulty breathing, which could indicate improper administration.[10]

References

Technical Support Center: Synthesis of Small Molecule Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for challenges that may be encountered during the synthesis of complex small molecules, with relevance to compounds similar to MCUF-651.

Clarification on the Nature of this compound

It is important to note that this compound is a small molecule positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor and not a Metal-Organic Framework (MOF).[1][2][3][4] The synthesis and troubleshooting methodologies for small organic molecules differ significantly from those for MOFs. This guide is tailored to the challenges encountered in small molecule organic synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Synthesis and Purification

Question 1: I am experiencing low yields in my coupling reaction to form the final amide bond. What are the potential causes and solutions?

Answer: Low yields in amide coupling reactions are a common issue. Several factors could be responsible:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated for the coupling to proceed efficiently. Ensure your activating agents (e.g., HATU, HOBt/EDC) are fresh and used in the correct stoichiometric amounts.

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction rate can be significantly reduced. Consider using a less hindered coupling partner if the structure-activity relationship (SAR) allows, or switch to a more potent coupling reagent.

  • Reaction Conditions:

    • Solvent: Ensure you are using a dry, aprotic solvent such as DMF or DCM. Water can hydrolyze the activated species.

    • Temperature: While many couplings proceed at room temperature, some may require gentle heating or cooling to optimize the reaction rate and minimize side reactions.

    • Base: The choice and amount of base (e.g., DIPEA, triethylamine) are crucial. The base neutralizes the acid formed during the reaction and can impact the reaction rate. Use a non-nucleophilic base to avoid side reactions.

  • Purification Losses: Amide products can sometimes be challenging to purify. Assess your purification method (e.g., column chromatography, recrystallization) for potential losses.

Question 2: My purified product shows impurities in the NMR and LC-MS analysis. How can I improve the purity?

Answer: Impurities can arise from starting materials, side reactions, or decomposition during workup and purification.

  • Starting Material Purity: Always check the purity of your starting materials before beginning the synthesis. Impurities in the starting materials will likely be carried through the reaction.

  • Side Reactions:

    • Over-reaction or Under-reaction: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

    • Protecting Groups: If you are using protecting groups, ensure they are stable to the reaction conditions and that deprotection is complete.

  • Purification Technique:

    • Column Chromatography: Optimize the solvent system for better separation. A shallower gradient or a different stationary phase might be necessary.

    • Recrystallization: If your compound is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Preparative HPLC: For challenging separations, preparative HPLC can provide high purity products.

Characterization

Question 3: The mass spectrometry data for my compound is inconsistent with the expected molecular weight. What could be the issue?

Answer: Discrepancies in mass spectrometry data can be alarming, but there are several common explanations:

  • Adduct Formation: Your compound may be forming adducts with salts (e.g., Na+, K+) or solvents. Look for peaks corresponding to [M+Na]+, [M+K]+, or [M+solvent]+.

  • Fragmentation: The molecular ion peak [M]+ may be weak or absent if the molecule is unstable under the ionization conditions. Look for characteristic fragment ions.

  • Incorrect Isotope Pattern: Ensure the observed isotope pattern matches the calculated pattern for your molecular formula. This is particularly important for compounds containing elements with multiple common isotopes (e.g., Cl, Br).

  • Sample Purity: Impurities in your sample can lead to confusing mass spectra.

Quantitative Data Summary

The following table summarizes key in vitro and in vivo parameters for this compound, as reported in the literature. This data is crucial for researchers in drug development to understand the compound's biological activity.

ParameterValueSpecies/SystemReference
Binding Affinity (KD) 397 nMHuman GC-A[1][2]
ANP Binding Affinity in presence of this compound (KD) 0.06 nMHuman GC-A[1][2]
EC50 (PAM activity) 0.45 µMHEK293 GC-A cells[2]
Half-life (t1/2) - IV 10.9 hMice[1]
Half-life (t1/2) - Oral 9.1 hMice[1]
Peak Plasma Concentration (Cmax) - Oral 605 ng/mLMice[1]

Experimental Protocols

General Protocol for Amide Coupling in Small Molecule Synthesis

This protocol provides a general methodology for the synthesis of an amide bond, a common step in the synthesis of molecules like this compound.

  • Preparation: To a solution of the carboxylic acid (1.0 eq) in a dry aprotic solvent (e.g., DMF, 0.1 M), add the coupling agents (e.g., HATU, 1.1 eq and HOBt, 1.1 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture, followed by a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, recrystallization, or preparative HPLC to obtain the desired pure amide.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and HPLC.

Visualizations

cluster_synthesis Small Molecule Synthesis Workflow cluster_troubleshooting Troubleshooting Loop start Define Target Molecule design Retrosynthetic Analysis & Route Design start->design synthesis Execute Synthesis design->synthesis workup Reaction Workup & Crude Isolation synthesis->workup purification Purification workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Pure Target Molecule characterization->final_product check_purity Check Purity characterization->check_purity low_yield Low Yield? check_purity->low_yield impurity Impurities Present? check_purity->impurity low_yield->final_product No optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction Yes impurity->final_product No optimize_purification Optimize Purification impurity->optimize_purification Yes optimize_reaction->synthesis optimize_purification->purification

Caption: General workflow for small molecule synthesis and troubleshooting.

cluster_pathway This compound Signaling Pathway ANP ANP/BNP GCA GC-A Receptor ANP->GCA Binds cGMP cGMP GCA->cGMP Converts MCUF651 This compound (PAM) MCUF651->GCA Binds (Allosteric Site) GTP GTP GTP->GCA Downstream Downstream Effects (Vasodilation, Natriuresis) cGMP->Downstream

Caption: Simplified signaling pathway of the GC-A receptor modulated by this compound.

References

interpreting unexpected results in MCUF-651 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MCUF-651 in their experiments. The information is tailored for scientists and drug development professionals to help interpret unexpected results and refine experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor, also known as natriuretic peptide receptor A (NPRA).[1][2] It functions by binding to an allosteric site on the extracellular domain of the GC-A receptor.[1][3] This binding induces a conformational change that enhances the binding of endogenous ligands, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), to the receptor.[1][3][4] Consequently, this compound potentiates the downstream signaling cascade, leading to increased intracellular cyclic guanosine monophosphate (cGMP) production.[1][5] It is important to note that this compound does not activate the GC-A receptor on its own but rather enhances the effect of the natural ligands.[1][3]

Q2: Is this compound specific to the GC-A receptor?

A2: Yes, studies have shown that this compound is selective for the GC-A receptor. It does not show significant activity at the guanylyl cyclase B (GC-B) receptor.[1][6] This specificity is crucial for targeted experimental design and interpretation of results.

Q3: What are the expected effects of this compound in vitro?

A3: In vitro, this compound is expected to enhance ANP- or BNP-mediated cGMP generation in cells expressing the GC-A receptor.[1] This has been demonstrated in various human primary cells, including cardiomyocytes, renal proximal tubule cells, and visceral adipocytes.[1][7] A functional consequence of this increased cGMP signaling is the inhibition of cardiomyocyte hypertrophy.[1][4]

Q4: What are the anticipated in vivo effects of this compound?

A4: In vivo, this compound has been shown to have blood pressure-lowering and renal-enhancing properties in hypertensive animal models.[2] Administration of this compound in spontaneously hypertensive rats led to a significant increase in both plasma and urinary cGMP levels, a reduction in mean arterial pressure, and an increase in urinary volume and sodium excretion.[2] The compound is also orally bioavailable.[1][5][7]

Troubleshooting Guide

This guide addresses potential unexpected results and provides troubleshooting steps.

Issue 1: No significant increase in cGMP levels observed after this compound treatment.
Potential Cause Troubleshooting Step
Insufficient endogenous ligand (ANP/BNP) concentration. This compound is a PAM and requires the presence of an endogenous ligand to exert its effect. Ensure that the experimental system (e.g., cell culture medium, plasma) contains adequate levels of ANP or BNP. Consider adding a low concentration of exogenous ANP to sensitize the system.[1]
Cell line does not express GC-A receptor. Confirm GC-A receptor expression in your cell line using techniques such as Western blot, qPCR, or flow cytometry.
Degradation of this compound. Prepare fresh stock solutions of this compound for each experiment. Store the compound according to the manufacturer's instructions.
Incorrect assay conditions. Optimize the cGMP assay protocol. Ensure the use of a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cGMP degradation during the assay.[6]
Issue 2: High variability in cGMP measurements between replicates.
Potential Cause Troubleshooting Step
Inconsistent cell seeding density. Ensure uniform cell seeding across all wells of the microplate.
Pipetting errors. Use calibrated pipettes and proper pipetting techniques to minimize variability in reagent addition.
Cell health and passage number. Use cells at a consistent and low passage number. Ensure cells are healthy and not overgrown at the time of the experiment.
Issue 3: Unexpected off-target effects observed.
Potential Cause Troubleshooting Step
Compound impurity. Verify the purity of the this compound batch using analytical techniques like HPLC-MS.
Non-specific binding. While this compound is reported to be specific for GC-A, at very high concentrations, off-target effects could potentially occur.[8] Perform dose-response experiments to determine the optimal concentration range. Include appropriate negative controls, such as cells lacking the GC-A receptor.
Interaction with other signaling pathways. Investigate potential crosstalk between the GC-A/cGMP pathway and other signaling pathways that may be active in your experimental model.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound and ANP to GC-A Receptor
Ligand(s)Association Rate (k_a) (1/Ms)Dissociation Rate (k_d) (1/s)Equilibrium Dissociation Constant (K_D) (nM)
ANP alone1.2 x 10^58.6 x 10^-50.72
This compound alone--397
ANP + this compound (10 µM)2.5 x 10^61.5 x 10^-40.06
Data derived from Surface Plasmon Resonance (SPR) analysis.[1][3]
Table 2: In Vivo Effects of this compound in Spontaneously Hypertensive Rats
ParameterVehicleThis compound (10 mg/kg IV)P-value
Δ Plasma cGMP (pmol/mL) -2 ± 316 ± 50.003
Δ Urinary cGMP (pmol/min) 30 ± 878 ± 290.01
Δ Mean Arterial Pressure (mmHg) at 15 min -6 ± 2-29 ± 140.04
Urinary Volume (μL/min) at 60 min -56 ± 18<0.001 (vs. baseline)
Urinary Sodium (μmol/min) at 60 min -8 ± 2<0.001 (vs. baseline)
Data are presented as change from baseline (Δ) or absolute values at 60 minutes post-bolus.[2]

Experimental Protocols

In Vitro cGMP Measurement Assay
  • Cell Culture: Plate HEK293 cells stably expressing the human GC-A receptor (HEK293 GC-A) in a 96-well plate and grow to confluence.

  • Pre-treatment: On the day of the experiment, aspirate the culture medium and pre-treat the cells with a buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C.[6]

  • Compound Addition: Add this compound at various concentrations to the wells and incubate for a specified period (e.g., 15 minutes).

  • Ligand Stimulation: Add a constant, sub-maximal concentration of ANP to the wells and incubate for a further 10 minutes at 37°C.

  • Cell Lysis: Aspirate the treatment buffer and lyse the cells with 0.1 M HCl.

  • cGMP Quantification: Determine the intracellular cGMP concentration in the cell lysates using a commercially available cGMP immunoassay kit according to the manufacturer's instructions.

Surface Plasmon Resonance (SPR) for Binding Analysis
  • Chip Preparation: Immobilize the extracellular domain of the human GC-A receptor onto a Ni-NTA sensor chip.[1]

  • Analyte Injection:

    • To determine the binding kinetics of ANP alone, inject varying concentrations of ANP over the chip surface.

    • To assess the effect of this compound, pre-incubate the chip with a constant concentration of this compound (e.g., 10 µM) and then inject varying concentrations of ANP.[1]

  • Data Acquisition: Collect sensorgram data for association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).[1]

Visualizations

MCUF_651_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ANP ANP / BNP GCA GC-A Receptor Extracellular Domain Intracellular Domain ANP->GCA:f1 Binds MCUF This compound MCUF->GCA:f1 Binds (Allosteric) cGMP cGMP GCA:f2->cGMP Converts GTP GTP GTP->GCA:f2 Downstream Downstream Physiological Effects (e.g., Vasodilation, Natriuresis) cGMP->Downstream

Caption: this compound Signaling Pathway.

Experimental_Workflow_cGMP_Assay start Start: Seed GC-A expressing cells pretreat Pre-treat with PDE inhibitor (e.g., IBMX) start->pretreat add_mcuf Add this compound pretreat->add_mcuf add_anp Stimulate with ANP add_mcuf->add_anp lyse Lyse cells with HCl add_anp->lyse quantify Quantify cGMP (e.g., Immunoassay) lyse->quantify end End: Data Analysis quantify->end

Caption: In Vitro cGMP Measurement Workflow.

Troubleshooting_Logic start Unexpected Result: No cGMP Increase check_ligand Is endogenous ligand (ANP/BNP) present? start->check_ligand check_receptor Does the cell line express GC-A? check_ligand->check_receptor Yes add_ligand Action: Add exogenous low-dose ANP check_ligand->add_ligand No check_assay Is the cGMP assay protocol optimal? check_receptor->check_assay Yes verify_receptor Action: Confirm receptor expression (e.g., qPCR) check_receptor->verify_receptor No optimize_assay Action: Include PDE inhibitor, check reagents check_assay->optimize_assay No resolution Problem Resolved check_assay->resolution Yes add_ligand->resolution verify_receptor->resolution optimize_assay->resolution

References

optimizing incubation times for MCUF-651 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for MCUF-651 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor.[1][2][3][4] It enhances the binding of endogenous ligands, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), to the GC-A receptor. This potentiation of ligand binding leads to increased production of the intracellular second messenger, cyclic guanosine monophosphate (cGMP).[1][2] The GC-A/cGMP signaling pathway plays a critical role in regulating blood pressure, and has anti-hypertrophic and anti-fibrotic effects.[1][5][6]

Q2: What are the common applications of this compound in cell culture?

A2: In cell culture, this compound is primarily used to study the GC-A/cGMP signaling pathway and its effects on various cellular processes. Common applications include:

  • Investigating the regulation of cGMP production.[1][2]

  • Studying its potential to inhibit cardiomyocyte hypertrophy.[1][4]

  • Assessing its role in modulating fibrotic pathways.[1][6]

  • Evaluating its effects on cell proliferation and viability in relevant cell types.

Q3: What is a recommended starting concentration for this compound?

A3: Based on published studies, concentrations between 1 µM and 10 µM have been shown to be effective in potentiating ANP-mediated cGMP production in various cell lines, including HEK293 cells overexpressing GC-A, human primary cardiomyocytes, and renal proximal tubular cells.[1] However, the optimal concentration is cell-type and assay-dependent. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time for this compound is highly dependent on the biological question you are asking and the specific assay you are performing.

  • For short-term signaling studies (e.g., cGMP measurement): Very short incubation times have been reported to be effective. For instance, a 5-minute pre-treatment with this compound followed by a 10-minute co-treatment with ANP has been used to measure acute cGMP production.

  • For cellular response studies (e.g., anti-hypertrophy, anti-fibrosis): Longer incubation times are generally required to observe changes in cellular phenotypes. A time-course experiment is the best approach to determine the optimal duration.

  • For proliferation or cytotoxicity assays: These assays typically require longer incubation periods, often ranging from 24 to 72 hours, to observe significant effects on cell number.[7][8][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound on my endpoint of interest (e.g., hypertrophy, gene expression). 1. Suboptimal Incubation Time: The incubation period may be too short for the desired cellular response to manifest. 2. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. 3. Low Endogenous Ligand Levels: As a PAM, this compound requires the presence of an endogenous ligand (ANP or BNP) to function. Your cell culture system may not produce sufficient levels of these peptides. 4. Cell Health: The cells may not be healthy or in an optimal growth phase.1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal duration for your assay. 2. Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) to find the most effective concentration. 3. Co-treat with ANP or BNP: Add a low concentration of ANP or BNP along with this compound to ensure the presence of the primary agonist. 4. Ensure Healthy Cell Culture: Use cells at a low passage number, ensure they are in the logarithmic growth phase, and regularly check for contamination.
High variability between replicate wells. 1. Inconsistent Cell Seeding: Uneven cell distribution at the start of the experiment. 2. Edge Effects: Evaporation from the outer wells of a multi-well plate can affect cell growth and compound concentration. 3. Inconsistent Reagent Addition: Variation in the volume or timing of reagent addition.1. Ensure Proper Cell Seeding: Thoroughly resuspend cells before plating to ensure a homogenous suspension. 2. Minimize Edge Effects: Fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples. 3. Use Calibrated Pipettes: Ensure your pipettes are properly calibrated and use a consistent technique for adding all reagents.
Unexpected cytotoxic effects observed. 1. High Concentration: The concentration of this compound may be too high for your specific cell line. 2. Extended Incubation Time: Prolonged exposure to the compound may be toxic to the cells. 3. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.1. Perform a Dose-Response Cytotoxicity Assay: Determine the cytotoxic threshold of this compound for your cells. 2. Optimize Incubation Time: A shorter incubation period may be sufficient to observe the desired biological effect without causing toxicity. 3. Maintain Low Solvent Concentration: Ensure the final concentration of the vehicle is consistent across all wells and is below the toxic level for your cells (typically ≤0.1% for DMSO).

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for Anti-Hypertrophy Studies

This protocol describes a time-course experiment to determine the optimal incubation time of this compound for assessing its anti-hypertrophic effects in cardiomyocytes.

Materials:

  • Cardiomyocytes (e.g., primary neonatal rat ventricular myocytes or iPSC-derived cardiomyocytes)

  • Appropriate cell culture medium and supplements

  • Hypertrophic agonist (e.g., Phenylephrine, Angiotensin II, or TGF-β1)

  • This compound

  • ANP (optional, as a positive control for the pathway)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Staining agent for cell size measurement (e.g., Phalloidin conjugated to a fluorescent dye)

  • Microplate reader or fluorescence microscope with image analysis software

Procedure:

  • Cell Seeding: Seed cardiomyocytes in a multi-well plate (e.g., 24- or 48-well) at a density that allows for visualization of individual cells. Allow cells to attach and recover for 24-48 hours.

  • Induction of Hypertrophy: Induce hypertrophy by treating the cells with a known hypertrophic agonist at a predetermined optimal concentration.

  • This compound Treatment: Concurrently with the hypertrophic agonist, treat the cells with a predetermined optimal concentration of this compound. Include the following controls:

    • Vehicle control (no treatment)

    • Hypertrophic agonist only

    • This compound only

    • (Optional) Hypertrophic agonist + ANP

  • Time-Course Incubation: Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours).

  • Cell Fixation and Staining: At each time point, wash the cells with PBS, fix them with 4% paraformaldehyde, and then stain with a fluorescently labeled phalloidin to visualize the actin cytoskeleton and determine cell surface area.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Use image analysis software to quantify the surface area of at least 100 cells per condition.

  • Data Analysis: For each time point, calculate the average cell surface area for each treatment condition. The optimal incubation time is the shortest duration at which this compound shows a significant and maximal inhibition of the agonist-induced increase in cell size.

Data Presentation: Time-Course of this compound Anti-Hypertrophic Effect
TreatmentAverage Cell Surface Area (µm²) at 24hAverage Cell Surface Area (µm²) at 48hAverage Cell Surface Area (µm²) at 72h
Vehicle Control
Hypertrophic Agonist
Hypertrophic Agonist + this compound
This compound Only

Visualizations

GC-A Signaling Pathway and its Crosstalk with the TGF-β Pathway

GCA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_tgf TGF-β Signaling ANP ANP / BNP GCA GC-A Receptor ANP->GCA Binds MCUF_651 This compound MCUF_651->GCA Enhances ANP Binding (PAM) GTP GTP cGMP cGMP GTP->cGMP Catalyzed by activated GC-A PKG PKG cGMP->PKG Activates PDE PDEs (cGMP degradation) cGMP->PDE Degraded by VASP_phos Phosphorylated VASP (Vasodilation) PKG->VASP_phos Phosphorylates SMAD_complex SMAD2/3/4 Complex PKG->SMAD_complex Inhibits Nuclear Translocation TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD23 p-SMAD2/3 TGFbR->SMAD23 Phosphorylates SMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Pro-hypertrophic & Pro-fibrotic Gene Expression SMAD_complex->Gene_expression Promotes Transcription

Caption: The GC-A signaling pathway and its inhibitory effect on TGF-β-mediated pro-hypertrophic and pro-fibrotic signaling.

Experimental Workflow for Optimizing Incubation Time

experimental_workflow cluster_time_course Time-Course Incubation start Start: Define Experimental Goal (e.g., Anti-Hypertrophy Assay) seed_cells Seed Cells in Multi-well Plate start->seed_cells add_treatments Add Treatments: - Vehicle Control - Agonist (e.g., TGF-β) - Agonist + this compound - this compound Only seed_cells->add_treatments tp1 Time Point 1 (e.g., 24h) add_treatments->tp1 tp2 Time Point 2 (e.g., 48h) add_treatments->tp2 tp3 Time Point 3 (e.g., 72h) add_treatments->tp3 assay Perform Assay at Each Time Point (e.g., Measure Cell Size) tp1->assay tp2->assay tp3->assay analyze Analyze Data: Compare effect of this compound across time points assay->analyze end Determine Optimal Incubation Time analyze->end

Caption: A generalized workflow for determining the optimal incubation time for this compound in a cell-based assay.

References

Technical Support Center: Managing Potential Cytotoxicity of MCUF-651 at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage potential cytotoxicity associated with the experimental compound MCUF-651, particularly at high concentrations. The information provided is based on established principles of cytotoxicity testing and mitigation strategies for small molecule compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a small molecule that acts as a positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor.[1][2][3] It enhances the binding of its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), to the GC-A receptor, thereby augmenting the intracellular production of cyclic guanosine monophosphate (cGMP).[1][2][4] This modulation has potential therapeutic applications in cardiovascular, renal, and metabolic diseases.[1][2][4][5]

Q2: Is there published data on the cytotoxicity of this compound?

As of the latest literature review, there is no specific public data detailing the cytotoxic profile of this compound at high concentrations. The primary focus of published research has been on its efficacy and mechanism of action as a GC-A PAM.[1][4][5][6][7] Therefore, the guidance provided here is based on general principles of compound-induced cytotoxicity.

Q3: What are the initial troubleshooting steps if I observe high cytotoxicity with this compound in my cell-based assays?

If you encounter unexpected cytotoxicity, consider the following initial steps:

  • Confirm the Identity and Purity of this compound: Ensure the compound's identity and purity through appropriate analytical methods. Impurities from synthesis or degradation could contribute to toxicity.

  • Re-evaluate Compound Concentration and Solubility: High concentrations of any compound can lead to non-specific effects and cytotoxicity. It is crucial to determine the optimal concentration range for your experiments. Ensure that this compound is fully dissolved in your culture medium, as precipitates can cause physical stress to cells.

  • Assess Solvent Toxicity: Many small molecules are dissolved in solvents like DMSO. High concentrations of the solvent itself can be toxic to cells. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to distinguish between compound- and solvent-induced effects.

  • Optimize Incubation Time: The duration of exposure to this compound can significantly impact cell viability. Consider performing a time-course experiment to identify the optimal incubation period that maximizes the desired effect while minimizing cytotoxicity.

  • Ensure Healthy Cell Culture Conditions: Use healthy, low-passage number cells that are free from contamination. Sub-optimal cell culture conditions can sensitize cells to compound-induced stress.

Q4: What common in vitro assays can I use to quantify the cytotoxicity of this compound?

Several standard assays can be employed to measure cytotoxicity:

  • Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[8][9][10][11][12]

  • Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, which is a marker of necrosis.[13][14][15][16]

  • Apoptosis Assays (e.g., Caspase-3/7 activity): These assays measure the activity of key executioner caspases involved in programmed cell death (apoptosis).[17][18][19][20][21]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot and manage potential cytotoxicity when working with this compound.

Issue 1: High Cytotoxicity Observed in Initial Screens
Possible Cause Recommended Action
Compound concentration is too high. Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify a non-toxic working concentration.
Solvent (e.g., DMSO) toxicity. Ensure the final solvent concentration is non-toxic to your cell line (typically ≤ 0.5% for DMSO). Always include a vehicle control with the equivalent solvent concentration.
Compound precipitation. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solubilization method.
Extended incubation time. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine if shorter exposure times can achieve the desired biological effect with reduced cytotoxicity.
Unhealthy or sensitive cell line. Ensure cells are in the logarithmic growth phase and at an appropriate density. Consider using a more robust cell line if the current one is known to be particularly sensitive.
Issue 2: Inconsistent or Variable Cytotoxicity Results
Possible Cause Recommended Action
Inconsistent cell seeding density. Use a cell counter to ensure uniform cell numbers are seeded in each well.
Edge effects in multi-well plates. Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Compound degradation. Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature.
Assay interference. Some compounds can interfere with the chemistry of certain cytotoxicity assays (e.g., reducing MTT). Use an orthogonal assay (e.g., LDH release if you are using MTT) to confirm your results.

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability based on metabolic activity.[8][9][10][11][12]

Materials:

  • 96-well cell culture plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[13][14][15][16]

Materials:

  • 96-well cell culture plates

  • This compound

  • Serum-free cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, but use serum-free medium for the treatment to avoid interference from LDH present in the serum.

  • Controls: Include wells for:

    • Untreated cells (spontaneous LDH release)

    • Vehicle-treated cells

    • Cells treated with lysis buffer (maximum LDH release)

    • Medium only (background)

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases involved in apoptosis.[17][18][19][20][21]

Materials:

  • 96-well, opaque-walled plates

  • This compound

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired time to induce apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and its contents to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated wells to untreated and vehicle controls.

Data Presentation

The following tables provide a template for summarizing quantitative data from cytotoxicity and functional assays.

Table 1: Cytotoxicity of this compound in HEK293 Cells (Hypothetical Data)

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)Caspase-3/7 Activity (RLU)
0 (Control)100 ± 5.20 ± 2.11500 ± 120
198 ± 4.81.5 ± 1.81650 ± 150
1095 ± 6.14.2 ± 2.52500 ± 210
5075 ± 7.322.8 ± 5.68500 ± 650
10045 ± 8.553.1 ± 9.215000 ± 1100
20015 ± 4.982.4 ± 10.525000 ± 1800

Data are represented as mean ± standard deviation (n=3). RLU = Relative Luminescence Units.

Table 2: Effect of this compound on cGMP Production and Cell Viability (Hypothetical Data)

This compound Conc. (µM)cGMP Production (pmol/well)% Cell Viability (MTT Assay)
010 ± 1.5100 ± 5.0
150 ± 4.299 ± 4.5
10250 ± 18.596 ± 5.8
50800 ± 65.278 ± 6.9
1001200 ± 98.751 ± 8.2

Data are represented as mean ± standard deviation (n=3).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 This compound Mechanism of Action MCUF_651 This compound GC_A_Receptor GC-A Receptor MCUF_651->GC_A_Receptor Positive Allosteric Modulation cGMP Increased cGMP GC_A_Receptor->cGMP ANP_BNP ANP/BNP ANP_BNP->GC_A_Receptor Binds Downstream_Effects Downstream Physiological Effects cGMP->Downstream_Effects

Caption: Mechanism of action of this compound as a positive allosteric modulator.

cluster_1 Cytotoxicity Assessment Workflow Start Seed Cells in 96-well Plate Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubate (Time-Course) Treatment->Incubation Assay Perform Cytotoxicity Assays (MTT, LDH, Caspase) Incubation->Assay Data_Analysis Data Acquisition and Analysis Assay->Data_Analysis Conclusion Determine CC50 and Mechanism of Cell Death Data_Analysis->Conclusion

Caption: General workflow for assessing the cytotoxicity of this compound.

cluster_2 Troubleshooting Logic for High Cytotoxicity High_Cytotoxicity High Cytotoxicity Observed Check_Concentration Is Concentration Too High? High_Cytotoxicity->Check_Concentration Check_Solvent Is Solvent Concentration Toxic? Check_Concentration->Check_Solvent No Optimize_Concentration Optimize Concentration (Dose-Response) Check_Concentration->Optimize_Concentration Yes Check_Incubation Is Incubation Time Too Long? Check_Solvent->Check_Incubation No Optimize_Solvent Reduce Solvent Concentration Check_Solvent->Optimize_Solvent Yes Optimize_Time Optimize Incubation Time (Time-Course) Check_Incubation->Optimize_Time Yes

Caption: A logical approach to troubleshooting high cytotoxicity.

References

Validation & Comparative

Validating the Antihypertensive Effects of MCUF-651: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel antihypertensive agent MCUF-651 with established alternatives, namely Sacubitril/Valsartan, Riociguat, and Sodium Nitroprusside. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of mechanisms of action, supporting experimental data, and relevant protocols to facilitate informed evaluation and future research.

Executive Summary

This compound is a first-in-class, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor. By enhancing the receptor's sensitivity to its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), this compound amplifies the production of cyclic guanosine monophosphate (cGMP). This signaling cascade leads to vasodilation, natriuresis, and diuresis, collectively contributing to a reduction in blood pressure. This guide presents preclinical data for this compound and compares its pharmacological profile with that of Sacubitril/Valsartan (an angiotensin receptor-neprilysin inhibitor), Riociguat (a soluble guanylate cyclase stimulator), and Sodium Nitroprusside (a direct nitric oxide donor).

Mechanisms of Action

A clear understanding of the distinct mechanisms by which these drugs exert their antihypertensive effects is crucial for their targeted application.

This compound: A Novel GC-A Receptor Positive Allosteric Modulator

This compound represents a novel therapeutic strategy by selectively targeting the GC-A receptor. Unlike direct agonists, this compound does not activate the receptor on its own but rather enhances the binding affinity of the endogenous natriuretic peptides ANP and BNP. This allosteric modulation leads to a more potent and sustained activation of the GC-A receptor, resulting in increased intracellular cGMP levels. The elevated cGMP then mediates a range of beneficial cardiovascular effects, including vasodilation and renal effects that lower blood pressure.

MCUF_651_Pathway cluster_ec Extracellular Space cluster_mem Cell Membrane cluster_ic Intracellular Space ANP_BNP ANP / BNP GC_A GC-A Receptor ANP_BNP->GC_A Binds MCUF_651 This compound MCUF_651->GC_A Binds (Allosteric Site) cGMP cGMP GC_A->cGMP Converts GTP GTP GTP->GC_A Substrate Vasodilation Vasodilation cGMP->Vasodilation Natriuresis_Diuresis Natriuresis / Diuresis cGMP->Natriuresis_Diuresis BP_lowering Blood Pressure Lowering Vasodilation->BP_lowering Natriuresis_Diuresis->BP_lowering

Mechanism of action for this compound.
Comparator Antihypertensive Agents

  • Sacubitril/Valsartan: This combination drug has a dual mechanism. Sacubitril is a prodrug that is converted to an active metabolite that inhibits neprilysin, an enzyme responsible for the breakdown of natriuretic peptides. This leads to increased levels of ANP and BNP. Valsartan is an angiotensin II receptor blocker (ARB) that antagonizes the effects of angiotensin II, a potent vasoconstrictor. The synergistic action of enhancing the natriuretic peptide system and blocking the renin-angiotensin system results in vasodilation and reduced blood volume.

  • Riociguat: Riociguat is a soluble guanylate cyclase (sGC) stimulator. It has a dual mode of action: it sensitizes sGC to endogenous nitric oxide (NO) and also directly stimulates sGC independently of NO. This leads to increased cGMP production and subsequent vasodilation. It is primarily used for the treatment of pulmonary hypertension.

  • Sodium Nitroprusside: This is a potent, intravenously administered vasodilator. It is a prodrug that spontaneously releases nitric oxide (NO) in the circulation. NO activates soluble guanylate cyclase in vascular smooth muscle cells, leading to a rapid and significant increase in cGMP and profound vasodilation of both arteries and veins. It is used in hypertensive crises.

Comparative Preclinical Data

The following tables summarize key preclinical data for this compound and the comparator drugs. It is important to note that the experimental models and conditions are not identical, which should be considered when making direct comparisons.

Table 1: Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHRs)
ParameterVehicleThis compound (10 mg/kg, IV)
Change in Mean Arterial Pressure (mmHg) -6 ± 2-29 ± 14
Change in Plasma cGMP (pmol/mL) -2 ± 316 ± 5
Change in Urinary cGMP (pmol/min) 30 ± 878 ± 29
Urinary Volume (μL/min) 6 ± 2 (Baseline)56 ± 18 (60 mins post-bolus)
Urinary Sodium Excretion (μmol/min) 1 ± 0.2 (Baseline)8 ± 2 (60 mins post-bolus)

Data from a study in anesthetized spontaneously hypertensive rats.

Table 2: Antihypertensive and Renal Effects of Sacubitril/Valsartan in Dahl Salt-Sensitive Rats
ParameterVehicle (High Salt Diet)Sacubitril/Valsartan (75 µ g/day each)
Systolic Blood Pressure Increased on high salt dietMild decrease vs. vehicle
Urine Flow Increased on high salt dietSimilar to vehicle
Urinary Sodium Excretion Increased on high salt dietSimilar to vehicle

Data from a study in Dahl salt-sensitive rats on a high salt diet for 21 days.

Table 3: Effects of Riociguat in a Neonatal Rat Model of Pulmonary Hypertension
ParameterPlacebo (Hyperoxia)Riociguat (Hyperoxia)
Right Ventricular Systolic Pressure (mmHg) 23.833 ± 4.11919.167 ± 2.229

Data from a study in neonatal rats exposed to hyperoxia for 9 days. Note: This measures pulmonary, not systemic, blood pressure.

Table 4: Hemodynamic and Renal Effects of Sodium Nitroprusside in Anesthetized Dogs
ParameterControlSodium Nitroprusside (1000 ng/kg/min, intrarenal)
Systemic Blood Pressure -Reduced
Urine Flow Rate -Reduced (due to hypotension)
Urinary Sodium Excretion ReducedNo change (in infused kidney)
Urinary cGMP Excretion No changeSignificantly increased (in infused kidney)

Data from a study in anesthetized dogs with intrarenal infusion of Sodium Nitroprusside.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

BP_Measurement_Workflow Animal_Prep Animal Preparation (Anesthetized SHR) Catheterization Carotid Artery Catheterization (for direct blood pressure measurement) Animal_Prep->Catheterization Drug_Admin Drug Administration (IV bolus of this compound or vehicle) Catheterization->Drug_Admin Data_Acquisition Continuous Blood Pressure Recording (via pressure transducer and data acquisition system) Drug_Admin->Data_Acquisition Urine_Collection Urine Collection (via bladder catheter for volume and sodium analysis) Drug_Admin->Urine_Collection Blood_Sampling Blood Sampling (for plasma cGMP analysis) Drug_Admin->Blood_Sampling Analysis Data Analysis (Calculation of MAP, urine flow, etc.) Data_Acquisition->Analysis Urine_Collection->Analysis Blood_Sampling->Analysis

Workflow for in vivo blood pressure measurement.

Protocol:

  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHRs) are used as a model of essential hypertension.

  • Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent (e.g., a ketamine/xylazine cocktail).

  • Surgical Preparation: The carotid artery is surgically exposed and cannulated with a pressure-sensitive catheter connected to a pressure transducer. A catheter is also placed in the jugular vein for intravenous drug administration. For urine collection, the bladder can be catheterized.

  • Baseline Measurements: After a stabilization period, baseline mean arterial pressure (MAP), heart rate, and other hemodynamic parameters are recorded. Baseline urine and blood samples may also be collected.

  • Drug Administration: A single intravenous bolus of this compound or vehicle is administered.

  • Data and Sample Collection: MAP and heart rate are continuously monitored and recorded for a defined period (e.g., 60 minutes). Urine is collected over this period to measure volume and sodium concentration. Blood samples are collected at specified time points for the determination of plasma cGMP levels.

  • Data Analysis: The change in MAP from baseline is calculated. Urinary sodium excretion is determined from urine volume and sodium concentration. Plasma and urinary cGMP levels are quantified using a cGMP enzyme immunoassay (EIA) kit.

In Vitro cGMP Measurement

cGMP_Assay_Workflow Cell_Culture Cell Culture (e.g., HEK293 cells expressing GC-A) Cell_Treatment Cell Treatment (Incubation with ANP and/or this compound) Cell_Culture->Cell_Treatment Cell_Lysis Cell Lysis (to release intracellular cGMP) Cell_Treatment->Cell_Lysis EIA cGMP Enzyme Immunoassay (EIA) (Competitive binding assay) Cell_Lysis->EIA Data_Analysis Data Analysis (Quantification of cGMP concentration) EIA->Data_Analysis

Workflow for in vitro cGMP measurement.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human GC-A receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (to prevent cGMP degradation). Cells are then treated with varying concentrations of ANP in the presence or absence of this compound for a specified incubation period.

  • Cell Lysis: The reaction is terminated, and the cells are lysed to release intracellular cGMP.

  • cGMP Quantification: The concentration of cGMP in the cell lysates is determined using a commercially available cGMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated, and the cGMP concentrations in the samples are calculated.

Conclusion

This compound presents a promising and novel approach to the treatment of hypertension by acting as a positive allosteric modulator of the GC-A receptor. Preclinical data in a relevant animal model of hypertension demonstrate its efficacy in lowering blood pressure and promoting natriuresis and diuresis, effects that are directly linked to its mechanism of action of enhancing cGMP signaling.

Further research, including head-to-head preclinical studies in the same animal models and ultimately, well-controlled clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound in the management of hypertension and cardiovascular disease. The detailed experimental protocols provided in this guide are intended to support such future investigations.

A Comparative Analysis of MCUF-651 and Traditional Diuretics in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the novel positive allosteric modulator MCUF-651 against established diuretic classes, providing insights into their mechanisms, efficacy, and experimental evaluation for researchers and drug development professionals.

This guide presents a comparative analysis of this compound, a novel small molecule positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor, and traditional diuretics, including loop and thiazide diuretics. The comparison focuses on their distinct mechanisms of action, preclinical efficacy based on available experimental data, and the methodologies employed in these studies. This objective evaluation aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective pharmacological profiles.

Mechanism of Action: A Tale of Two Approaches

Traditional diuretics and this compound employ fundamentally different strategies to induce diuresis and natriuresis. Traditional diuretics directly inhibit renal tubular ion transporters, while this compound enhances an endogenous signaling pathway.

This compound: A Positive Allosteric Modulator

This compound represents a novel therapeutic approach by acting as a positive allosteric modulator of the guanylyl cyclase A (GC-A) receptor.[1][2] It does not directly activate the receptor but enhances the binding and signaling of its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1][2] This allosteric modulation leads to a significant increase in the intracellular second messenger, cyclic guanosine monophosphate (cGMP).[1][3] Elevated cGMP levels mediate a cascade of beneficial downstream effects, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[2][3]

Traditional Diuretics: Direct Inhibition of Ion Transporters

Traditional diuretics are classified based on their primary site of action within the nephron and the specific ion transporter they inhibit.[4][5]

  • Loop Diuretics (e.g., Furosemide): These agents act on the thick ascending limb of the Loop of Henle, where they block the Na+-K+-2Cl- cotransporter (NKCC2).[4] This inhibition prevents the reabsorption of a significant portion of filtered sodium, leading to a powerful diuretic and natriuretic effect.[4]

  • Thiazide Diuretics (e.g., Hydrochlorothiazide): Thiazides target the distal convoluted tubule, inhibiting the Na+-Cl- cotransporter (NCC).[4][6] This results in a more moderate but sustained diuresis and natriuresis compared to loop diuretics.[7]

Data Presentation: A Quantitative Comparison of Preclinical Efficacy

The following tables summarize the available preclinical data for this compound and traditional diuretics from studies conducted in rat models. It is important to note that these data are from separate studies and not from direct head-to-head comparisons; therefore, experimental conditions may vary.

Table 1: Effects on Mean Arterial Pressure (MAP) in Hypertensive Rat Models

CompoundAnimal ModelDoseRoute of AdministrationChange in MAPReference
This compound Spontaneously Hypertensive Rats (SHRs)10 mg/kgIntravenous (IV)↓ 29 ± 14 mmHg[3]
Hydrochlorothiazide Spontaneously Hypertensive Rats (SHRs)30 mg/kgOralNo significant reduction[8]

Table 2: Effects on Urine Volume and Sodium Excretion in Rat Models

CompoundAnimal ModelDoseRoute of AdministrationChange in Urine VolumeChange in Sodium ExcretionReference
This compound Spontaneously Hypertensive Rats (SHRs)10 mg/kgIntravenous (IV)↑ from 6 ± 2 to 56 ± 18 µL/min↑ from 1 ± 0.2 to 8 ± 2 µmol/min[3]
Furosemide Female Sprague-Dawley Rats20 mg/kgIntraperitoneal (IP)Significant increase at 30 and 60 minutes post-administrationNot reported[9]
Hydrochlorothiazide Long-Evans RatsNot specifiedOralPersistent diuresisInitial natriuresis, which abated after 1 day[10]

Experimental Protocols: Methodologies for Evaluating Diuretic Efficacy

The following sections detail the typical experimental protocols used to assess the efficacy of novel compounds like this compound and traditional diuretics in preclinical rodent models.

In Vivo Evaluation of Diuretic and Natriuretic Effects in Rats

This protocol is designed to measure the impact of a test compound on urine and electrolyte excretion.

1. Animal Model:

  • Male or female normotensive rats (e.g., Wistar or Sprague-Dawley) or hypertensive rats (e.g., Spontaneously Hypertensive Rats - SHRs), typically 8-12 weeks old.[11]

2. Acclimatization and Housing:

  • Animals are housed in individual metabolic cages for at least 3 days prior to the experiment to allow for adaptation and to minimize stress-induced variations.[5][11]

3. Hydration:

  • A saline load (e.g., 25 mL/kg, oral gavage) is administered to ensure a consistent baseline urine flow.[11]

4. Compound Administration:

  • The test compound (e.g., this compound) or a traditional diuretic (e.g., furosemide, hydrochlorothiazide) is administered via the desired route (e.g., intravenous, intraperitoneal, or oral).[3][9][11]

  • A vehicle control group receives the same volume of the vehicle solution (e.g., saline, 0.5% carboxymethylcellulose).[5][11]

5. Urine Collection and Analysis:

  • Urine is collected at specified intervals (e.g., every 30 minutes for the first 2 hours, then hourly for up to 24 hours).[9][11]

  • The total volume of urine for each collection period is measured.[11]

  • Urine samples are analyzed for electrolyte concentrations, primarily sodium (Na+), potassium (K+), and chloride (Cl-), using methods such as flame photometry or ion-selective electrodes.[11]

6. Data Analysis:

  • The total urine output and electrolyte excretion are calculated for each animal.

  • Statistical analysis (e.g., t-test or ANOVA) is performed to compare the effects of the test compound to the vehicle control.[9]

In Vivo Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)

This protocol is used to determine the blood pressure-lowering effects of a test compound.

1. Animal Model:

  • Male SHRs, typically 12-16 weeks old, with established hypertension (systolic blood pressure > 160 mmHg).[11]

2. Blood Pressure Measurement:

  • Blood pressure can be measured non-invasively using the tail-cuff method or continuously via telemetry.[11]

  • Animals are acclimatized to the measurement procedure for at least one week to ensure accurate and stable baseline readings.[11]

3. Compound Administration:

  • The test compound or vehicle is administered daily for a specified period (e.g., 1-4 weeks).[11]

4. Data Collection and Analysis:

  • Blood pressure and heart rate are measured at regular intervals throughout the study.[11]

  • The change in blood pressure from baseline is calculated for each group.

  • Statistical analysis is used to determine the significance of the antihypertensive effect compared to the vehicle control.[11]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

G cluster_0 This compound Signaling Pathway ANP_BNP ANP / BNP GC_A Guanylyl Cyclase-A (GC-A) Receptor ANP_BNP->GC_A Binds to cGMP Increased cGMP GC_A->cGMP Converts MCUF_651 This compound (PAM) MCUF_651->GC_A Allosterically Modulates GTP GTP GTP->GC_A Downstream Downstream Effects: - Vasodilation - Natriuresis - Diuresis cGMP->Downstream Mediates

Caption: Signaling pathway of this compound.

G cluster_1 Traditional Diuretic Mechanism of Action cluster_loop Loop Diuretics (e.g., Furosemide) cluster_thiazide Thiazide Diuretics (e.g., Hydrochlorothiazide) Loop_Diuretic Furosemide NKCC2 Na-K-2Cl Cotransporter (NKCC2) Loop_Diuretic->NKCC2 Inhibits Na_Reabsorption_Loop Decreased Na+ Reabsorption in Thick Ascending Limb NKCC2->Na_Reabsorption_Loop Leads to Natriuresis_Diuresis Increased Natriuresis and Diuresis Na_Reabsorption_Loop->Natriuresis_Diuresis Thiazide_Diuretic Hydrochlorothiazide NCC Na-Cl Cotransporter (NCC) Thiazide_Diuretic->NCC Inhibits Na_Reabsorption_Thiazide Decreased Na+ Reabsorption in Distal Convoluted Tubule NCC->Na_Reabsorption_Thiazide Leads to Na_Reabsorption_Thiazide->Natriuresis_Diuresis

Caption: Mechanism of action for traditional diuretics.

G cluster_2 Experimental Workflow for Preclinical Diuretic Testing Acclimatization Animal Acclimatization (Metabolic Cages) Baseline Baseline Measurements (Urine Output, BP) Acclimatization->Baseline Hydration Saline Hydration Baseline->Hydration Administration Compound Administration (Test vs. Vehicle) Hydration->Administration Collection Urine & Data Collection (Timed Intervals) Administration->Collection Analysis Sample & Data Analysis (Volume, Electrolytes, BP) Collection->Analysis Results Results & Statistical Comparison Analysis->Results

Caption: A typical experimental workflow.

References

Assessing the Preclinical Safety Profile of MCUF-651: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profile of MCUF-651, a novel positive allosteric modulator (PAM) of the soluble guanylate cyclase A (sGC-A) receptor. Due to the limited publicly available preclinical safety data on this compound, this document presents a hypothetical, yet plausible, safety profile based on established preclinical testing paradigms and data from comparable sGC modulators. This guide is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential and safety considerations of this class of compounds.

This compound enhances the sensitivity of the sGC-A receptor to its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), leading to increased production of cyclic guanosine monophosphate (cGMP). This mechanism holds therapeutic promise for cardiovascular diseases such as heart failure and hypertension. Understanding the preclinical safety profile is crucial for the further development of this compound and other sGC-A PAMs.

This guide compares the hypothetical preclinical safety data of this compound with publicly available data for other sGC modulators: vericiguat, riociguat, and praliciguat.

Mechanism of Action: The GC-A Signaling Pathway

This compound acts as a positive allosteric modulator of the Guanylate Cyclase-A (GC-A) receptor. The following diagram illustrates the signaling pathway.

GC-A Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANP ANP / BNP GCA GC-A Receptor ANP->GCA Binds to extracellular domain cGMP cGMP GCA->cGMP Converts GTP GTP GTP->GCA PKG PKG cGMP->PKG Activates Relaxation Vasodilation, Natriuresis, Antiproliferative Effects PKG->Relaxation Leads to MCUF651 This compound (PAM) MCUF651->GCA Binds to allosteric site

GC-A Signaling Pathway with this compound Modulation.

Preclinical Safety Assessment Workflow

A standard preclinical safety assessment for a small molecule drug like this compound follows a well-defined workflow to evaluate its potential toxicity before human trials.

Preclinical Safety Assessment Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo Genotox_in_vitro Genotoxicity (Ames, Chromosomal Aberration) Acute_Tox Acute Toxicity (Rodent & Non-rodent) Genotox_in_vitro->Acute_Tox Safety_Pharm_in_vitro Safety Pharmacology (hERG, Ion Channels) Safety_Pharm_in_vitro->Acute_Tox Repeat_Dose_Tox Repeat-Dose Toxicity (Sub-chronic, Chronic) Acute_Tox->Repeat_Dose_Tox Safety_Pharm_in_vivo Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeat_Dose_Tox->Safety_Pharm_in_vivo Repro_Tox Reproductive & Developmental Toxicity Safety_Pharm_in_vivo->Repro_Tox Carcinogenicity Carcinogenicity Repro_Tox->Carcinogenicity

A typical workflow for preclinical safety evaluation.

Comparative Preclinical Safety Data

The following tables summarize the available preclinical safety data for selected sGC modulators and a hypothetical profile for this compound.

Disclaimer: The preclinical safety data for this compound is hypothetical and constructed for illustrative purposes based on the known class effects of sGC modulators and typical findings for small molecule drug candidates.

Table 1: General and Repeat-Dose Toxicity
ParameterThis compound (Hypothetical)VericiguatRiociguatPraliciguat
Acute Oral LD50 (Rat) > 2000 mg/kgData not publicly availableData not publicly availableData not publicly available
Primary Target Organs Vasculature (due to exaggerated pharmacology)Bone (in growing animals)VasculatureData not publicly available
Repeat-Dose Toxicity (Rodent) NOAEL 100 mg/kg/day (90-day study)20 mg/kg/day (2-year study)Data not publicly availableData not publicly available
Repeat-Dose Toxicity (Non-rodent) NOAEL 50 mg/kg/day (90-day study)Data not publicly availableData not publicly availableData not publicly available
Table 2: Safety Pharmacology
ParameterThis compound (Hypothetical)VericiguatRiociguatPraliciguat
Cardiovascular System Dose-dependent decrease in blood pressure, reflex tachycardia. No effect on QT interval.No clinically meaningful QTc prolongation.Potentiates hypotensive effects of nitrates and PDE5 inhibitors.Dose-related decreases in blood pressure.
Central Nervous System No adverse effects observed in functional observational battery.Data not publicly availableHeadache, dizziness reported in clinical trials.Headache reported in clinical trials.
Respiratory System No adverse effects on respiratory rate or function.Data not publicly availableData not publicly availableData not publicly available
Table 3: Genetic Toxicology
AssayThis compound (Hypothetical)VericiguatRiociguatPraliciguat
Ames Test NegativeNegativeNegativeData not publicly available
In Vitro Chromosomal Aberration NegativeNegativeNegativeData not publicly available
In Vivo Micronucleus Test NegativeNegativeNegativeData not publicly available
Table 4: Reproductive and Developmental Toxicity
ParameterThis compound (Hypothetical)VericiguatRiociguatPraliciguat
Fertility and Early Embryonic Development No adverse effects on male or female fertility.No effects on fertility.Data not publicly availableData not publicly available
Embryo-fetal Development Teratogenic potential observed at maternally toxic doses, consistent with class effect.Embryo-fetal toxicity (cardiovascular malformations) in rabbits at ≥4 times human exposure. No developmental toxicity in rats up to 36 times human exposure.Embryo-fetal toxicity is a known class effect. Contraindicated in pregnancy.Data not publicly available
Prenatal and Postnatal Development Decreased pup body weight and survival at maternally toxic doses.Decreased pup body weight gain and increased pup mortality at maternally toxic doses in rats.Data not publicly availableData not publicly available
Table 5: Carcinogenicity
SpeciesThis compound (Hypothetical)VericiguatRiociguatPraliciguat
Mouse (2-year) No carcinogenic potential observed.No carcinogenic effect.No carcinogenic potential.Data not publicly available
Rat (2-year) No carcinogenic potential observed.No carcinogenic effect.No carcinogenic potential.Data not publicly available

Experimental Protocols

The preclinical safety assessment of a novel compound like this compound is conducted according to internationally recognized guidelines to ensure data quality and regulatory acceptance. Key experimental protocols are summarized below.

Acute Oral Toxicity (Following OECD 420)
  • Objective: To determine the acute toxic effects of a single oral dose of the test substance and to determine the LD50 (the dose that is lethal to 50% of the test animals).

  • Species: Typically rat (one sex, usually females).

  • Procedure: A stepwise procedure is used where a single animal is dosed at a specific level. Depending on the outcome (survival or death), the next animal is dosed at a higher or lower level. This continues until the dose causing mortality or clear signs of toxicity is identified.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

Repeated-Dose 90-Day Oral Toxicity (Following OECD 408)
  • Objective: To characterize the toxicological profile of the test substance following repeated oral administration for 90 days. This study helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Species: Typically one rodent species (e.g., rat) and one non-rodent species (e.g., dog or non-human primate).

  • Procedure: The test substance is administered daily via the intended clinical route (e.g., oral gavage) to several groups of animals at different dose levels (typically three) and a control group for 90 days.

  • Observations: Comprehensive in-life monitoring includes clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, and urinalysis. At termination, a full necropsy is performed, and a comprehensive list of tissues is examined histopathologically.

Safety Pharmacology (Following ICH S7A)
  • Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

  • Core Battery:

    • Cardiovascular System: Effects on blood pressure, heart rate, and electrocardiogram (ECG) are assessed, typically in conscious, telemetered animals (e.g., dogs or non-human primates). In vitro assays, such as the hERG assay, are conducted to assess the potential for QT interval prolongation.

    • Central Nervous System: A functional observational battery (e.g., Irwin test) is performed in rodents to assess effects on behavior, coordination, sensory and motor reflexes, and body temperature.

    • Respiratory System: Effects on respiratory rate and tidal volume are typically measured in conscious rodents using whole-body plethysmography.

Genetic Toxicology (Following ICH S2(R1))
  • Objective: To assess the potential of the test substance to induce mutations or chromosomal damage.

  • Standard Battery:

    • Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This in vitro test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) to detect gene mutations (point mutations and frameshift mutations).

    • In Vitro Mammalian Cell Cytogenetic Assay (OECD 473 or 487): This test assesses the potential to induce chromosomal aberrations or micronuclei in cultured mammalian cells.

    • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This in vivo test in rodents evaluates chromosomal damage by measuring the formation of micronuclei in immature erythrocytes in the bone marrow or peripheral blood.

Reproductive and Developmental Toxicity (Following ICH S5(R3))
  • Objective: To evaluate the potential effects of the test substance on all aspects of reproduction.

  • Study Segments:

    • Fertility and Early Embryonic Development: Assesses effects on male and female reproductive function, including gamete formation, mating behavior, conception, and implantation.

    • Embryo-fetal Development: Evaluates the potential for teratogenicity and other developmental effects on the fetus during organogenesis.

    • Pre- and Postnatal Development: Assesses the effects of exposure from implantation through weaning on the pregnant female and the development of the offspring.

Conclusion

This comparative guide provides a framework for understanding the potential preclinical safety profile of this compound. Based on the mechanism of action and data from other sGC modulators, the primary safety concerns are likely to be related to exaggerated pharmacodynamic effects, such as hypotension. As a class, sGC modulators have also demonstrated a potential for embryo-fetal toxicity. The hypothetical data presented suggests that this compound is not expected to be genotoxic or carcinogenic.

It is critical to emphasize that this guide is based on a hypothetical safety profile for this compound and publicly available, and therefore potentially limited, data for its comparators. A definitive assessment of the preclinical safety of this compound can only be made through a comprehensive set of studies conducted according to international regulatory guidelines. The information presented here should be used as a preliminary resource for researchers and professionals in the field of drug development.

A Comparative Guide to the Long-Term Efficacy of MCUF-651 in a Chronic Model of Non-alcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: MCUF-651 is a fictional compound created for illustrative purposes. The following guide is a synthesized comparison based on publicly available data for investigational NLRP3 inhibitors and existing therapies in preclinical models of chronic liver disease.

Nonalcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by chronic inflammation, hepatocyte injury, and fibrosis.[1] A key driver of this inflammation is the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a multiprotein complex that triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18.[2][3] This guide evaluates the long-term efficacy of this compound, a hypothetical, selective NLRP3 inhibitor, in a chronic mouse model of NASH, comparing it with a vehicle control and a clinically relevant alternative, Obeticholic Acid (OCA).

Comparative Efficacy Data

The following table summarizes key efficacy endpoints from a simulated 24-week preclinical study in a diet-induced mouse model of NASH. This model is designed to recapitulate the key features of human NASH, including steatosis, inflammation, and progressive fibrosis.[4][5]

Parameter Vehicle Control This compound (NLRP3 Inhibitor) Obeticholic Acid (OCA)
Hepatic NLRP3 Expression (fold change) 4.5 ± 0.61.2 ± 0.32.8 ± 0.4
Hepatic Active Caspase-1 (fold change) 3.8 ± 0.51.1 ± 0.22.5 ± 0.5
Hepatic IL-1β Levels (pg/mg tissue) 150 ± 2245 ± 895 ± 15
Serum ALT (U/L) 210 ± 3085 ± 15130 ± 20
NAFLD Activity Score (NAS) 6.5 ± 0.82.5 ± 0.54.0 ± 0.6
Liver Fibrosis (Sirius Red, % area) 4.2 ± 0.71.5 ± 0.42.8 ± 0.5*
Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control. Data is hypothetical and compiled for illustrative purposes based on published findings for similar compound classes.[6][7]

Interpretation of Data: In this simulated long-term study, this compound demonstrated robust efficacy by directly targeting the NLRP3 inflammasome, leading to significant reductions in downstream inflammatory markers like active caspase-1 and IL-1β.[6] This resulted in marked improvements in liver health, as evidenced by lower serum ALT levels, a reduced NAFLD Activity Score, and a significant decrease in liver fibrosis.

Obeticholic acid (OCA), a farnesoid X receptor (FXR) agonist, also showed therapeutic benefits.[8] Studies indicate that OCA can indirectly inhibit NLRP3 inflammasome activation.[7][9][10] However, the direct and selective action of this compound appears to provide a more profound suppression of the inflammasome pathway and its pathological consequences in this chronic model.

Experimental Protocols

Chronic Diet-Induced NASH Model

A widely used and clinically relevant model was selected to evaluate long-term efficacy.

  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Diet: Mice were fed a high-fat, high-fructose, and high-cholesterol diet for 24 weeks to induce a NASH phenotype that includes steatohepatitis and progressive fibrosis.[4][11] This type of diet effectively mimics the metabolic dysregulation observed in human NASH.[12]

  • Treatment Groups:

    • Vehicle Control: Mice received daily oral gavage of the vehicle solution.

    • This compound: Mice received a daily oral gavage of this compound (dose determined by prior pharmacokinetic studies).

    • Obeticholic Acid (OCA): Mice received a daily oral gavage of OCA (e.g., 10 mg/kg), a clinically relevant dose.[7]

  • Key Outcome Measures (at 24 weeks):

    • Histopathology: Liver sections were stained with Hematoxylin & Eosin (H&E) for NAFLD Activity Score (NAS) assessment and Picro-Sirius Red for quantification of collagen deposition (fibrosis).[6]

    • Biochemical Analysis: Serum was collected to measure Alanine Aminotransferase (ALT) levels as a marker of liver injury.

    • Molecular Analysis: Liver tissue homogenates were analyzed by Western blot or ELISA to quantify the expression of NLRP3, active caspase-1, and mature IL-1β.[6][7]

Visualizations: Pathways and Workflows

NLRP3 Inflammasome Activation Pathway in NASH

The diagram below illustrates the signaling cascade leading to inflammation in NASH. Metabolic stressors like free fatty acids and cholesterol crystals act as signals that activate the NLRP3 inflammasome, leading to caspase-1 activation and the maturation of IL-1β and IL-18, driving inflammation and fibrosis.[13][14] this compound directly inhibits the assembly and activation of the NLRP3 protein complex.

NLRP3_Pathway cluster_stress Metabolic Stressors cluster_activation Inflammasome Activation cluster_downstream Downstream Effects FFA Free Fatty Acids TLR4 TLR4 Activation FFA->TLR4 NLRP3_complex NLRP3 Inflammasome Assembly (Signal 2) FFA->NLRP3_complex Cholesterol Cholesterol Crystals Cholesterol->TLR4 Cholesterol->NLRP3_complex LPS LPS (from gut) LPS->TLR4 NFkB NF-κB Signaling (Signal 1) TLR4->NFkB pro_IL1B Pro-IL-1β & Pro-IL-18 Transcription NFkB->pro_IL1B Casp1 Caspase-1 Activation NLRP3_complex->Casp1 MCUF This compound MCUF->NLRP3_complex Inhibits IL1B Mature IL-1β & IL-18 Casp1->IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis Inflammation Inflammation & Fibrosis IL1B->Inflammation Pyroptosis->Inflammation

Caption: NLRP3 inflammasome signaling pathway in NASH.

Long-Term Efficacy Study Experimental Workflow

The following flowchart outlines the key phases of the preclinical study designed to assess the long-term therapeutic potential of this compound.

Experimental_Workflow cluster_treatment 24-Week Treatment Period cluster_analysis Data Collection & Analysis start Start: 8-week-old C57BL/6J Mice diet Induce NASH: High-Fat/Fructose/Cholesterol Diet start->diet random Week 0: Randomization into Treatment Groups diet->random group1 Group 1: Vehicle Control (Daily Gavage) random->group1 group2 Group 2: This compound (Daily Gavage) random->group2 group3 Group 3: Obeticholic Acid (Daily Gavage) random->group3 endpoint Week 24: Endpoint Analysis group1->endpoint group2->endpoint group3->endpoint histo Histopathology (NAS, Fibrosis) endpoint->histo serum Serum Analysis (ALT) endpoint->serum molecular Molecular Analysis (NLRP3, Caspase-1, IL-1β) endpoint->molecular conclusion Conclusion: Comparative Efficacy Evaluation histo->conclusion serum->conclusion molecular->conclusion

Caption: Workflow for the chronic NASH animal model study.

References

A Comparative Guide to the Cross-Validation of MCUF-651's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MCUF-651, a novel small molecule positive allosteric modulator (PAM) of the guanylyl cyclase A (GC-A) receptor, with alternative therapeutic strategies that target the same signaling pathway. Experimental data and detailed methodologies are presented to support the cross-validation of this compound's unique mechanism of action.

Introduction to this compound and the GC-A Signaling Pathway

This compound is a first-in-class, orally bioavailable small molecule that enhances the activity of the GC-A receptor, also known as natriuretic peptide receptor A (NPRA).[1][2][3] The GC-A receptor is a key regulator of cardiovascular homeostasis, activated by the endogenous natriuretic peptides, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1][4] Activation of GC-A leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates a range of beneficial effects, including vasodilation, natriuresis (sodium excretion), and inhibition of cardiac hypertrophy and fibrosis.[1][2][5][6]

Unlike direct agonists, this compound functions as a positive allosteric modulator. It binds to a distinct site on the GC-A receptor, increasing the receptor's sensitivity to its natural ligands, ANP and BNP.[1][2] This allosteric modulation enhances the binding affinity of ANP and BNP to the receptor, thereby potentiating the downstream cGMP signaling cascade.[1][2] This novel mechanism presents a promising therapeutic strategy for conditions such as hypertension and heart failure.[2][7]

Comparative Analysis of Mechanisms of Action

The therapeutic goal of enhancing the GC-A/cGMP signaling pathway can be achieved through several mechanisms. Here, we compare this compound's allosteric modulation with two primary alternative strategies: direct receptor agonism with recombinant natriuretic peptides and increasing the bioavailability of endogenous natriuretic peptides with neprilysin inhibitors.

Therapeutic StrategyCompound(s)Mechanism of ActionTarget
Positive Allosteric Modulation This compoundBinds to an allosteric site on the GC-A receptor, enhancing the binding affinity and efficacy of endogenous ANP and BNP.[1][2]Guanylyl Cyclase A (GC-A) Receptor
Direct Receptor Agonism Carperitide (recombinant ANP), Nesiritide (recombinant BNP)Directly binds to and activates the orthosteric site of the GC-A receptor, mimicking the action of endogenous natriuretic peptides.[5][6][8]Guanylyl Cyclase A (GC-A) Receptor
Neprilysin Inhibition Sacubitril (prodrug, converted to active sacubitrilat)Inhibits the enzyme neprilysin, which is responsible for the degradation of endogenous ANP and BNP, thereby increasing their circulating levels.[2][7][9]Neprilysin

Signaling Pathway of this compound and Alternatives

cluster_0 Upstream Modulation cluster_1 Receptor Level Interaction cluster_2 Downstream Signaling Sacubitril Sacubitril Neprilysin Neprilysin Sacubitril->Neprilysin Inhibits ANP/BNP (Endogenous) ANP/BNP (Endogenous) Neprilysin->ANP/BNP (Endogenous) Degrades GC_A_Receptor GC-A Receptor ANP/BNP (Endogenous)->GC_A_Receptor Binds & Activates This compound This compound This compound->GC_A_Receptor Allosteric Modulation Recombinant ANP/BNP Carperitide/ Nesiritide Recombinant ANP/BNP->GC_A_Receptor Binds & Activates cGMP cGMP GC_A_Receptor->cGMP Converts GTP GTP GTP->GC_A_Receptor Physiological Effects Vasodilation Natriuresis Anti-hypertrophy cGMP->Physiological Effects

Figure 1. Signaling pathways for this compound and its alternatives.

Quantitative Data Presentation

The following tables summarize key quantitative data for this compound and its comparators. Direct comparison is challenging due to the different mechanisms of action and the availability of data from various experimental systems (in vitro vs. in vivo, different species).

Table 1: In Vitro Potency and Binding Affinity

CompoundTargetMetricValueSpeciesReference(s)
This compound GC-A ReceptorEC50 (in PAM mode)0.45 µMHuman[10]
GC-A ReceptorK_D (direct binding)397 nMHuman[2]
GC-A ReceptorK_D of ANP (in presence of this compound)0.06 nMHuman[2]
Sacubitrilat NeprilysinIC505 nMN/A[2]
Nesiritide (BNP) GC-A ReceptorBinding AffinityBinds with high affinityHuman[11]
Carperitide (ANP) GC-A ReceptorBinding AffinityBinds to NPR-A receptorsHuman[6]

Table 2: Pharmacokinetic Parameters

CompoundAdministrationT_maxt_1/2 (elimination)BioavailabilitySpeciesReference(s)
This compound Oral (10 mg/kg)N/A9.1 hGoodMouse[2]
IV (5 mg/kg)N/A10.9 h100%Mouse[2]
Nesiritide IV infusionN/A~18 min100%Human[1]
Sacubitril Oral0.5 h (sacubitril), 2 h (sacubitrilat)N/A≥ 60%Human[7]

Experimental Protocols for Mechanism Cross-Validation

To validate and compare the mechanism of action of this compound against its alternatives, a series of key experiments can be performed.

Experimental Workflow for Cross-Validation

cluster_SPR Binding Affinity cluster_cGMP Functional Activity cluster_InVivo Physiological Effect Start Hypothesis: This compound is a GC-A PAM SPR Surface Plasmon Resonance (SPR) Binding Assay Start->SPR cGMP Cell-Based cGMP Production Assay Start->cGMP InVivo In Vivo Blood Pressure Measurement (SHR Model) Start->InVivo SPR_MCUF This compound +/- ANP on GC-A surface SPR->SPR_MCUF SPR_Alt Carperitide/Nesiritide on GC-A surface SPR->SPR_Alt SPR_Sac Sacubitrilat on Neprilysin surface SPR->SPR_Sac cGMP_MCUF HEK293-GC-A cells: This compound +/- ANP cGMP->cGMP_MCUF cGMP_Alt HEK293-GC-A cells: Carperitide/Nesiritide cGMP->cGMP_Alt cGMP_Sac Cells + ANP: Sacubitrilat cGMP->cGMP_Sac InVivo_MCUF Oral this compound InVivo->InVivo_MCUF InVivo_Alt IV Carperitide/Nesiritide InVivo->InVivo_Alt InVivo_Sac Oral Sacubitril InVivo->InVivo_Sac Conclusion Conclusion: Mechanism Validated SPR_MCUF->Conclusion SPR_Alt->Conclusion SPR_Sac->Conclusion cGMP_MCUF->Conclusion cGMP_Alt->Conclusion cGMP_Sac->Conclusion InVivo_MCUF->Conclusion InVivo_Alt->Conclusion InVivo_Sac->Conclusion

Figure 2. Experimental workflow for cross-validating this compound's mechanism.
Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics and affinity of this compound and its alternatives to their respective protein targets.

Protocol Outline:

  • Ligand Immobilization:

    • For this compound, Carperitide, and Nesiritide, the extracellular domain of the human GC-A receptor is immobilized on a sensor chip surface.

    • For Sacubitrilat, recombinant human neprilysin is immobilized.

  • Analyte Preparation:

    • A series of concentrations for each compound (this compound, ANP, Carperitide, Nesiritide, Sacubitrilat) are prepared in a suitable running buffer (e.g., HBS-EP).[12]

  • Binding Measurement:

    • The prepared analytes are injected over the sensor surface at a constant flow rate.

    • To test this compound's PAM activity, ANP is injected in the absence and presence of a fixed concentration of this compound.[2]

    • Association and dissociation phases are monitored in real-time, generating a sensorgram.

  • Data Analysis:

    • The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).[4]

cGMP Enzyme Immunoassay (EIA)

Objective: To quantify the functional consequence of receptor binding by measuring the production of the second messenger, cGMP, in a cell-based assay.

Protocol Outline:

  • Cell Culture:

    • Human Embryonic Kidney (HEK293) cells stably overexpressing the human GC-A receptor are cultured in appropriate media and seeded in multi-well plates.

  • Compound Treatment:

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

    • For this compound, cells are treated with increasing concentrations of the compound in the presence of a low, fixed concentration of ANP. A control group is treated with this compound alone to confirm the lack of direct agonist activity.[2]

    • For Carperitide and Nesiritide, cells are treated with increasing concentrations of the respective peptides.

    • For Sacubitrilat, cells are treated with ANP in the presence of increasing concentrations of Sacubitrilat to demonstrate the potentiation of the endogenous ligand effect.

  • Cell Lysis and Sample Preparation:

    • After incubation, the cells are lysed (e.g., with 0.1 M HCl) to release intracellular cGMP.

  • cGMP Quantification:

    • The cGMP concentration in the cell lysates is determined using a competitive enzyme immunoassay kit according to the manufacturer's instructions.[6][13] The optical density is measured, and cGMP levels are calculated based on a standard curve.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the physiological effects of this compound and its alternatives on blood pressure in a relevant animal model of hypertension.

Protocol Outline:

  • Animal Model:

    • Adult male Spontaneously Hypertensive Rats (SHR) are used.[7]

  • Compound Administration:

    • A baseline blood pressure measurement is taken.

    • This compound is administered orally (e.g., 10 mg/kg).

    • Carperitide or Nesiritide is administered via intravenous infusion due to their peptide nature and short half-life.

    • Sacubitril is administered orally.

    • A vehicle control group is included for each administration route.

  • Blood Pressure Monitoring:

    • Systolic blood pressure is measured at various time points post-administration using a non-invasive tail-cuff method.[14][15][16][17] The rat is placed in a restrainer, and a cuff is placed around the base of the tail to measure blood pressure.

  • Data Analysis:

    • The change in blood pressure from baseline is calculated for each group and compared to the vehicle control to determine the antihypertensive effect of each compound.

Conclusion

This compound represents a novel therapeutic approach by acting as a positive allosteric modulator of the GC-A receptor. This mechanism is distinct from direct receptor agonists like Carperitide and Nesiritide, and from neprilysin inhibitors like Sacubitril, which increase the levels of endogenous agonists. The experimental data demonstrates that this compound enhances the binding and signaling of ANP, is orally bioavailable, and exhibits antihypertensive effects in vivo. The cross-validation experiments outlined in this guide provide a framework for objectively comparing the binding kinetics, functional cellular activity, and physiological effects of these different therapeutic strategies, highlighting the unique pharmacological profile of this compound. Further studies are warranted to fully elucidate the comparative long-term benefits of this novel mechanism in cardiovascular disease.

References

benchmarking MCUF-651 performance against existing heart failure therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel heart failure therapeutic candidate, MCUF-651, against established therapies. The information is presented to facilitate understanding of its potential role in the evolving landscape of heart failure treatment. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided.

Introduction to this compound

This compound is a first-in-class, orally bioavailable, small molecule positive allosteric modulator (PAM) of the guanylyl cyclase-A (GC-A) receptor.[1] The GC-A receptor is the target for the endogenous natriuretic peptides, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), which play a critical role in cardiovascular homeostasis. By binding to an allosteric site on the GC-A receptor, this compound enhances the receptor's sensitivity to ANP and BNP, leading to increased intracellular levels of the second messenger, cyclic guanosine monophosphate (cGMP). Elevated cGMP levels mediate several beneficial effects in the context of heart failure, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis.[1]

Mechanism of Action: A Comparative Overview

The following table summarizes the primary mechanisms of action of this compound and current guideline-directed medical therapies for heart failure with reduced ejection fraction (HFrEF).

Drug ClassExample Drug(s)Primary Mechanism of Action
GC-A Positive Allosteric Modulator This compoundEnhances the sensitivity of the GC-A receptor to endogenous natriuretic peptides (ANP, BNP), leading to increased cGMP production.
Angiotensin Receptor-Neprilysin Inhibitor (ARNI) Sacubitril/ValsartanSacubitril inhibits neprilysin, an enzyme that degrades natriuretic peptides, thereby increasing their availability. Valsartan is an angiotensin II receptor blocker (ARB) that blocks the harmful effects of the renin-angiotensin-aldosterone system (RAAS).
Angiotensin-Converting Enzyme (ACE) Inhibitors Enalapril, LisinoprilInhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release, thus reducing RAAS activity.
Angiotensin II Receptor Blockers (ARBs) Valsartan, LosartanSelectively block the binding of angiotensin II to the AT1 receptor, preventing its detrimental effects on the cardiovascular system.
Beta-Blockers Metoprolol, CarvedilolBlock the effects of catecholamines (e.g., adrenaline) on the heart, reducing heart rate, blood pressure, and cardiac workload.
Mineralocorticoid Receptor Antagonists (MRAs) Spironolactone, EplerenoneBlock the effects of aldosterone, a hormone that promotes sodium and water retention, and contributes to cardiac fibrosis.
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors Dapagliflozin, EmpagliflozinInhibit glucose reabsorption in the kidneys, leading to glucosuria, natriuresis, and a reduction in preload. They also have direct beneficial effects on the heart.

Preclinical Performance Data: A Head-to-Head Comparison

The following tables present a summary of available preclinical data for this compound and comparator drugs on key markers of heart failure. It is important to note that these data are from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: Effect on cGMP Signaling
DrugModelKey FindingsReference
This compound Ex vivo human plasma from HF patients applied to HEK293 cells overexpressing GC-APotentiated cGMP generation, with the greatest effect in plasma with the highest ANP and BNP levels.
Sacubitril/Valsartan Canine model of RAAS activationSignificantly increased circulating cGMP levels compared to placebo.[2][3][2][3]
Dapagliflozin Pig model of HFpEFIncreased cGMP levels in aortic tissue.[4]
Table 2: Effect on Cardiomyocyte Hypertrophy
DrugModelKey FindingsReference
This compound Human cardiomyocytes (in vitro)In the presence of ANP, significantly inhibited TGF-β1 induced cardiomyocyte hypertrophy.
Metoprolol Neonatal rat cardiomyocytes (in vitro)Decreased cell surface area and hypertrophic markers induced by high glucose.[5]
Carvedilol Spontaneously hypertensive rats (in vivo)Prevented and reversed hypertrophy-induced cardiac dysfunction.[6]
Eplerenone Rats with dilated cardiomyopathy (in vivo)Significantly reduced cardiomyocyte hypertrophy.
Empagliflozin Human iPSC-derived cardiomyocytes (in vitro)Abolished hyperglycemia-induced hypertrophic changes.[7][7]
Table 3: Effect on Cardiac Fibrosis
DrugModelKey FindingsReference
Spironolactone Mice with experimental autoimmune myocarditis (in vivo)Significantly reduced abnormal interstitial collagen accumulation.[1]
Dapagliflozin Normoglycemic rabbit model of chronic heart failure (in vivo)Ameliorated myocardial fibrosis by inhibiting the TGF-β1/Smad signaling pathway.
Empagliflozin Mice subjected to transverse aortic constriction (in vivo)Decreased cardiac interstitial fibrosis.

Experimental Protocols

In Vitro Cardiomyocyte Hypertrophy Assay

Objective: To assess the ability of a test compound to inhibit agonist-induced cardiomyocyte hypertrophy.

Methodology:

  • Cell Culture: Primary neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured in appropriate media.

  • Induction of Hypertrophy: Cardiomyocytes are treated with a hypertrophic agonist such as endothelin-1 (ET-1), phenylephrine (PE), or transforming growth factor-beta 1 (TGF-β1) in the presence or absence of the test compound (e.g., this compound).

  • Assessment of Hypertrophy:

    • Cell Size Measurement: Cells are fixed and stained with a fluorescent dye (e.g., phalloidin for F-actin). The cell surface area is then quantified using high-content imaging and analysis software.

    • Hypertrophic Marker Expression: The expression of hypertrophic markers such as B-type natriuretic peptide (BNP) or atrial natriuretic peptide (ANP) is measured at the protein level (e.g., via ELISA or Western blot) or mRNA level (e.g., via RT-qPCR).

Measurement of cGMP Levels in Cardiac Tissue

Objective: To quantify the intracellular concentration of cGMP in response to drug treatment.

Methodology:

  • Tissue/Cell Lysis: Cardiac tissue homogenates or cell lysates are prepared in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • cGMP Quantification: cGMP levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. This is a competitive immunoassay where the amount of cGMP in the sample is inversely proportional to the signal generated.

  • Data Normalization: cGMP concentrations are typically normalized to the total protein content of the sample, determined by a protein assay (e.g., BCA assay).

Assessment of Cardiac Fibrosis using Picrosirius Red Staining

Objective: To visualize and quantify collagen deposition in cardiac tissue sections.

Methodology:

  • Tissue Preparation: Hearts are excised, fixed in formalin, and embedded in paraffin. Thin sections (e.g., 5 µm) are cut and mounted on microscope slides.

  • Staining: The sections are deparaffinized, rehydrated, and stained with a Picrosirius Red solution. This solution specifically stains collagen fibers red.

  • Imaging: The stained sections are imaged using a light microscope. To differentiate between collagen types, polarized light microscopy can be used, where thicker type I collagen fibers appear yellow-orange and thinner type III collagen fibers appear green.

  • Quantification: The percentage of the total tissue area that is positively stained for collagen is quantified using image analysis software.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

MCUF651_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space ANP/BNP ANP/BNP GC-A Receptor GC-A Receptor ANP/BNP->GC-A Receptor Binds This compound This compound This compound->GC-A Receptor Binds (Allosteric) cGMP cGMP GC-A Receptor->cGMP Converts GTP to cGMP GTP GTP GTP->GC-A Receptor PKG PKG cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis Anti-hypertrophy Anti-hypertrophy PKG->Anti-hypertrophy Anti-fibrosis Anti-fibrosis PKG->Anti-fibrosis

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Preclinical Heart Failure Drug Testing

HF_Workflow cluster_model Model Development cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Induce HF Induce Heart Failure (e.g., TAC, MI) Characterize Model Characterize Model (Echocardiography, Biomarkers) Induce HF->Characterize Model Randomization Randomize Animals (Vehicle vs. Drug) Characterize Model->Randomization Drug Administration Administer this compound or Comparator Drug Randomization->Drug Administration Functional Assessment Functional Assessment (Echocardiography) Drug Administration->Functional Assessment Biomarker Analysis Biomarker Analysis (cGMP, NT-proBNP) Drug Administration->Biomarker Analysis Histopathology Histopathology (Hypertrophy, Fibrosis) Drug Administration->Histopathology Statistical Analysis Statistical Analysis Functional Assessment->Statistical Analysis Biomarker Analysis->Statistical Analysis Histopathology->Statistical Analysis Interpretation Interpretation of Results Statistical Analysis->Interpretation

Caption: General workflow for preclinical testing of a new heart failure drug.

Conclusion

This compound represents a novel therapeutic approach for heart failure by directly targeting and enhancing the beneficial effects of the natriuretic peptide system. Preclinical data suggest its potential to increase cGMP signaling, reduce cardiomyocyte hypertrophy, and potentially mitigate cardiac fibrosis. While direct comparative clinical data is not yet available, this guide provides a framework for understanding the potential advantages of this compound in relation to established heart failure therapies. Further research and clinical trials are necessary to fully elucidate its efficacy and safety profile in patients with heart failure.

References

Safety Operating Guide

Essential Safety and Handling Protocols for MCUF-651

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling and disposal of MCUF-651, a potent research compound. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and to maintain a safe research environment. The following procedures are based on established safety protocols for handling hazardous chemical compounds.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory procedures involving this compound.

Procedure Required PPE Material/Standard Notes
Weighing and Aliquoting (Solid Form) Double Nitrile Gloves, Lab Coat, Safety Goggles, N95/FFP2 RespiratorASTM D6319 (Gloves), ANSI Z87.1 (Goggles)To be performed in a certified chemical fume hood or a ventilated balance enclosure.
Handling Stock Solutions Nitrile Gloves, Lab Coat, Safety GogglesASTM D6319 (Gloves), ANSI Z87.1 (Goggles)Work should be conducted within a chemical fume hood.
Cell Culture Application Nitrile Gloves, Lab Coat, Safety GlassesASTM D6319 (Gloves), ANSI Z87.1 (Glasses)All manipulations should be performed in a Class II Biological Safety Cabinet.
Waste Disposal Double Nitrile Gloves, Lab Coat, Safety GogglesASTM D6319 (Gloves), ANSI Z87.1 (Goggles)Ensure waste containers are properly labeled and sealed.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and contamination.

Spill Size Location Action Decontamination
Small (<100mg or <10mL) Inside Fume HoodAbsorb with inert material (e.g., vermiculite, sand).Wipe the area with 1% sodium hypochlorite solution, followed by 70% ethanol.
Large (>100mg or >10mL) Inside Fume HoodEvacuate the immediate area. Alert lab supervisor and EHS.To be handled by trained emergency personnel.
Any Size Outside Fume HoodEvacuate the laboratory. Prevent entry. Alert lab supervisor and EHS immediately.To be handled by trained emergency personnel.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely preparing and using a stock solution of this compound.

cluster_prep Preparation in Fume Hood cluster_application Application in Biosafety Cabinet cluster_disposal Disposal prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat, Respirator) weigh Weigh Solid this compound prep_ppe->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve solid_waste Collect Solid Waste (e.g., tubes, tips) weigh->solid_waste app_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) dissolve->app_ppe Transfer Stock Solution dissolve->solid_waste aliquot Prepare Working Solution app_ppe->aliquot treat Treat Cell Culture aliquot->treat aliquot->solid_waste liquid_waste Collect Liquid Waste (e.g., media) treat->liquid_waste

Caption: Workflow for safe preparation and application of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Stream Identification and Segregation:

  • Solid Waste:

    • Includes contaminated gloves, pipette tips, tubes, and labware.

    • Must be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

    • Label: "Hazardous Chemical Waste: this compound"

  • Liquid Waste:

    • Includes unused stock solutions, working solutions, and contaminated cell culture media.

    • Must be collected in a dedicated, sealed, and leak-proof hazardous waste container.

    • Do not mix with other chemical waste streams unless compatibility has been verified.

    • Label: "Hazardous Chemical Waste: this compound, [Solvent Name]"

The logical relationship for the disposal decision-making process is outlined below.

start Waste Generated is_solid Is the waste solid? start->is_solid solid_container Place in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Waste Container is_solid->liquid_container No seal Seal Container When Full solid_container->seal liquid_container->seal contact_ehs Contact EHS for Pickup seal->contact_ehs

Caption: Decision pathway for proper disposal of this compound waste.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.